alpha-Ergocryptine
Description
Propriétés
IUPAC Name |
N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOTUXAWKBPQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511-09-1 | |
| Record name | Ergocryptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ergocryptine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Alpha-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is a naturally occurring ergot alkaloid derived from the fungus Claviceps purpurea. As a member of the ergopeptine class of ergoline (B1233604) compounds, it has garnered significant interest in pharmacology and drug development due to its potent dopaminergic activity. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Dopamine (B1211576) D2 Receptor Agonism
The primary mechanism of action of this compound is its function as a potent agonist at dopamine D2 receptors.[1] This interaction is central to its therapeutic effects, which include the inhibition of prolactin secretion and the management of symptoms associated with Parkinson's disease. By binding to and activating D2 receptors, this compound mimics the endogenous neurotransmitter dopamine, initiating a cascade of intracellular signaling events.
Quantitative Data: Receptor Binding and Functional Potency
The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays, with its highest affinity observed for dopamine D2 receptors. The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound at key receptor targets.
| Receptor Subtype | Ligand Type | Value | Units | Assay Type | Reference |
| Dopamine Receptors | |||||
| D2 | Ki | 0.65 | nM | Radioligand Binding | [2] |
| D1 | Ki | 200 | nM | Radioligand Binding | [2] |
| Serotonin Receptors | |||||
| 5-HT1A | Ki | 1.51 | nM | Radioligand Binding | [2] |
| 5-HT2A | Ki | 14.1 | nM | Radioligand Binding | [2] |
| 5-HT2B | Ki | 8.13 | nM | Radioligand Binding | [2] |
| 5-HT2C | Ki | 77.6 | nM | Radioligand Binding | [2] |
| 5-HT6 | Ki | 6.0 | nM | Radioligand Binding | [3] |
| Adrenergic Receptors | |||||
| Alpha-2A | Ki | 2.95 | nM | Radioligand Binding | [2] |
| Alpha-2B | Ki | 12 | nM | Radioligand Binding | [3] |
| Functional Assays | |||||
| D2 (cAMP Inhibition) | EC50 | 28 | nM | VIP-Stimulated cAMP Accumulation | [4] |
Downstream Signaling Pathways
The activation of dopamine D2 receptors by this compound triggers a series of intracellular signaling events, primarily through the Gαi/o family of G proteins.
G-Protein-Mediated Pathway: Inhibition of Adenylyl Cyclase
Upon binding of this compound to the D2 receptor, the associated Gαi subunit is activated. This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), a key downstream effector that regulates numerous cellular processes, including gene transcription and protein phosphorylation.
Beta-Arrestin-Mediated Signaling and ERK1/2 Activation
In addition to G-protein-dependent signaling, D2 receptor activation can also lead to the recruitment of β-arrestins.[1][5] While β-arrestins are classically known for their role in receptor desensitization and internalization, they can also act as scaffolds for signaling proteins, initiating G-protein-independent signaling cascades. One such pathway involves the activation of the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6][7] The activation of ERK1/2 can influence a variety of cellular processes, including gene expression and cell proliferation. While it is established that D2 receptor agonists can induce ERK1/2 phosphorylation, direct studies confirming this effect for this compound are not extensively available in the current literature.
Potential Involvement of the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important cascade that can be modulated by G-protein coupled receptors. Activation of this pathway is known to play roles in cell survival, growth, and metabolism. While some studies have linked D2 receptor signaling to the modulation of the PI3K/Akt pathway, specific evidence detailing the effects of this compound on this cascade is limited in the available scientific literature.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro assays. The following sections detail the methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the dopamine D2 receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the dopamine D2 receptor (e.g., from CHO or HEK293 cells stably expressing the receptor, or from rat striatal tissue).
-
Radioligand: [3H]-Spiperone (a D2 antagonist with high affinity).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail and Liquid Scintillation Counter.
-
Glass Fiber Filters and Filtration Apparatus.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-Spiperone, and the non-specific binding control.
-
Competition: Membrane preparation, [3H]-Spiperone, and the corresponding dilution of this compound.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Inhibition of cAMP Production (AlphaScreen)
This assay measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production in cells expressing the dopamine D2 receptor.
Materials:
-
Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Stimulation Buffer: HBSS, 5 mM HEPES, 0.5 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA.
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compound: this compound.
-
AlphaScreen cAMP Assay Kit: Containing Acceptor beads conjugated to an anti-cAMP antibody and Donor beads coated with streptavidin, and biotinylated cAMP.
-
Lysis Buffer.
-
384-well White Opaque Microplates.
-
Plate Reader capable of AlphaScreen detection.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells, followed by a fixed concentration of forskolin (a concentration that gives a submaximal stimulation of cAMP production).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells by adding lysis buffer.
-
In a 384-well plate, add the cell lysate, followed by the Acceptor beads and then the Donor beads/biotinylated cAMP mixture (as per the kit instructions).
-
Incubate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of this compound and determine the EC50 value.
Western Blot for ERK1/2 Phosphorylation
This assay is used to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Objective: To determine if this compound stimulates the phosphorylation of ERK1/2 in cells expressing the dopamine D2 receptor.
Materials:
-
Cells: A suitable cell line expressing the D2 receptor.
-
Test Compound: this compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.
-
PVDF membranes.
-
Blocking Buffer: 5% BSA or non-fat milk in TBST.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation.
Conclusion
This compound exerts its primary pharmacological effects through its potent agonism at dopamine D2 receptors. This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, as with other D2 receptor agonists, it is plausible that this compound may also engage β-arrestin-mediated signaling pathways, potentially leading to the activation of the ERK1/2 cascade. The comprehensive understanding of these molecular mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development and optimization of therapeutic agents targeting the dopaminergic system. Further research is warranted to fully elucidate the role of G-protein-independent signaling in the overall pharmacological profile of this compound.
References
- 1. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of G protein and beta-arrestin in dopamine D2 receptor-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Dopamine D2 Receptor Agonist Activity of alpha-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Ergocryptine, a naturally occurring ergot alkaloid, demonstrates notable agonist activity at the dopamine (B1211576) D2 receptor (D2R). This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its binding affinity and functional potency. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the central nervous system for the treatment of various neurological and psychiatric disorders. Agonists of the D2R, such as this compound, are of significant interest for their therapeutic potential. This document serves as a technical resource, consolidating quantitative data, experimental methodologies, and signaling pathway information related to the D2R agonist activity of this compound.
Quantitative Pharmacological Data
| Parameter | Value | Assay Type | Cell Line | Receptor | Notes | Reference |
| Ki | Nanomolar range | Radioligand Binding Assay | - | Rat Dopamine D2 | Inhibition of [3H]YM-09151-2 binding. | [1] |
| EC50 | 28 ± 2 nM | cAMP Inhibition Assay | GH4ZR7 | Rat Dopamine D2 | Inhibition of VIP-stimulated cyclic AMP production. | |
| EC50 | ~30 µM | [3H]Dopamine Release | Rat Striatal Synaptosomes | Presynaptic D2 | Stimulation of dopamine release, a distinct mechanism. |
Signaling Pathways
Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular events. The D2R is canonically coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
References
The Core Mechanism of Prolactin Inhibition by Alpha-Ergocryptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the molecular pathway through which alpha-ergocryptine, a potent ergot alkaloid, exerts its inhibitory control over prolactin secretion. By functioning as a dopamine (B1211576) D2 receptor agonist, this compound initiates a cascade of intracellular events that culminate in the suppression of both prolactin gene transcription and release from pituitary lactotrophs. This document provides a comprehensive overview of the signaling pathways, quantitative binding affinities, and detailed experimental protocols relevant to the study of this crucial pharmacological interaction.
Mechanism of Action: D2 Receptor Agonism
This compound is a semi-synthetic ergot derivative that acts as a potent agonist at dopamine D2 receptors, which are highly expressed on the cell membranes of anterior pituitary lactotrophs.[1][2] The binding of this compound to these G protein-coupled receptors (GPCRs) is the initiating step in its prolactin-lowering effect.[3][4] This interaction mimics the natural inhibitory action of dopamine, the primary physiological regulator of prolactin secretion.[1]
Dopamine D2 Receptor Binding Affinity
The efficacy of this compound is underscored by its high binding affinity for the D2 receptor. Quantitative data from radioligand binding assays demonstrate that ergopeptide alkaloids, including this compound, exhibit inhibition constants (Kᵢ) in the nanomolar range, indicating a strong and specific interaction.[4]
| Compound | Receptor | Inhibition Constant (Kᵢ) | Cell Line | Radioligand | Reference |
| This compound | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |
| Bromocriptine | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |
| Ergotamine Tartrate | Dopamine D2 | Nanomolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |
| Ergovaline | Dopamine D2 | 6.9 ± 2.6 nM | GH4ZR7 | [³H]YM-09151-2 | [5] |
| Dopamine | Dopamine D2 | Micromolar range | GH4ZR7 | [³H]YM-09151-2 | [4] |
| Dopamine | Dopamine D2 | 370 ± 160 nM | GH4ZR7 | [³H]YM-09151-2 | [5] |
Intracellular Signaling Pathways
Upon binding of this compound, the D2 receptor undergoes a conformational change, leading to the activation of associated inhibitory G proteins (Gαi/o).[3][6] This activation triggers a series of downstream signaling events that collectively inhibit prolactin production and release.
Inhibition of the Adenylyl Cyclase/cAMP Pathway
The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase.[7] This enzymatic inhibition leads to a reduction in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3][7] Decreased cAMP levels result in reduced activity of protein kinase A (PKA), a key downstream effector that, when active, promotes prolactin gene transcription.[3]
The following diagram illustrates the this compound-initiated signaling cascade leading to the inhibition of the adenylyl cyclase pathway.
Caption: this compound inhibits adenylyl cyclase via Gαi, reducing cAMP and PKA activity.
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the D2 receptor by this compound also influences the mitogen-activated protein kinase (MAPK) signaling cascade, specifically the extracellular signal-regulated kinase (ERK1/2) pathway.[3] The inhibition of ERK1/2 signaling is another mechanism through which dopamine and its agonists suppress prolactin gene transcription.[3] This can lead to the deacetylation of histones at the prolactin gene promoter, recruiting corepressor complexes and further repressing transcription.[3] Studies have also suggested that dopamine agonists can activate the p38 MAPK pathway, which is associated with inducing apoptosis in pituitary tumor cells.[8]
The following diagram outlines the influence of this compound on the MAPK pathway.
Caption: this compound modulates MAPK pathways, inhibiting ERK and activating p38.
Quantitative Effects on Prolactin Secretion
The administration of this compound leads to a significant and sustained reduction in circulating prolactin levels. Clinical and preclinical studies have consistently demonstrated its efficacy in lowering both basal and stimulated prolactin secretion.
| Study Type | Subject | Treatment | Effect on Prolactin | Reference |
| In vivo | Male Rats | Single injection of this compound | Rapidly inhibited PRL gene transcription | [9] |
| In vivo | Female Rats | 100 µg of 2-Br-α-ergocryptine (EC) intraperitoneally | Complete depression of prolactin release and significantly lower serum prolactin levels | [10] |
| In vivo | Lambs | Daily injection of 2 mg 2-bromo-alpha-ergocryptine (CB 154) for 11 weeks | Highly significant (p < 0.001) decrease in plasma prolactin concentration | [11] |
| Clinical | Human (Acromegalic patient with galactorrhea) | 2-Br-alpha-ergocryptine (CB-154) | Rapid decrease of serum prolactin to normal levels | [12] |
| Clinical | Human (Postpartum) | 2-Br-α-ergocryptine (CB-154) | Marked suppression of elevated serum prolactin levels | [13] |
| Clinical | Human (Galactorrhea) | 2-Br-α-ergocryptine (CB-154) | Effective lowering of serum prolactin concentrations | [13] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine D2 receptor and its downstream effects.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Dopamine D2 receptor-expressing cell membranes (e.g., from GH4ZR7 or CHO cells).
-
Radiolabeled D2 antagonist (e.g., [³H]spiperone or [³H]YM-09151-2).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[14]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[14]
-
Nonspecific binding control: 10 µM (+)-butaclamol or another suitable D2 antagonist.[14]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[14]
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of unlabeled this compound in Assay Buffer.
-
In a 96-well plate, add in order:
-
50 µL of Assay Buffer (for total binding) or 10 µM (+)-butaclamol (for nonspecific binding) or unlabeled this compound dilution.
-
50 µL of the radiolabeled ligand at a concentration near its Kd.
-
100 µL of the D2 receptor membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
Caption: Workflow for determining D2 receptor binding affinity via a competitive radioligand assay.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically after stimulating the enzyme with forskolin (B1673556).
Materials:
-
CHO cells stably expressing the human dopamine D2 receptor (CHO-D2).
-
This compound.
-
Forskolin.
-
Assay Buffer (e.g., HBSS with 10 mM HEPES).[15]
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).
Procedure:
-
Seed CHO-D2 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound in Assay Buffer containing IBMX for 10-30 minutes.
-
Stimulate the cells by adding forskolin to a final concentration that elicits a submaximal cAMP response.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP detection kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ for cAMP inhibition.
The following diagram shows the workflow for a cAMP inhibition assay.
Caption: Workflow for measuring this compound's inhibition of forskolin-stimulated cAMP.
Western Blot Analysis for MAPK Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation state of key proteins in the MAPK pathway, such as ERK1/2 and p38.
Materials:
-
Pituitary cell line (e.g., GH3 or AtT-20).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture pituitary cells to near confluence.
-
Treat cells with this compound at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize for loading.
-
Quantify the band intensities to determine the change in phosphorylation.
The following diagram outlines the workflow for a Western blot analysis.
Caption: Workflow for analyzing MAPK pathway activation via Western blotting.
Conclusion
This compound effectively inhibits prolactin secretion through its potent agonism at dopamine D2 receptors on pituitary lactotrophs. This action initiates a dual signaling cascade involving the inhibition of the adenylyl cyclase/cAMP pathway and the modulation of the MAPK pathway. The quantitative data on its high binding affinity and potent inhibition of prolactin release in various models underscore its clinical and research utility. The detailed experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other D2 receptor agonists in the context of prolactin regulation and the development of novel therapeutics.
References
- 1. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanism and Pathways of Dopamine and Dopamine Agonists in Prolactinomas [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of prolactin gene transcription in vivo: interactions between estrogen, pimozide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Effect of 2-bromo-alpha-ergocryptine (CB 154) on plasma prolactin, LH and testosterone levels, accessory reproductive glands and spermatogenesis in lambs during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of CB-154 (2-Br-alpha-ergocryptine) on prolactin and growth hormone release in an acromegalic patient with galactorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Discovery and History of Alpha-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is a naturally occurring peptide ergot alkaloid derived from the fungus Claviceps purpurea. As a member of the ergoline (B1233604) family, it shares a core structural similarity with a wide range of biologically active compounds. Historically significant as a component of the "ergotoxine" complex, this compound has been a subject of extensive chemical and pharmacological investigation. This technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, and pharmacological properties of this compound, with a focus on the experimental methodologies that have defined its scientific journey. It is also a key starting material in the semi-synthesis of the widely used dopamine (B1211576) agonist, bromocriptine (B1667881).[1][2]
Discovery and Historical Context
The story of this compound is intrinsically linked to the broader history of ergot alkaloid research, which began with investigations into the toxic and medicinal properties of ergot, the sclerotia of Claviceps purpurea that grows on rye and other cereals.
The Era of Ergotoxine (B1231518)
Initial research in the early 20th century by scientists at Sandoz (now Novartis), led by Arthur Stoll, focused on isolating the active principles of ergot.[1] In 1918, Stoll successfully isolated ergotamine.[1] Subsequent work on the water-insoluble alkaloids led to the isolation of a crystalline complex initially believed to be a single compound and named "ergotoxine." For decades, ergotoxine was studied for its pharmacological effects.
However, in 1943 , researchers, including Albert Hofmann, demonstrated that ergotoxine was, in fact, a mixture of three distinct but structurally similar alkaloids: ergocristine, ergocornine, and ergocryptine .
The Differentiation of Alpha- and Beta-Isomers
For over two decades, ergocryptine was treated as a single entity. It was not until 1967 that Albert Hofmann and his team at Sandoz were able to separate ergocryptine into two isomers: This compound and beta-ergocryptine .[2] The literature prior to this year discussing "ergocryptine" is now understood to be referring to this compound.[2] The two isomers differ only in the substitution at the 5' position of the peptide moiety, arising from the incorporation of either L-leucine (in this compound) or L-isoleucine (in beta-ergocryptine) during biosynthesis.[2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₃₂H₄₁N₅O₅ |
| Molecular Weight | 575.7 g/mol |
| CAS Number | 511-09-1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in various organic solvents |
Experimental Protocols
Isolation of this compound from Ergot
The isolation of this compound from ergot sclerotia is a multi-step process involving extraction, purification, and separation from other ergot alkaloids. The following is a generalized protocol based on established methods.
Objective: To isolate and purify this compound from a mixture of ergot alkaloids.
Materials:
-
Ground ergot sclerotia
-
Toluene (B28343)/ethanol (B145695) solvent mixture (e.g., 87:13 v/v)[3]
-
Aqueous ethanol (e.g., 1:1 v/v) containing 0.2% (w/w) hydrogen chloride[3]
-
5% (w/w) aqueous sodium hydroxide (B78521) solution[3]
-
Toluene[3]
-
Methanol-0.25% concentrated H₃PO₄ (40:60 v/v), pH 2.2 (for SPE)[4][5]
-
Strong cation-exchange solid-phase extraction (SPE) cartridges[4][5]
-
Elution solvent: appropriate organic solvent with pH adjusted to ~9.0[4][5]
-
Reversed-phase high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and fluorescence detector.[4][5]
Procedure:
-
Extraction:
-
Purification:
-
Solid-Phase Extraction (SPE) Cleanup:
-
Dissolve the crude alkaloid mixture in an acidic methanol/water solution (e.g., methanol-0.25% H₃PO₄, pH 2.2).[4][5]
-
Load the solution onto a pre-conditioned strong cation-exchange SPE cartridge. The positively charged alkaloids will bind to the stationary phase.[4][5]
-
Wash the cartridge with the acidic methanol/water solution to remove neutral and acidic impurities.[4][5]
-
Elute the alkaloids from the cartridge by washing with a solvent mixture adjusted to a slightly basic pH (~9.0) to neutralize the alkaloids.[4][5]
-
-
Chromatographic Separation:
-
Concentrate the eluate and subject it to preparative reversed-phase HPLC.
-
Use a suitable mobile phase gradient to separate the individual ergot alkaloids.
-
Collect the fraction corresponding to this compound, identified by its retention time relative to a standard.
-
Evaporate the solvent to obtain purified this compound.
-
Semi-synthesis of Bromocriptine from this compound
Bromocriptine (2-bromo-alpha-ergocryptine) is a semi-synthetic derivative of this compound with enhanced dopamine agonist activity.[1]
Objective: To synthesize bromocriptine via regioselective bromination of this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)[6][7]
-
Dichloromethane[7]
-
Diisopropyl ether[7]
-
Methanesulfonic acid[7]
-
Methyl ethyl ketone[7]
Procedure:
-
Preparation of Brominating Agent:
-
Bromination Reaction:
-
Dissolve this compound in the prepared DMSO-HBr mixture.[7] The reaction proceeds at room temperature. The key transformation is the regioselective bromination at the C2 position of the indole (B1671886) nucleus of this compound.[1][8]
-
-
Work-up and Purification:
-
After the reaction is complete, precipitate the product.
-
Isolate the crude 2-bromo-alpha-ergocryptine.
-
Purify the product by recrystallization from a suitable solvent system, such as dichloromethane (B109758) and diisopropyl ether, to yield pure 2-bromo-alpha-ergocryptine.[7]
-
-
Salt Formation (Mesylate):
-
Dissolve the purified 2-bromo-alpha-ergocryptine in methyl ethyl ketone.[7]
-
Add a molar equivalent of methanesulfonic acid, dissolved in methyl ethyl ketone, to the solution with stirring.[7]
-
The bromocriptine mesylate will crystallize out of the solution.
-
Collect the crystals by filtration and dry them.
-
Total Synthesis of this compound
Conceptual Workflow for Total Synthesis:
-
Synthesis of (+)-Lysergic Acid:
-
Synthesis of the Peptide Moiety:
-
Coupling and Final Assembly:
Pharmacological Profile
This compound exerts its biological effects through interactions with various neurotransmitter receptors, most notably dopamine receptors.
Receptor Binding Affinity
The binding affinity of this compound for various receptors has been characterized using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Ligand | Species | Ki (nM) | Assay Type |
| Dopamine D₂ | [³H]YM-09151-2 | Rat | Nanomolar range | Radioligand Binding |
| α-adrenergic | [³H]dihydroergocryptine | Calf | 0.73 (Kd) | Radioligand Binding |
| α₂-adrenergic | [³H]dihydroergocryptine | Steer | 1.78 (Kd) | Radioligand Binding |
Note: Specific Ki values for this compound at a wide range of receptor subtypes are not consistently reported across the literature. The data presented is indicative of its high affinity for D2 and alpha-adrenergic receptors. Dihydroergocryptine (B134457), a closely related derivative, is often used in binding studies.[11][12][13]
Mechanism of Action and Signaling Pathways
This compound is a potent agonist at dopamine D₂ receptors.[14] D₂ receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o). The activation of D₂ receptors by this compound initiates a cascade of intracellular events:
-
G-protein Activation: Binding of this compound to the D₂ receptor induces a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and subsequent modulation of downstream signaling pathways.
Recent studies have also indicated that D₂ receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR) through the activity of metalloproteases, which in turn activates the Extracellular signal-regulated kinase (ERK) pathway.[15] Furthermore, this compound has been shown to stimulate the release of dopamine from striatal synaptosomes, suggesting an additional mechanism of action beyond direct receptor agonism.[16]
Visualizations
Workflow for the Semi-synthesis of Bromocriptine
Caption: Workflow for the semi-synthesis of bromocriptine.
Dopamine D₂ Receptor Signaling Pathway
Caption: Dopamine D₂ receptor signaling pathway activated by this compound.
Conclusion
This compound holds a significant place in the history of pharmacology and medicinal chemistry. Its discovery as a distinct entity from the ergotoxine complex and its subsequent separation from its beta-isomer were crucial steps in understanding the structure-activity relationships of ergot alkaloids. The detailed experimental protocols for its isolation, semi-synthesis into the clinically important drug bromocriptine, and its total synthesis highlight the ingenuity of chemical research. As a potent dopamine D₂ receptor agonist, its pharmacological profile continues to be of interest to researchers developing novel therapeutics for neurological and endocrine disorders. This guide has provided a comprehensive technical overview to support the ongoing research and development efforts in this important class of natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Ergocryptine - Wikipedia [en.wikipedia.org]
- 3. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]
- 7. US4697017A - Process for the preparation of 2-bromo-α-ergocryptine - Google Patents [patents.google.com]
- 8. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective labeling of alpha-adrenergic receptors in caudate nucleus by [3H] dihydroergocryptine in the presence of spiperone-blocked dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dopamine D2 Receptor-mediated Epidermal Growth Factor Receptor Transactivation through a Disintegrin and Metalloprotease Regulates Dopaminergic Neuron Development via Extracellular Signal-related Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to α-Ergocryptine: A Natural Ergot Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Ergocryptine is a naturally occurring ergot alkaloid derived from the fungus Claviceps purpurea.[1] As a member of the ergopeptine class of ergoline (B1233604) compounds, it has garnered significant interest within the scientific community for its potent dopaminergic activity. This technical guide provides a comprehensive overview of α-ergocryptine, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used to characterize its interactions with various receptor systems. Detailed quantitative data on its binding affinities and functional activities are presented, alongside in-depth experimental protocols and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic potential of α-ergocryptine and related compounds.
Introduction
Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the genus Claviceps, which commonly infect rye and other cereals. Historically known for their toxic effects, these compounds have also been a rich source of pharmacologically active agents. α-Ergocryptine is one such alkaloid, distinguished by its peptide side chain.[2][3] Its primary pharmacological action is as a potent agonist at dopamine (B1211576) D2 receptors, which underlies its ability to inhibit prolactin secretion from the anterior pituitary gland.[1][4][5][6] This property has led to its investigation for the treatment of hyperprolactinemia and related conditions.[1][4] Beyond its dopaminergic effects, α-ergocryptine also interacts with a range of other G-protein coupled receptors (GPCRs), including serotonin (B10506) and adrenergic receptors, contributing to its complex pharmacological profile.[3][7]
Physicochemical Properties
α-Ergocryptine is a complex organic molecule with the following properties:
| Property | Value | Source |
| Molecular Formula | C32H41N5O5 | [1][8][9] |
| Molecular Weight | 575.71 g/mol | [1][8][9] |
| CAS Number | 511-09-1 | [1][10] |
| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | [7] |
| Synonyms | alpha-Ergocryptine, Ergocryptine, Ergokryptine | [1][9] |
Pharmacological Profile: Receptor Binding and Functional Activity
The pharmacological effects of α-ergocryptine are primarily mediated through its interaction with various neurotransmitter receptors. The following tables summarize the quantitative data on its binding affinities (Ki) and functional potencies (EC50/IC50) at key receptor targets.
Dopamine Receptor Interactions
α-Ergocryptine exhibits a high affinity for D2-like dopamine receptors, consistent with its potent agonist activity at these sites.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| D2 | Bovine | Radioligand Binding | [3H]Spiperone | 1.5 | [11] |
| D2 | Rat | Radioligand Binding | [3H]YM-09151-2 | nanomolar range | [12] |
Functionally, α-ergocryptine acts as a potent agonist at D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
| Receptor | Species | Functional Assay | Parameter | Value (nM) | Reference |
| D2 | Rat | Inhibition of VIP-stimulated cAMP production | EC50 | 28 ± 2 | [13] |
Serotonin Receptor Interactions
α-Ergocryptine also displays significant affinity for several serotonin (5-HT) receptor subtypes.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | 8.9 | [14] |
| 5-HT1B | Rat | Radioligand Binding | [3H]Serotonin | 12.6 | [14] |
| 5-HT2A | Rat | Radioligand Binding | [3H]Ketanserin | 1.1 | [14] |
| 5-HT2C | Human | Radioligand Binding | [3H]Mesulergine | 147 (IC50) | [6] |
| 5-HT6 | Human | Radioligand Binding | [3H]LSD | 100 (IC50) | [6] |
Adrenergic Receptor Interactions
α-Ergocryptine demonstrates affinity for both α1 and α2-adrenergic receptors.
| Receptor Subtype | Species | Assay Type | Radioligand | Ki (nM) | Reference |
| α1A | Rat | Radioligand Binding | [3H]Prazosin | 4.28 | [6] |
| α1B | Rat | Radioligand Binding | [3H]Prazosin | 7.94 | [6] |
| α1D | Human | Radioligand Binding | [3H]Prazosin | 24 | [6] |
| α2A | Human | Radioligand Binding | [3H]MK-912 | 2.98 | [6] |
| α2B | Human | Radioligand Binding | [3H]Rauwolscine | 12 | [6] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of α-ergocryptine involves its agonistic activity at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by α-Ergocryptine.
Upon binding of α-ergocryptine to the D2 receptor, the associated inhibitory G-protein (Gi) is activated. This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][15] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately modulating gene expression and cellular function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of α-ergocryptine.
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of α-ergocryptine for a target receptor, such as the dopamine D2 receptor.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor)
-
Radiolabeled ligand (e.g., [3H]Spiperone)
-
Unlabeled α-ergocryptine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI)
-
96-well microplates
-
Filtration apparatus
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd value)
-
A range of concentrations of unlabeled α-ergocryptine (e.g., 10⁻¹¹ to 10⁻⁵ M)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a standard unlabeled ligand).
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the α-ergocryptine concentration.
-
Determine the IC50 value (the concentration of α-ergocryptine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Accumulation Assay (for Gi-coupled Receptors)
This protocol describes a method to measure the functional effect of α-ergocryptine on Gi-coupled receptors, such as the dopamine D2 receptor, by quantifying its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells expressing the Gi-coupled receptor of interest (e.g., CHO or HEK293 cells stably expressing the D2 receptor)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS containing 5 mM HEPES, 0.1% BSA)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
α-Ergocryptine
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding: Culture the cells under appropriate conditions and seed them into 96- or 384-well plates at a predetermined density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of α-ergocryptine in stimulation buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells.
-
Add the PDE inhibitor (e.g., 0.5 mM IBMX) in stimulation buffer to all wells.
-
Add the various concentrations of α-ergocryptine to the appropriate wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the plate reader (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the α-ergocryptine concentration.
-
Determine the EC50 value (the concentration of α-ergocryptine that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production) using non-linear regression analysis.
-
Conclusion
α-Ergocryptine is a potent, naturally occurring ergot alkaloid with a complex pharmacological profile characterized by high affinity for dopamine D2 receptors and significant interactions with serotonin and adrenergic receptors. Its primary mechanism of action as a D2 receptor agonist, leading to the inhibition of adenylyl cyclase, is well-established. The experimental protocols detailed in this guide provide a framework for the continued investigation of α-ergocryptine and other ergoline derivatives. A thorough understanding of its receptor binding affinities, functional activities, and signaling pathways is crucial for the development of novel therapeutics targeting these receptor systems for a variety of neurological and endocrine disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Dopamine D2 Allosteric Modulator, PAOPA, on the Expression of GRK2, Arrestin-3, ERK1/2, and on Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [drugcentral.org]
- 9. benchchem.com [benchchem.com]
- 10. Ergocryptine - Wikipedia [en.wikipedia.org]
- 11. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. innoprot.com [innoprot.com]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
The intricate pathway of α-Ergocryptine Biosynthesis in Claviceps purpurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of α-ergocryptine, a prominent ergot alkaloid produced by the fungus Claviceps purpurea. This document details the core biosynthetic pathway, key enzymatic players, regulatory mechanisms, and methodologies for its study, serving as a critical resource for professionals in mycology, natural product chemistry, and pharmaceutical development.
Introduction to α-Ergocryptine and Claviceps purpurea
Claviceps purpurea, commonly known as the ergot fungus, is a plant pathogen that infects the ovaries of rye and other cereals, forming hardened mycelial structures called sclerotia. These sclerotia are a rich source of a diverse class of secondary metabolites known as ergot alkaloids.[1] Among these, the ergopeptines, a subgroup characterized by a tripeptide side chain linked to a D-lysergic acid moiety, are of significant pharmacological interest.
α-Ergocryptine is a major ergopeptine alkaloid found in the sclerotia of C. purpurea. It, along with its semi-synthetic derivatives like bromocriptine, exhibits potent bioactivities, primarily through interaction with dopaminergic, serotonergic, and adrenergic receptors. This has led to its application in the treatment of various medical conditions, including Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Understanding the biosynthesis of α-ergocryptine is paramount for the biotechnological production of this valuable pharmaceutical and for the development of novel derivatives with improved therapeutic profiles.
The Core Biosynthetic Pathway of α-Ergocryptine
The biosynthesis of α-ergocryptine is a complex process that begins with the construction of the ergoline (B1233604) ring system from primary metabolites, followed by the assembly of the characteristic tripeptide side chain. The genes encoding the enzymes for this pathway are clustered together in the ergot alkaloid synthesis (EAS) gene cluster, ensuring coordinated regulation.[2][3]
The initial steps are common to all ergot alkaloids and involve the prenylation of L-tryptophan with dimethylallyl pyrophosphate (DMAPP) to form dimethylallyltryptophan (DMAT). This reaction is catalyzed by the enzyme dimethylallyl tryptophan synthase (DmaW). A series of subsequent enzymatic modifications, including N-methylation, cyclizations, and oxidations, lead to the formation of the key intermediate, D-lysergic acid.
The defining feature of α-ergocryptine is its tripeptide side chain, which is assembled by a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs). The amino acid constituents of the α-ergocryptine side chain are L-valine, L-leucine, and L-proline. The biosynthesis of α-ergocryptine diverges from that of β-ergocryptine in the selection of the second amino acid; β-ergocryptine incorporates L-isoleucine instead of L-leucine.
The assembly of the tripeptide and its attachment to D-lysergic acid is a sophisticated process mediated by two key NRPS enzymes: lysergyl peptide synthetase 1 (LPS1) and lysergyl peptide synthetase 2 (LPS2). In C. purpurea, the gene lpsA2 encodes the specific LPS1 responsible for the synthesis of ergocryptine. The final step in the formation of the mature ergopeptine is a cyclization reaction that forms the characteristic cyclol structure of the tripeptide side chain.
Visualization of the α-Ergocryptine Biosynthetic Pathway
References
An In-depth Technical Guide to the Structure-Activity Relationship of alpha-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is a naturally occurring ergot alkaloid belonging to the ergopeptine class. It is a potent dopamine (B1211576) D2 receptor agonist and has found clinical application in the treatment of conditions associated with hyperprolactinemia. Its complex structure, featuring a tetracyclic ergoline (B1233604) ring system linked to a tripeptide moiety, has been a subject of extensive structure-activity relationship (SAR) studies. Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the design of novel, more selective, and potent dopaminergic agents with improved therapeutic profiles. This guide provides a comprehensive overview of the SAR of this compound, focusing on its interactions with dopamine, serotonin (B10506), and adrenergic receptors.
Core Structure of this compound
The this compound molecule can be divided into two main components: the lysergic acid-derived ergoline ring system and a peptide side chain. Key structural features that are frequently subjects of modification in SAR studies include:
-
The Ergoline Ring System:
-
N1 position: The indole (B1671886) nitrogen.
-
C2 position: Substitution at this position can influence selectivity.
-
N6 position: The nitrogen in the D ring, typically methylated in natural ergot alkaloids.
-
C8 position: The stereochemistry at this carbon is critical for activity.
-
The Δ9,10 double bond: Saturation of this bond can alter the pharmacological profile.
-
-
The Peptide Moiety: Composed of three amino acids, variations in this chain significantly impact receptor affinity and efficacy.
Structure-Activity Relationship at Dopamine Receptors
This compound and its analogs primarily exert their effects through interactions with D2-like dopamine receptors (D2, D3, and D4), acting as agonists.
Key Structural Determinants for Dopaminergic Activity:
-
The Ergoline Moiety as the Dopaminergic Pharmacophore: The ergoline ring system is considered the primary pharmacophore responsible for dopaminergic activity, as it mimics the structure of dopamine.
-
The Peptide Side Chain: While the ergoline core confers dopaminergic activity, the nature of the peptide side chain significantly modulates the affinity and efficacy at dopamine receptor subtypes. Ergopeptines, like this compound, generally exhibit high affinity for D2 receptors.
-
Stereochemistry at C8: The natural (R)-configuration at the C8 position is crucial for potent agonist activity at D2 receptors. Epimerization to the (S)-configuration often leads to a significant decrease in affinity and efficacy.
-
Substitution at C2: Introduction of a bromine atom at the C2 position, as seen in the derivative bromocriptine, can enhance D2 agonist activity.
-
Hydrogenation of the Δ9,10 Double Bond: Dihydrogenation of the 9,10-double bond in the ergoline ring system, as in dihydro-alpha-ergocryptine, can alter the affinity and selectivity profile. Some studies suggest that this modification does not drastically change binding parameters for D2 and D3 receptors[1].
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and related ergot alkaloids at dopamine receptors.
Table 1: Binding Affinities (Ki, nM) of Ergot Alkaloids at Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Reference |
| This compound | - | Nanomolar range | - | [2] |
| Dihydro-alpha-ergocryptine | 35.4 | - | - | [3] |
| Bromocriptine | - | Nanomolar range | - | [2] |
| Pergolide | 447 | - | 0.86 | [3] |
| Lisuride | 56.7 | 0.95 | 1.08 | [3] |
| Cabergoline | - | 0.61 | 1.27 | [3] |
Note: "-" indicates data not available in the cited sources.
Table 2: Functional Potencies (EC50, nM) of Ergot Alkaloids at Dopamine D2 Receptors (cAMP Inhibition Assay)
| Compound | EC50 (nM) | Reference |
| This compound | 28 ± 2 | [4] |
| Ergotamine | 2 ± 1 | [4] |
| Ergovaline | 8 ± 2 | [4] |
| Ergonovine | 47 ± 2 | [4] |
| Dopamine | 8 ± 1 | [4] |
Structure-Activity Relationship at Serotonin and Adrenergic Receptors
Ergot alkaloids, including this compound, are known to interact with various serotonin (5-HT) and adrenergic receptors, which contributes to their complex pharmacological profiles and, in some cases, their side effects.
Key Structural Determinants for Serotonin and Adrenergic Receptor Activity:
-
The Indolethylamine Moiety: The ergoline structure contains an indolethylamine substructure, which is similar to serotonin, leading to interactions with 5-HT receptors.
-
Overall Shape and Substituents: The overall three-dimensional shape of the molecule and the nature of substituents on both the ergoline ring and the peptide side chain determine the affinity and selectivity for different serotonin and adrenergic receptor subtypes.
Quantitative Data: Binding Affinities at Serotonin and Adrenergic Receptors
The following table summarizes the binding affinities of this compound and related compounds at various serotonin and adrenergic receptors.
Table 3: Binding Affinities (pKi or IC50) of this compound at Serotonin and Adrenergic Receptors
| Receptor | pKi / pIC50 | Ki / IC50 (nM) | Reference |
| 5-HT1A | - | High Affinity | - |
| 5-HT2A | 7.85 (pKi) | 14 | [5] |
| α1-adrenergic | - | - | - |
| α2A-adrenergic | 8.1 (pIC50) | 7.95 | [5] |
| α2B-adrenergic | 7.92 (pKi) | 12 | [5] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the structure-activity relationships of compounds like this compound. Below are outlines of key experimental protocols.
Radioligand Competition Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
1. Membrane Preparation:
-
Source: Cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest, or tissue homogenates from brain regions rich in dopamine receptors (e.g., striatum).
-
Procedure: Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
A fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand (e.g., haloperidol (B65202) or unlabeled spiperone).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Inhibition Assay for Dopamine D2 Receptors
This assay measures the functional activity (EC50 and intrinsic activity) of a compound at Gi-coupled receptors like the D2 receptor.
1. Cell Culture:
-
Cells (e.g., CHO-K1 or HEK293) stably expressing the human D2 dopamine receptor are cultured in appropriate media.
2. Assay Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
The cells are then treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Adenylyl cyclase is stimulated with an agent like forskolin.
-
The cells are then incubated with increasing concentrations of the test compound (e.g., this compound).
3. cAMP Measurement:
-
The intracellular cAMP levels are measured using a variety of methods, including:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format to quantify cAMP.
-
Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
-
4. Data Analysis:
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production (EC50) is determined by non-linear regression of the dose-response curve.
-
The intrinsic activity (or efficacy) of the compound is determined by comparing its maximal effect to that of a full agonist (like dopamine).
Visualizations
D2 Receptor Signaling Pathway
Caption: D2 receptor signaling pathway activated by this compound.
Experimental Workflow for SAR Studies
Caption: General experimental workflow for structure-activity relationship studies.
Logical Relationships in this compound SAR
Caption: Logical relationships in this compound's structure-activity.
Conclusion
The structure-activity relationship of this compound is complex, with the ergoline core acting as the primary dopaminergic pharmacophore and the peptide side chain playing a crucial role in modulating receptor affinity and selectivity. Modifications at various positions on the ergoline ring, such as C2 and C8, as well as saturation of the Δ9,10 double bond, have been shown to significantly impact the pharmacological profile. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design of new dopaminergic agents with enhanced therapeutic properties and fewer side effects. The continued exploration of the SAR of ergot alkaloids will undoubtedly pave the way for the development of next-generation therapeutics for a range of neurological and endocrine disorders.
References
- 1. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Pharmacokinetics of Alpha-Ergocryptine: An In-Depth Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-ergocryptine, a naturally occurring ergot alkaloid, has garnered significant interest within the scientific community for its dopaminergic properties and potential therapeutic applications. A thorough understanding of its pharmacokinetic profile in preclinical animal models is paramount for guiding drug development efforts, from dose selection to the prediction of human pharmacokinetics. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound and its closely related derivatives in various animal models. It details experimental methodologies, summarizes quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics. While comprehensive pharmacokinetic data for this compound remains somewhat elusive in publicly available literature, this guide synthesizes the most relevant findings to support ongoing and future research endeavors.
Introduction
This compound is an ergopeptine, a class of complex alkaloids produced by fungi of the genus Claviceps.[1] It is a potent agonist at dopamine (B1211576) D2 receptors, a property that underlies its primary pharmacological effects, including the inhibition of prolactin secretion.[2][3] Due to these effects, this compound and its derivatives have been investigated for the management of conditions associated with hyperprolactinemia. The preclinical evaluation of its pharmacokinetic properties is a critical step in assessing its potential as a drug candidate. This guide aims to consolidate the current knowledge on the pharmacokinetics of this compound in animal models, providing a valuable resource for researchers in the field.
Pharmacokinetic Profile
Comprehensive pharmacokinetic data specifically for this compound is limited in the published literature. However, a study on its dihydro-derivative, alpha-dihydroergocryptine, in rats provides valuable insights into its likely pharmacokinetic behavior.[4]
Data Summary
The following tables summarize the available pharmacokinetic parameters for alpha-dihydroergocryptine in rats. It is important to note that these values may not be directly extrapolated to this compound but serve as the most relevant available reference.
Table 1: Pharmacokinetic Parameters of Alpha-Dihydroergocryptine in Rats (Single Intravenous Administration)
| Parameter | Value | Animal Model | Dose (mg/kg) | Reference |
| Elimination Half-life (t½) | 6.78 h | Rat | 5 | [4] |
Table 2: Pharmacokinetic Parameters of Alpha-Dihydroergocryptine in Rats (Single and Repeated Oral Administration)
| Parameter | Single Dose | Repeated Dose | Animal Model | Dose (mg/kg) | Reference |
| Absorption Half-life (t½a) | 0.02 h | - | Rat | 20 | [4] |
| Distribution Half-life (t½α) | 2.15 h | - | Rat | 20 | [4] |
| Elimination Half-life (t½β) | 5.83 h | Similar to single dose | Rat | 20 | [4] |
| Absolute Bioavailability | 4.14% | 3.95% | Rat | 20 | [4] |
Note: The oral administration showed two peaks in the plasma profile, suggesting a potential enterohepatic cycle.[4]
Experimental Protocols
The methodologies employed in pharmacokinetic studies are crucial for the interpretation and replication of results. This section details the typical experimental protocols used for studying ergot alkaloids like this compound in animal models.
Animal Models and Drug Administration
Sprague-Dawley rats are a commonly used animal model for toxicological and pharmacokinetic studies of ergot alkaloids.[5][6]
-
Oral Administration: For oral dosing studies, the compound is often dissolved or suspended in a suitable vehicle and administered via oral gavage. This ensures accurate dosing.[7] Alternatively, for subacute toxicity studies, the compound can be mixed directly into the diet.[5][6]
-
Intravenous Administration: For intravenous studies, the compound is typically dissolved in a sterile, biocompatible vehicle and administered via a suitable vein, such as the tail vein in rats.
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration. In rats, this is often done via the tail vein or, in terminal studies, via cardiac puncture.
-
Sample Preparation: Plasma is separated from whole blood by centrifugation. For the extraction of ergot alkaloids from plasma, solid-phase extraction (SPE) is a common technique.[2]
-
Analytical Method: High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) or tandem mass spectrometry (LC-MS/MS) are the preferred methods for the sensitive and specific quantification of ergot alkaloids in biological matrices.[8][9]
The following diagram illustrates a general experimental workflow for a pharmacokinetic study.
Signaling Pathways
The primary pharmacological effects of this compound are mediated through its interaction with dopamine D2 receptors.
Dopamine D2 Receptor Signaling
This compound acts as an agonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). Activation of the D2 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Inhibition of Prolactin Release
The anterior pituitary gland contains lactotroph cells that are responsible for the synthesis and secretion of prolactin. These cells express a high density of dopamine D2 receptors. The binding of this compound to these receptors leads to the inhibition of prolactin gene transcription and release.[5]
Conclusion
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Bromocriptine and this compound do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 5. Subacute toxicity of this compound in Sprague-Dawley rats. 1: general toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
Alpha-Ergocryptine for Parkinson's Disease Research: A Technical Guide
Introduction
Alpha-ergocryptine is a natural ergot alkaloid belonging to the ergopeptine group.[1][2] It is a component of the ergotoxine (B1231518) complex and serves as a precursor for the synthesis of bromocriptine (B1667881) (2-bromo-alpha-ergocryptine), a well-known dopamine (B1211576) agonist used in the treatment of Parkinson's disease (PD).[1][3][4] The primary therapeutic rationale for using dopamine agonists like this compound in PD is to directly stimulate dopamine receptors, thereby bypassing the degenerating nigrostriatal neurons and compensating for the dopamine deficiency that characterizes the disease.[5] This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, preclinical data, clinical evidence, and neuroprotective potential for researchers and drug development professionals in the field of Parkinson's disease.
Mechanism of Action
This compound's principal mechanism of action is the stimulation of dopamine D2 receptors. It also exhibits a complex pharmacology, interacting with other receptor systems and ion channels, which may contribute to its overall therapeutic and side-effect profile.
Dopaminergic Activity
This compound is a potent agonist at D2 dopamine receptors.[6] Like other ergot alkaloids, it binds with high affinity to D2 receptors in the nanomolar range.[6][7] The D2 receptor is a G-protein coupled receptor (GPCR) linked to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This cascade modulates neuronal excitability and neurotransmitter release.[8]
In addition to its postsynaptic agonist effects, this compound can also act on presynaptic D2 autoreceptors, which regulate the synthesis and release of dopamine. At higher concentrations (in the micromolar range), some studies have shown that this compound and related compounds can directly stimulate the release of dopamine from striatal nerve endings, a mechanism that is independent of calcium influx.[9]
Caption: D2 receptor signaling pathway activated by this compound.
Other Receptor Interactions and Mechanisms
Beyond its primary action on D2 receptors, this compound and its dihydro-derivative have been shown to:
-
Interact with other monoaminergic receptors: It has a notable affinity for α-adrenergic receptors.
-
Modulate Voltage-Gated Sodium Channels: Alpha-dihydroergocryptine (α-DHEC) can reduce dopamine outflow stimulated by the sodium channel activator veratridine. This inhibitory action on voltage-gated sodium channels appears to be partially independent of D2 receptor activation and is proposed as one rationale for its potential neuroprotective effects.[10]
Preclinical Research
Preclinical studies in both in vitro and in vivo models have been crucial in elucidating the pharmacological profile of this compound and its derivatives.
Quantitative Data: Receptor Binding and Functional Assays
The following table summarizes key quantitative data from preclinical studies.
| Parameter | Compound | Assay System | Value | Reference |
| D2 Receptor Binding (Ki) | α-Ergocryptine | GH4ZR7 cells (rat D2 receptor) | Nanomolar range | [6] |
| D2 Receptor Binding (Ki) | Dihydroergocryptine | Bovine caudate nucleus | > Bromocriptine | [11] |
| cAMP Inhibition (EC50) | α-Ergocryptine | GH4ZR7 cells (VIP-stimulated) | 28 ± 2 nM | [7] |
| Dopamine Release (EC50) | Ergocryptine | Rat striatal synaptosomes | ~30 µM | [9] |
In Vivo Animal Models
The most common animal models for PD research involve neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) or 6-hydroxydopamine (6-OHDA) to deplete dopaminergic neurons, or genetic models that overexpress proteins like alpha-synuclein.[12][13][14]
A key study investigated the neuroprotective effects of alpha-dihydroergocryptine (DEK) in an MPTP-induced model of parkinsonism in monkeys.
Experimental Protocol: MPTP-Induced Parkinsonism in Monkeys
-
Objective: To assess the neuroprotective effects of alpha-dihydroergocryptine (DEK) against MPTP-induced damage to the substantia nigra.[15]
-
Subjects: Monkeys (species not specified in abstract).
-
Model Induction: Severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce dopaminergic neurodegeneration.
-
Treatment Groups:
-
Control Group: MPTP alone.
-
Treatment Group: DEK administered concurrently with MPTP.
-
-
Methodology:
-
Animals are administered MPTP according to a validated protocol to induce parkinsonian symptoms and neuronal loss.
-
The treatment group receives daily doses of DEK throughout the study period.
-
Behavioral assessments are conducted to monitor motor deficits.
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
Histological Analysis: The substantia nigra is sectioned and analyzed using immunohistochemistry for:
-
Neuronal markers to quantify neuronal death.
-
Phosphorylated neurofilament proteins to assess axonal integrity.
-
Glial Fibrillary Acidic Protein (GFAP) to quantify reactive astrocytosis.
-
-
-
Key Findings: Compared to monkeys treated with MPTP alone, the DEK-treated group showed significantly reduced neuronal death in the substantia nigra and preserved axonal morphology, suggesting a neuroprotective effect.[15]
Caption: Workflow for an in vivo neuroprotection study.
Clinical Research
Alpha-dihydroergocryptine (α-DHEC) has been evaluated in multiple clinical trials, both as a monotherapy for early-stage PD and as an adjunct therapy for patients experiencing complications from long-term levodopa (B1675098) treatment.
Monotherapy for De Novo Patients
A multicentre, randomized, double-blind, placebo-controlled study was conducted on 123 patients with newly diagnosed, untreated (de novo) PD to evaluate the efficacy and safety of α-DHEC.[16]
Experimental Protocol: De Novo Monotherapy Trial
-
Objective: To confirm the efficacy and safety of α-DHEC as a monotherapy in early PD.[16]
-
Design: Multicentre, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 123 patients with idiopathic PD, never previously treated.
-
α-DHEC group: 62 patients.
-
Placebo group: 61 patients.
-
-
Primary Endpoint: Change in the total score of the Unified Parkinson's Disease Rating Scale (UPDRS).
-
Methodology:
-
Patients are screened and randomized to receive either α-DHEC or a matching placebo.
-
The treatment phase was planned for 18 months, with interim analyses scheduled.
-
Dosage of α-DHEC is gradually titrated upwards to an optimal effective dose.
-
UPDRS scores and adverse events are recorded at baseline and follow-up visits.
-
The trial was stopped early after the first interim analysis due to significant differences between groups.
-
-
Key Findings: The α-DHEC group showed a statistically significant improvement in total UPDRS score compared to the placebo group, confirming its efficacy in early PD. The incidence of adverse drug reactions was similar to placebo.[16]
Adjunct Therapy to Levodopa
For patients on long-term levodopa therapy, motor complications such as dyskinesias and "wearing-off" phenomena are common. A study compared α-DHEC to another dopamine agonist, lisuride (B125695), as an adjunct therapy in 68 such patients.[17]
| Outcome Measure | α-DHEC Group (n=32) | Lisuride Group (n=36) | p-value | Reference |
| Dosage | Titrated up to 60 mg/day | Titrated up to 1.2 mg/day | N/A | [17] |
| Efficacy | Superior reduction in clinical complications (UPDRS Part IV) | Significant improvement, but less than α-DHEC | < 0.01 | [17] |
| Adverse Events | 8 patients (25%) | 24 patients (67%) | < 0.05 | [17] |
Caption: Design of a randomized placebo-controlled clinical trial.
Neuroprotection and Oxidative Stress
A critical area of PD research is the development of therapies that can slow or halt the neurodegenerative process. Several lines of evidence suggest that dopamine agonists, including this compound derivatives, may possess neuroprotective properties.[5]
The proposed mechanisms include:
-
Reduced Dopamine Turnover: By directly stimulating postsynaptic receptors, agonists can reduce the need for endogenous dopamine synthesis, release, and metabolism by the remaining nigral neurons. This "sparing" effect may reduce the oxidative stress associated with dopamine metabolism by monoamine oxidase (MAO).[19]
-
Modulation of Ion Channels: As mentioned, the ability of α-DHEC to inhibit voltage-gated sodium channels could reduce excitotoxicity.[10]
-
Antioxidant Properties: Some ergot derivatives have been shown to have direct free-radical scavenging properties, although this is an area requiring more research. The progressive loss of dopaminergic neurons in PD is strongly linked to oxidative stress, stemming from mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS).[19][20] Therapies that can mitigate oxidative stress are therefore of high interest.
Caption: Proposed mechanisms of neuroprotection for this compound.
Conclusion
This compound and its dihydro-derivative are potent D2 dopamine agonists with a proven clinical track record for the symptomatic treatment of Parkinson's disease. Preclinical data supports its primary mechanism of action and suggests additional, potentially neuroprotective effects through the modulation of ion channels. Clinical trials have demonstrated its efficacy as both a monotherapy in early PD and as a well-tolerated adjunct therapy to levodopa, where it may be superior to other agonists in managing motor complications. For researchers and drug developers, this compound represents a valuable pharmacological tool and a foundation upon which to build next-generation therapies that not only manage symptoms but also address the underlying neurodegenerative processes in Parkinson's disease.
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Therapeutic applications of bromocriptine in endocrine and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine - Wikipedia [en.wikipedia.org]
- 5. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Neuroprotective effects of alpha-dihydroergocryptine against damages in the substantia nigra caused by severe treatment with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alpha-dihydroergocryptine in the long-term therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative stress and the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The Role of Alpha-Ergocryptine in Hyperprolactinemia: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hyperprolactinemia, a condition characterized by elevated prolactin levels, can lead to significant reproductive and metabolic dysfunction. The primary medical treatment for this condition involves the use of dopamine (B1211576) D2 receptor agonists, which mimic the natural inhibitory action of dopamine on pituitary lactotrophs. Alpha-ergocryptine, an ergot alkaloid, and its semi-synthetic derivative, bromocriptine (B1667881) (2-bromo-alpha-ergocryptine), are potent D2 agonists that have been pivotal in both the foundational research and clinical management of hyperprolactinemia. This technical guide provides an in-depth review of the mechanism of action, preclinical data, and clinical efficacy of this compound and its derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to serve as a comprehensive resource for the scientific community.
Introduction to Hyperprolactinemia and Dopaminergic Control
Prolactin, a polypeptide hormone secreted by lactotroph cells in the anterior pituitary gland, plays a crucial role in lactation, reproductive function, and metabolism. The secretion of prolactin is unique among pituitary hormones in that it is under tonic inhibitory control by the hypothalamus. This inhibition is primarily mediated by dopamine released from tuberoinfundibular dopamine (TIDA) neurons, which acts on dopamine D2 receptors (D2R) located on the surface of lactotrophs.
Hyperprolactinemia can result from various physiological, pharmacological, or pathological conditions, including pituitary adenomas (prolactinomas), which are the most common cause of pathological hyperprolactinemia. The clinical consequences include hypogonadism, infertility, galactorrhea, and in the case of large tumors, neurological symptoms. Dopamine agonists are the first-line therapy for most patients, effectively normalizing prolactin levels, restoring gonadal function, and reducing tumor size.[1][2]
Mechanism of Action of this compound
This compound exerts its prolactin-lowering effect by acting as a potent agonist at the dopamine D2 receptor.[3] Its structure shares similarities with dopamine, allowing it to bind to and activate these receptors on pituitary cells.
D2 Receptor Binding and Signaling
The D2 receptor is a G-protein coupled receptor (GPCR) that signals through the inhibitory G-protein, Gi. Upon binding of an agonist like this compound, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The activated Giα subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP, a key second messenger, leads to the inhibition of prolactin gene transcription, synthesis, and secretion.[5]
Receptor Binding Affinity
Studies have demonstrated that ergopeptide alkaloids, including this compound, exhibit high affinity for the D2 receptor, with inhibition constants (Ki) in the nanomolar range.[4] This high affinity contributes to their potent and sustained prolactin-lowering effects.
| Compound | Receptor Binding (Ki) | Second Messenger (EC50) | Cell Line |
| This compound | Nanomolar range[4] | 28 ± 2 nM[5] | GH4ZR7 (rat D2R)[4] |
| Bromocriptine | Nanomolar range[4] | 100x less potent than Ergovaline[4] | GH4ZR7 (rat D2R)[4] |
| Dopamine | Micromolar range[4] | 8 ± 1 nM[5] | GH4ZR7 (rat D2R)[5] |
| Ergotamine | Nanomolar range[4] | 2 ± 1 nM[5] | GH4ZR7 (rat D2R)[5] |
| Table 1: Comparative D2 Receptor Affinity and Potency of this compound and other compounds. Ki represents the inhibition constant for radioligand binding, and EC50 represents the concentration for 50% inhibition of VIP-stimulated cAMP production. |
Preclinical Studies
The efficacy of this compound and its derivatives has been extensively validated in various animal models of hyperprolactinemia. These studies have been crucial for elucidating the drug's mechanism and establishing its therapeutic potential.
Animal Models of Hyperprolactinemia
Several methods are employed to induce hyperprolactinemia in laboratory animals, primarily rats and mice:
-
Pharmacological Induction: Administration of D2 receptor antagonists like sulpiride (B1682569) or haloperidol (B65202) blocks the inhibitory effect of dopamine, leading to a rise in prolactin levels.[6][7]
-
Hormonal Induction: Chronic treatment with long-acting estrogens, such as estradiol (B170435) valerate, stimulates lactotroph proliferation and prolactin secretion.[8]
-
Pituitary Isografts: Grafting anterior pituitary glands from donor animals (e.g., under the kidney capsule) removes them from hypothalamic dopamine inhibition, resulting in autonomous and elevated prolactin secretion.[9]
-
Tumor Inoculation: Subcutaneous injection of prolactin-secreting adenoma tissue fragments (e.g., MtTW15) can be used to create a model of chronic hyperprolactinemia.[10]
Summary of Preclinical Findings
Preclinical studies consistently show that this compound and bromocriptine significantly suppress prolactin secretion in various animal models.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Prepubertal Male Lambs | Bromocriptine (CB-154) | 2 mg/day for 11 weeks | Highly significant decrease in plasma prolactin (p < 0.001).[11] | [11] |
| Prepubertal Male Hamsters | Bromocriptine (CB-154) | 500 µ g/day for 3-4 weeks | Serum prolactin reduced to non-detectable levels; delayed sexual maturation.[12] | [12] |
| Lactating Rats | This compound / Bromocriptine | Not specified | Suppressed prolactin secretion without inhibiting oxytocin (B344502) secretion.[13] | [13] |
| Stressed Female Mice | Bromocriptine | Not specified | Significantly reduced stress-induced elevation of serum prolactin (p < 0.0001).[14] | [14] |
| Table 2: Selected Preclinical Studies on the Efficacy of this compound Derivatives. |
Detailed Experimental Protocol: Pharmacological Induction in Rats
This protocol provides a detailed method for inducing hyperprolactinemia in rats using a D2 receptor antagonist, based on published methodologies.[6][7]
-
Animal Selection: Use adult male or female Wistar albino rats (120-150g). House them under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water). Allow a 72-hour acclimatization period.[6][14]
-
Ethical Approval: Ensure all procedures are approved by the institutional animal ethics committee.[6]
-
Induction Agent Preparation: Prepare an aqueous solution of sulpiride (40 mg/kg).[7] Alternatively, haloperidol (5 mg/kg) can be used.[6] The vehicle control should be 0.9% NaCl (saline).
-
Induction Procedure: Administer sulpiride (40 mg/kg/day) or haloperidol (5 mg/kg/day) via intraperitoneal (i.p.) injection for a period of 16 to 28 days.[6][7] Administer the vehicle to the control group on the same schedule.
-
Confirmation of Hyperprolactinemia:
-
Collect blood samples from the tail vein at baseline and at the end of the induction period.
-
Centrifuge blood to separate serum.
-
Measure serum prolactin levels using a commercially available ELISA or radioimmunoassay (RIA) kit specific for rat prolactin.
-
A significant increase in prolactin levels compared to the control group confirms the model.
-
-
Treatment Phase:
-
Divide the hyperprolactinemic rats into a treatment group and a continued-induction (positive control) group.
-
Administer this compound (dissolved in a suitable vehicle) to the treatment group via i.p. or subcutaneous injection at the desired dose.
-
Continue to administer the vehicle to the control groups.
-
-
Endpoint Analysis:
-
Collect final blood samples for prolactin measurement.
-
Euthanize animals and harvest tissues (pituitary, brain, reproductive organs) for further analysis (e.g., histology, gene expression).
-
Clinical Studies and Efficacy
The clinical utility of this compound derivatives, particularly bromocriptine, is well-established for the treatment of hyperprolactinemia.
Efficacy in Normalizing Prolactin and Restoring Function
Clinical trials have consistently demonstrated that bromocriptine is effective in lowering prolactin levels, often to within the normal range.[15][16] This biochemical correction leads to the resolution of clinical symptoms, including the restoration of regular ovulatory cycles and fertility in women and improved libido in men.[17] Normalization of prolactin can be achieved in 60-90% of patients treated with dopamine agonists.[1]
Comparison with Other Dopamine Agonists
While bromocriptine (a derivative of this compound) has been a cornerstone of therapy, newer dopamine agonists like cabergoline (B1668192) are now often preferred due to higher efficacy and better tolerability.[1]
| Parameter | Bromocriptine (BRC) | Cabergoline (CAB) | p-value | Reference |
| Prolactin Normalization Rate | 41.4% | 87.4% | p = 0.029 | [18] |
| Tumor Volume Shrinkage | 54.1 ± 55.3 % | 79.8 ± 39.1 % | p = 0.015 | [18] |
| Reported Side Effects | 29.1% | 5.3% | p < 0.001 | [18] |
| Table 3: Retrospective Comparison of Bromocriptine and Cabergoline Efficacy in Hyperprolactinemia. Data from a single-center study of 498 patients.[18] |
Conclusion
This compound and its derivatives have been instrumental in advancing our understanding and treatment of hyperprolactinemia. As a potent dopamine D2 receptor agonist, it effectively mimics the endogenous inhibitory control of prolactin secretion. Preclinical studies in various animal models have robustly demonstrated its prolactin-lowering capabilities, paving the way for successful clinical applications. While newer agents like cabergoline may offer advantages in efficacy and tolerability, the foundational research on this compound established the therapeutic principle of dopamine agonism that remains the standard of care for hyperprolactinemia today. This guide provides researchers and clinicians with a comprehensive overview of the core science and data supporting its role in this field.
References
- 1. cdn.who.int [cdn.who.int]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. [Dopaminergic agents in the treatment of hyperprolactinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discoveryjournals.org [discoveryjournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Effects of chronic hyperprolactinaemia on experimentally induced thirsts in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 2-bromo-alpha-ergocryptine (CB 154) on plasma prolactin, LH and testosterone levels, accessory reproductive glands and spermatogenesis in lambs during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bromoergocryptine decreases serum prolactin and delays sexual maturation in male golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bromocriptine and this compound do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolactin signaling modulates stress-induced behavioral responses in a preclinical mouse model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of CB-154 (2-Br-alpha-ergocryptine) on prolactin and growth hormone release in an acromegalic patient with galactorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Retrospective comparison of cabergoline and bromocriptine effects in hyperprolactinemia: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Ergocryptine: A Technical Guide on its Central Nervous System Effects
Abstract
This technical guide provides a comprehensive overview of alpha-ergocryptine, an ergot alkaloid derivative, and its multifaceted effects on the central nervous system (CNS). This compound is primarily recognized for its potent dopaminergic activity, acting as a dopamine (B1211576) D2 receptor agonist.[1][2] This document delves into its mechanism of action, detailing its interactions with various neurotransmitter systems, and elucidates the subsequent intracellular signaling cascades. Furthermore, this guide presents a compilation of quantitative data on its receptor binding affinities and functional potencies. Detailed experimental protocols for key assays are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding. This guide is intended for researchers, scientists, and drug development professionals in the fields of neurology, pharmacology, and endocrinology.
Introduction to this compound
This compound is a naturally occurring ergopeptine, a class of ergoline (B1233604) alkaloids produced by fungi of the Claviceps genus, commonly known as ergot fungus.[1][3] It is a component of the ergotoxine (B1231518) complex.[4] Structurally, it possesses a complex tetracyclic ergoline ring system linked to a tripeptide moiety.[5] There are two isomers, alpha- and beta-ergocryptine, which differ in the amino acid composition of the peptide side chain.[3] The brominated derivative of this compound, bromocriptine (B1667881) (2-bromo-alpha-ergocryptine), is a well-known semi-synthetic ergot alkaloid used therapeutically.[4][6] this compound's primary pharmacological significance lies in its potent agonistic activity at dopamine D2 receptors within the CNS.[1][2] This activity forms the basis of its therapeutic applications in conditions such as Parkinson's disease and hyperprolactinemia.[1][6]
Mechanism of Action in the Central Nervous System
This compound exerts its effects on the CNS through a complex interplay with multiple neurotransmitter receptor systems. Its primary mechanism of action is the stimulation of D2-like dopamine receptors, but it also demonstrates affinity for other monoaminergic receptors.[5][7]
Dopaminergic System
The most pronounced effect of this compound is its interaction with the D2-like family of dopamine receptors (D2, D3, and D4).[8] These receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[9][10]
-
D2 Receptor Agonism: this compound is a potent agonist at D2 receptors.[2] Upon binding, it promotes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][10] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing neuronal excitability and gene expression.[11]
-
Dopamine Release: In addition to its receptor-level activity, this compound has been shown to stimulate the release of dopamine from striatal synaptosomes.[12] This effect appears to be independent of calcium influx and is not blocked by dopamine receptor antagonists, suggesting a distinct mechanism from its receptor agonism.[12]
Adrenergic and Serotonergic Systems
This compound and its derivatives also exhibit significant affinity for alpha-adrenergic and serotonin (B10506) receptors.[5][7]
-
Alpha-Adrenoceptors: Dihydro-alpha-ergokryptine, a related compound, has been shown to interact with both α1- and α2-adrenoceptors in the CNS at nanomolar concentrations.[13] It acts as a non-competitive antagonist at α1-adrenoceptors and a competitive antagonist at α2-adrenoceptors.[13] The interaction with these receptors may contribute to the broader pharmacological profile of this compound.
-
Serotonin Receptors: Ergot alkaloids, in general, have a known affinity for 5-HT1 and 5-HT2 serotonin receptors.[5] While the specific binding profile of this compound at various serotonin receptor subtypes is less characterized than its dopaminergic activity, these interactions could influence its overall effects on the CNS.
Pharmacokinetics
The ability of a drug to exert its effects on the CNS is contingent on its capacity to cross the blood-brain barrier (BBB). Studies utilizing in vitro models with primary porcine brain endothelial cells have demonstrated that ergot alkaloids, including this compound, can penetrate the BBB.[14][15]
Effects on the Central Nervous System
The interaction of this compound with CNS receptors translates into a range of physiological and behavioral effects.
Neuroendocrine Modulation
One of the most well-documented effects of this compound is its potent inhibition of prolactin secretion from the anterior pituitary gland.[16][17][18] This effect is mediated by the stimulation of D2 receptors on lactotrophic cells, which suppresses prolactin synthesis and release.[16][18] This property makes it and its derivatives effective in the treatment of hyperprolactinemia-related disorders such as galactorrhea and infertility.[6][16] While it effectively suppresses prolactin, this compound does not appear to inhibit the secretion of oxytocin (B344502).[19]
Motor Control and Behavior
By acting on dopamine pathways in the basal ganglia, this compound can influence motor control. Its agonism at D2 receptors can help to alleviate the motor symptoms of Parkinson's disease, a condition characterized by dopamine deficiency.[1] At higher doses, like other dopamine agonists, it can induce stereotyped behaviors in animal models.[20] Interestingly, the induction of intense stereotyped behavior by 2-bromo-alpha-ergocryptine in rats was observed to be more pronounced after pretreatment with a serotonin synthesis inhibitor, suggesting a complex interplay between dopaminergic and serotonergic systems in mediating this effect.[20]
Quantitative Data
Table 1: Receptor Binding Affinity of this compound and Related Compounds
| Compound | Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| This compound | D2 Dopamine | [3H]YM-09151-2 | GH4ZR7 cells | Nanomolar range | [2] |
| Dihydro-alpha-ergokryptine | D2 Dopamine | [3H]Spiperone | Bovine Caudate Nucleus | ~10-100 | [8] |
| Dihydro-alpha-ergokryptine | D3 Dopamine | [3H]Dopamine | Bovine Caudate Nucleus | ~10-100 | [8] |
| Dihydro-alpha-ergokryptine | α1-Adrenoceptor | [3H]WB 4101 | Rat Brain | Nanomolar range | [13] |
| Dihydro-alpha-ergokryptine | α2-Adrenoceptor | [3H]Rauwolscine | Rat Brain | Nanomolar range | [13] |
Table 2: Functional Potency of this compound and Related Compounds
| Compound | Assay | Effect | EC50 / IC50 (nM) | Reference |
| This compound | cAMP Production | Inhibition of VIP-stimulated cAMP | ~100-1000 | [2] |
| Ergocryptine | [3H]Dopamine Release | Stimulation | ~30,000 | [12] |
Experimental Protocols
Protocol for Dopamine D2 Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.[9][21]
Materials:
-
Membrane Preparation: Crude membrane fractions from cells expressing dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells) or from rat striatal tissue.
-
Radioligand: [3H]-Spiperone or another suitable D2 antagonist radioligand.
-
Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge at high speed. Resuspend the pellet in fresh buffer to obtain the membrane preparation. Determine protein concentration using a standard assay (e.g., Bradford).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer.
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd).
-
50 µL of either assay buffer (for total binding), non-specific binding control (for non-specific binding), or varying concentrations of this compound.
-
50 µL of membrane preparation (typically 10-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol for cAMP Accumulation Functional Assay
This protocol measures the effect of this compound on adenylyl cyclase activity by quantifying changes in intracellular cAMP levels.[2][22]
Materials:
-
Cell Line: A cell line expressing the dopamine D2 receptor (e.g., GH4ZR7 or a recombinant cell line).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556) or Vasoactive Intestinal Peptide (VIP).
-
Test Compound: this compound.
-
Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or fluorescence-based biosensor).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with the phosphodiesterase inhibitor (IBMX) for a short period (e.g., 15-30 minutes) at 37°C.
-
Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add the adenylyl cyclase stimulator (e.g., forskolin or VIP) to all wells except the basal control and incubate for another defined period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method (e.g., fluorescence or absorbance).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the stimulated cAMP production.
Visualizations
Caption: D2 receptor signaling pathway activated by this compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergocryptine - Wikipedia [en.wikipedia.org]
- 4. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Therapeutic applications of bromocriptine in endocrine and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding interactions of ergot alkaloids with monoaminergic receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Regulation by cAMP-dependent protein kinease of a G-protein-mediated phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of CB-154 (2-Br-alpha-ergocryptine) on prolactin and growth hormone release in an acromegalic patient with galactorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bromocriptine and this compound do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereotyped responses of rats to two 2-halogenoergolines: 2-bromo-alpha-ergocryptine and lergotrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. innoprot.com [innoprot.com]
In Vitro Characterization of Alpha-Ergocryptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-ergocryptine, an ergot alkaloid, is a potent dopaminergic agent with a complex pharmacological profile. A thorough in vitro characterization is essential for understanding its mechanism of action, selectivity, and potential therapeutic applications. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its receptor binding affinity and functional activity at key physiological targets. Detailed experimental protocols for receptor binding and functional assays are provided, along with visualizations of the primary signaling pathways, to serve as a resource for researchers in pharmacology and drug development.
Introduction
This compound is a naturally occurring ergot alkaloid that primarily functions as a dopamine (B1211576) D2 receptor agonist.[1] Its interaction with various neurotransmitter systems, including dopaminergic, adrenergic, and serotonergic receptors, contributes to its complex pharmacology.[1] Understanding the nuances of these interactions at a molecular level is crucial for elucidating its therapeutic effects and potential side-effect profile. This guide outlines the key in vitro assays and data interpretation necessary for a comprehensive characterization of this compound.
Receptor Binding Affinity
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[2] These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.
Dopamine Receptor Binding Profile
This compound exhibits high affinity for dopamine D2-like receptors. The following table summarizes the reported binding affinities (Ki) of this compound at various dopamine receptor subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| D2 | [3H]Spiperone | Bovine Caudate Nucleus | ~ Dihydroergocryptine | [3] |
Note: Specific Ki values for this compound at all dopamine receptor subtypes are not consistently reported in the literature. The table reflects available data, with some entries indicating relative affinities.
Adrenergic Receptor Binding Profile
This compound also interacts with adrenergic receptors. The following table summarizes its binding affinities at various adrenergic receptor subtypes from the DrugMatrix database.[4]
| Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| Alpha-1A (Rat) | Prazosin | 4.28 | 11 | [4] |
| Alpha-1B (Rat) | Prazosin | 7.94 | 14 | [4] |
| Alpha-1D (Human) | Prazosin | 24 | 48 | [4] |
| Alpha-2A (Human) | MK-912 | 2.98 | 7.95 | [4] |
Serotonin (B10506) Receptor Binding Profile
The interaction of this compound with serotonin (5-HT) receptors contributes to its broad pharmacological effects. The following table summarizes its binding affinities at various serotonin receptor subtypes from the DrugMatrix database.[4]
| Receptor Subtype | Radioligand | IC50 (nM) | Reference(s) |
| 5-HT2C | [3H]Mesulergine | 147 | [4] |
Functional Activity
Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. This is achieved by measuring downstream signaling events following receptor activation.
Dopamine D2 Receptor Functional Activity
As a dopamine D2 receptor agonist, this compound inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| cAMP Inhibition | GH4ZR7 cells | EC50 | Potent (comparable to other ergopeptides) | [5] |
Dopamine Release
In addition to direct receptor agonism, this compound can also modulate neurotransmitter release.
| Assay Type | Tissue Preparation | Effect | EC50 | Reference(s) |
| [3H]Dopamine Release | Rat Striatal Synaptosomes | Stimulation | ~30 µM | [6] |
Signaling Pathways
Dopamine D2 Receptor Signaling
Activation of the D2 receptor by this compound primarily initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The βγ subunits of the G protein can also modulate other downstream effectors. Furthermore, D2 receptor activation can potentially engage β-arrestin-mediated signaling pathways, which may influence downstream cascades such as the MAPK/ERK pathway.
Potential for β-Arrestin Mediated Signaling
While G-protein coupling is the canonical pathway for D2 receptor signaling, the recruitment of β-arrestin presents an alternative signaling mechanism that can be initiated by some ligands. This pathway can lead to the activation of distinct downstream effectors, including the MAPK/ERK pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro assays used to characterize this compound.
Radioligand Binding Assay (Competitive)
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Receptor Membranes: Crude membrane preparations from cells or tissues expressing the target receptor.[2]
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).[2]
-
This compound: Serial dilutions of the test compound.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM (+)-butaclamol for D2 receptors).[2]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.[2]
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[2]
-
96-well Plates: For incubation.
-
Glass Fiber Filters: Pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[2]
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[2] Resuspend the final membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (HTRF)
This protocol describes a method to measure the functional activity of this compound at Gαi/o-coupled receptors, such as the dopamine D2 receptor, by quantifying changes in intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
Cells: A cell line stably expressing the target Gαi/o-coupled receptor (e.g., CHO-D2 cells).[7][8]
-
Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.[9]
-
This compound: Serial dilutions of the test compound.
-
PDE Inhibitor: (e.g., IBMX) to prevent the degradation of cAMP.[9]
-
HTRF cAMP Assay Kit: Containing cAMP-d2 (acceptor) and anti-cAMP cryptate (donor).[9]
-
Assay Buffer: e.g., HBSS with 20 mM HEPES.[9]
-
Low-volume 384-well Plates.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency, then harvest and resuspend them in assay buffer at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin (at a concentration that gives a submaximal stimulation, e.g., EC80) in assay buffer. The assay buffer should contain a PDE inhibitor.
-
Cell Stimulation: In a 384-well plate, add the cell suspension to each well. Then, add the this compound dilutions followed by the forskolin solution. Include control wells with cells and forskolin only (100% activity) and cells in buffer alone (basal).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 and anti-cAMP cryptate reagents to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence for each well.
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value (for agonists inhibiting forskolin-stimulated cAMP) or EC50 value (for inverse agonists) using non-linear regression analysis.
-
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a method to assess the potential of this compound to induce the recruitment of β-arrestin to the dopamine D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cells: A suitable cell line for transient transfection (e.g., HEK293T).[10]
-
Expression Plasmids:
-
Transfection Reagent.
-
Cell Culture Medium and Plates.
-
BRET Substrate: e.g., Coelenterazine h.
-
This compound: Serial dilutions of the test compound.
-
BRET-compatible Plate Reader.
Procedure:
-
Transfection: Co-transfect the cells with the D2R-RLuc and Venus-β-arrestin2 plasmids using a suitable transfection reagent.
-
Cell Plating: After 24-48 hours, harvest the transfected cells and plate them into white, 96-well microplates.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well and incubate for a few minutes.
-
Measure the baseline BRET ratio.
-
Add serial dilutions of this compound to the wells.
-
Immediately begin kinetic BRET measurements or take an endpoint reading after a specific incubation time (e.g., 15-30 minutes).
-
-
Measurement: The BRET reader simultaneously measures the light emission from the luciferase (donor) and the fluorescent protein (acceptor).
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Subtract the baseline BRET ratio from the agonist-induced BRET ratio to get the net BRET signal.
-
Plot the net BRET signal against the logarithm of the this compound concentration.
-
Determine the EC50 value for β-arrestin recruitment using non-linear regression analysis.
-
Conclusion
The in vitro characterization of this compound reveals it to be a potent ligand with a complex pharmacological profile, primarily acting as a dopamine D2 receptor agonist. Its interactions with adrenergic and serotonin receptors further contribute to its overall effects. The methodologies and data presented in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar compounds. A thorough understanding of its receptor binding affinities and functional activities across multiple target families is essential for advancing its potential therapeutic applications and for the development of more selective and efficacious drugs.
References
- 1. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation and organization of adenylyl cyclases and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Structure of a D2 dopamine receptor-G protein complex in a lipid membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatic alpha-adrenergic receptors. Identification and subcellular localization using [3H]dihydroergocryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of α-Ergocryptine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-ergocryptine is a naturally occurring ergopeptine alkaloid produced by fungi of the Claviceps genus.[1][2] It is a significant compound in pharmaceutical research due to its dopaminergic activity, primarily acting as a dopamine (B1211576) D2 receptor agonist.[1][3][4] This activity makes it a valuable precursor for the semi-synthesis of bromocriptine, a drug used in the treatment of Parkinson's disease, hyperprolactinemia, and other conditions.[5][6][7] These application notes provide an overview of the synthesis and purification protocols for α-ergocryptine, tailored for a research and development setting.
Physicochemical Properties of α-Ergocryptine
A summary of the key physicochemical properties of α-ergocryptine is provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₁N₅O₅ | [1][8] |
| Molecular Weight | 575.71 g/mol | [1][8] |
| CAS Number | 511-09-1 | [1] |
| Appearance | Crystalline solid | [9] |
| Melting Point | 152-154°C | [7] |
| pKa (most basic) | 6.51 | [8] |
Synthesis of α-Ergocryptine
Conceptual Overview: Biosynthesis
The natural production of α-ergocryptine in Claviceps purpurea follows a complex enzymatic pathway.[10] It begins with the prenylation of L-tryptophan and dimethylallyl pyrophosphate (DMAPP) to form the ergoline (B1233604) ring system.[10] A series of enzymatic modifications leads to the key intermediate, D-lysergic acid.[13] This acid is then coupled to a tripeptide (L-valine-L-leucine-L-proline) by a non-ribosomal peptide synthetase (NRPS) enzyme system to form the final α-ergocryptine molecule.[10][13]
Figure 1: Conceptual workflow of α-ergocryptine biosynthesis.
Experimental Protocol: Semi-Synthesis via Peptide Coupling
Objective: To couple (+)-lysergic acid with the peptide moiety to yield α-ergocryptine.
Materials:
-
(+)-Lysergic acid
-
Peptide dilactam moiety
-
Phosphorus oxychloride (POCl₃) or other suitable coupling agent
-
Acetonitrile (B52724) (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Activation of Lysergic Acid:
-
Dissolve (+)-lysergic acid in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the coupling agent (e.g., phosphorus oxychloride in acetonitrile) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30-60 minutes at 0°C to form the activated lysergic acid derivative.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the peptide dilactam moiety in anhydrous pyridine.
-
Add this solution to the activated lysergic acid mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, chilled saturated sodium bicarbonate solution.
-
Extract the aqueous mixture multiple times with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude α-ergocryptine.
-
Note: This is a generalized protocol based on established chemical principles for peptide coupling. Specific quantities, reaction times, and temperatures should be optimized based on the detailed procedures found in the primary literature.[5][11]
Purification of α-Ergocryptine
Purification is essential to isolate α-ergocryptine from reaction byproducts, unreacted starting materials, or other alkaloids from a natural extract. A common strategy involves a combination of solid-phase extraction (SPE) and crystallization.
Protocol: Solid-Phase Extraction (SPE) using Strong Cation-Exchange (SCX)
This protocol is adapted from methodologies for purifying ergot alkaloids from complex matrices.[14][15] It leverages the basic nature of the ergoline nucleus, which becomes protonated at acidic pH and can be retained on a cation-exchange column.
Objective: To purify crude α-ergocryptine using SCX-SPE.
Materials:
-
Crude α-ergocryptine extract
-
Strong Cation-Exchange (SCX) SPE cartridges
-
0.25% Phosphoric acid in water (pH ~2.2)
-
Elution buffer: Methanol with 2-5% ammonium (B1175870) hydroxide (B78521) (pH > 9)
-
HPLC or TLC for fraction analysis
Protocol:
-
Sample Preparation:
-
Dissolve the crude α-ergocryptine product in a minimal amount of methanol.
-
Acidify the sample by adding 0.25% phosphoric acid. The final solution pH should be below 4.0 to ensure the alkaloid is protonated.[15]
-
-
Column Conditioning:
-
Condition the SCX SPE cartridge by passing 2-3 column volumes of methanol, followed by 2-3 column volumes of 0.25% phosphoric acid.
-
-
Loading:
-
Load the acidified sample onto the conditioned SCX cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the column with 2-3 column volumes of 0.25% phosphoric acid to remove neutral and acidic impurities.
-
Follow with a wash of 2-3 column volumes of methanol to remove non-polar impurities that are not ionically bound.[15]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions.
-
Analyze the purity of each fraction using HPLC or TLC.
-
Pool the fractions containing pure α-ergocryptine.
-
-
Solvent Removal:
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified α-ergocryptine.
-
Figure 2: Workflow for the purification of α-ergocryptine via SCX-SPE.
Purification Data
The following table summarizes typical performance data for the purification of ergot alkaloids using the described SPE method.
| Parameter | Value | Reference |
| Spiking Level | 20-400 ng/g | [14][15] |
| Mean Recovery | 88.1% | [14][15] |
| Coefficient of Variation (CV) | 5.33% | [14][15] |
| Limit of Detection (LOD) | < 5 ng/g | [14] |
| Limit of Quantitation (LOQ) | < 20 ng/g | [14] |
Protocol: Recrystallization
For achieving high purity, the product obtained from chromatography can be further purified by recrystallization.
Objective: To obtain high-purity crystalline α-ergocryptine.
Protocol:
-
Dissolve the purified α-ergocryptine in a minimum volume of a suitable hot solvent (e.g., methanol or dichloromethane).
-
Slowly add a less polar co-solvent (an anti-solvent), such as diisopropyl ether or hexane, until the solution becomes slightly turbid.[16]
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to facilitate crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Mechanism of Action: Dopamine D2 Receptor Signaling
α-Ergocryptine exerts its primary pharmacological effects by acting as an agonist at dopamine D2 receptors, which are G-protein coupled receptors (GPCRs).[1][4] The D2 receptor is coupled to an inhibitory G-protein (Gαi).
Signaling Pathway:
-
Binding: α-Ergocryptine binds to the D2 receptor.
-
G-Protein Activation: The receptor-agonist complex activates the associated Gαi protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.[17]
-
cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[17]
-
Downstream Effects: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, resulting in the ultimate cellular response (e.g., inhibition of prolactin release).[]
Figure 3: Simplified signaling pathway of α-ergocryptine at the D2 receptor.
References
- 1. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergocornine and 2-Br-alpha-ergocryptine. Evidence for prolonged dopamine receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ergot and Its Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|Supplier [benchchem.com]
- 8. This compound [drugcentral.org]
- 9. researchgate.net [researchgate.net]
- 10. Ergocryptine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. US4697017A - Process for the preparation of 2-bromo-α-ergocryptine - Google Patents [patents.google.com]
- 17. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
Enantioselective Synthesis of α-Ergocryptine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of α-ergocryptine, a prominent member of the ergot alkaloid family with significant therapeutic applications. The synthesis involves two main stages: the preparation of the key precursor, (+)-lysergic acid, and its subsequent coupling with a specific tripeptide side chain. This guide focuses on the chemical synthesis of α-ergocryptine, offering insights into the methodologies for achieving high enantiopurity. While the total synthesis of (+)-lysergic acid has been accomplished through various routes, this document will reference established methods and concentrate on the crucial final steps of peptide coupling to yield the target molecule. Additionally, the mechanism of action of α-ergocryptine as a dopamine (B1211576) receptor agonist is outlined.
Introduction
α-Ergocryptine is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. It and its semi-synthetic derivatives are utilized in the treatment of conditions such as Parkinson's disease, hyperprolactinemia, and type 2 diabetes. The complex tetracyclic ergoline (B1233604) ring system and the chiral centers of α-ergocryptine present a considerable challenge for synthetic chemists. Enantioselective synthesis is critical to ensure the desired pharmacological activity and minimize off-target effects. The overall synthetic strategy hinges on the stereocontrolled synthesis of (+)-lysergic acid, followed by the formation of an amide bond with the tripeptide moiety, L-leucyl-L-prolinyl-L-valine.
Data Presentation
Table 1: Quantitative Data for the Final Coupling Step in α-Ergocryptine Synthesis
| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Reference |
| Amide Coupling | (+)-Lysergic acid, L-Leucyl-L-prolinyl-L-valine aminocyclol hydrochloride | 1. PCl₅2. Pyridine, CH₂Cl₂ -12 °C | α-Ergocryptine, α-Ergocryptinine (diastereomer) | 41% (as phosphate (B84403) salt) of α-ergocryptine; 31% of α-ergocryptinine |
Experimental Protocols
Synthesis of the Tripeptide Side Chain (L-Leucyl-L-prolinyl-L-valine)
The specific "Sandoz method" for the synthesis of the peptide portion of α-ergocryptine is not extensively detailed in publicly available literature, likely due to its nature as a proprietary industrial process. However, a representative synthesis can be achieved using modern solid-phase peptide synthesis (SPPS) techniques. The following is a general protocol for the synthesis of the required tripeptide.
Materials:
-
Fmoc-L-Val-Wang resin
-
Fmoc-L-Pro-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)
Protocol:
-
Resin Swelling: Swell the Fmoc-L-Val-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of Fmoc-L-Pro-OH:
-
In a separate vessel, dissolve Fmoc-L-Pro-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-L-Leu-OH:
-
Activate Fmoc-L-Leu-OH as in step 3.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude tripeptide under vacuum.
-
-
Purification: Purify the crude tripeptide by preparative reverse-phase HPLC.
Enantioefficient Synthesis of (+)-Lysergic Acid
The enantioselective total synthesis of (+)-lysergic acid is a complex, multi-step process. Several successful syntheses have been reported in the literature. A notable approach involves a palladium-catalyzed domino cyclization. For a detailed protocol, please refer to the primary literature on the total synthesis of (+)-lysergic acid.
Coupling of (+)-Lysergic Acid with the Tripeptide Moiety to Yield α-Ergocryptine
This protocol is adapted from the work of Moldvai et al. (2004).
Materials:
-
(+)-Lysergic acid
-
The synthesized tripeptide aminocyclol hydrochloride
-
Phosphorus pentachloride (PCl₅)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Protocol:
-
Activation of (+)-Lysergic Acid:
-
Prepare the trifluoroacetate (B77799) salt of (+)-lysergic acid.
-
React the lysergic acid trifluoroacetate with PCl₅ to form the acyl chloride. The reaction conditions, such as temperature and the excess of PCl₅, are critical and should be carefully controlled. The formation of the acyl chloride can be monitored by IR spectroscopy.
-
-
Coupling Reaction:
-
Prepare a suspension of the tripeptide aminocyclol hydrochloride in dichloromethane.
-
Cool the suspension to -12 °C.
-
Add the freshly prepared lysergic acid chloride hydrochloride solution to the suspension in the presence of pyridine.
-
Allow the reaction to proceed at -12 °C.
-
-
Work-up and Purification:
-
After the reaction is complete, perform a suitable work-up to quench the reaction and remove excess reagents.
-
The crude product will contain a mixture of α-ergocryptine and its diastereomer, α-ergocryptinine.
-
Separate the diastereomers using column chromatography.
-
-
Salt Formation:
-
The purified α-ergocryptine can be converted to its phosphate salt for improved stability and handling.
-
Mandatory Visualizations
Signaling Pathway of α-Ergocryptine
α-Ergocryptine primarily acts as a potent agonist at dopamine D2 receptors, which are G protein-coupled receptors (GPCRs). Activation of D2 receptors by α-ergocryptine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling cascade modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately influences neuronal excitability and gene expression. α-Ergocryptine also exhibits activity at other dopamine receptor subtypes (D1, D3) and adrenergic receptors.
Application Note: Quantitative Analysis of Alpha-Ergocryptine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed protocol for the quantitative analysis of alpha-ergocryptine in various sample matrices using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The described method is robust, sensitive, and suitable for research, quality control, and drug development applications. This document includes a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid in method implementation.
Introduction
This compound is an ergot alkaloid produced by fungi of the Claviceps genus. It is a potent dopamine (B1211576) agonist and has been investigated for various pharmaceutical applications. Accurate and reliable quantification of this compound is crucial for drug development, quality control of pharmaceutical preparations, and toxicological assessments in food and feed. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of ergot alkaloids due to its high resolution and sensitivity. This application note details a reversed-phase HPLC method with fluorescence detection for the determination of this compound.
Experimental Protocol
This protocol is a composite method based on established procedures for ergot alkaloid analysis.[1][2][3]
Materials and Reagents
-
This compound reference standard (purity ≥ 95%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium carbonate
-
Phosphoric acid
-
Water (deionized or HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)
-
0.22 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Solutions
-
Mobile Phase A: 2 mM Ammonium Carbonate in water.
-
Mobile Phase B: Acetonitrile.
-
Extraction Solvent: Acetonitrile/water (e.g., 84:16 v/v) or Methanol/0.25% Phosphoric Acid (40:60 v/v).[3]
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Store in an amber vial at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 1000 ng/mL).
Sample Preparation
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1-5 g).
-
Add a specific volume of extraction solvent (e.g., 20 mL).
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) and collect the supernatant.
-
-
Solid Phase Extraction (SPE) Cleanup: [1][2]
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the extracted supernatant onto the conditioned cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the this compound with an appropriate elution solvent (e.g., a slightly basic solution).[3]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[4]
-
HPLC Conditions
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C[6]
-
Injection Volume: 20 µL
-
Fluorescence Detector Wavelengths: Excitation: 250 nm, Emission: 425 nm.[6]
Data Presentation
Quantitative data from the analysis should be summarized for clarity and easy comparison.
Table 1: Example HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 79 | 21 |
| 1.0 | 62 | 38 |
| 4.8 | 50 | 50 |
| 23.0 | 50 | 50 |
| 25.0 | 0 | 100 |
| 28.0 | 0 | 100 |
| 30.0 | 79 | 21 |
| 34.0 | 79 | 21 |
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/kg) | 10 - 1000[7] |
| Correlation Coefficient (r²) | > 0.99[7] |
| Limit of Detection (LOD) (µg/kg) | 3 - 12[5] |
| Limit of Quantification (LOQ) (µg/kg) | 6 - 13[5] |
| Recovery (%) | 85.2 - 117.8[7] |
| Repeatability (RSD%) | < 10%[7] |
| Reproducibility (RSD%) | < 15%[7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Logical Relationship of a Validated HPLC Method
Caption: Relationship between a validated method and its outcomes.
Conclusion
The HPLC method with fluorescence detection described in this application note is a reliable and sensitive approach for the quantification of this compound. Proper sample preparation, including solid-phase extraction, is critical for achieving accurate results by minimizing matrix effects. The validation of the method in accordance with regulatory guidelines is essential to ensure the quality and reliability of the generated data. This protocol serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nacalai.com [nacalai.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dopamine Receptor Binding Assay for α-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is an ergot alkaloid that exhibits a high affinity for dopamine (B1211576) D2 receptors, making it a compound of interest in neuroscience research and drug development for conditions such as Parkinson's disease and hyperprolactinemia. Understanding the binding characteristics of α-ergocryptine to the various dopamine receptor subtypes is crucial for elucidating its pharmacological profile. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of α-ergocryptine for dopamine receptors, presents available binding data, and illustrates the associated signaling pathway and experimental workflow.
Data Presentation
| Compound | Receptor Subtype | Radioligand | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| α-Ergocryptine | D2 | [3H]YM-09151-2 | Competition Binding | In the nanomolar range | - | [1] |
| α-Ergocryptine | D2 | - | VIP-stimulated cAMP production inhibition | - | 28 ± 2 | [2] |
Note: Ki (inhibition constant) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. EC50 (half maximal effective concentration) in this context refers to the concentration of α-ergocryptine that inhibits 50% of the VIP-stimulated cyclic AMP production.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity (Ki) of α-ergocryptine for the dopamine D2 receptor.
Membrane Preparation from Cells Expressing Dopamine D2 Receptors
Materials:
-
Cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1.5 mM CaCl₂, 5 mM KCl, 120 mM NaCl, pH 7.4
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes or by sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane suspension and store at -80°C until use.
Competitive Radioligand Binding Assay
Materials:
-
Dopamine D2 receptor-containing cell membranes
-
Assay Buffer
-
Radioligand: [³H]-Spiperone or [³H]YM-09151-2 (a selective D2 antagonist)
-
Non-labeled competitor: α-ergocryptine
-
Non-specific binding control: Haloperidol or another suitable D2 antagonist at a high concentration (e.g., 10 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Vacuum filtration manifold (cell harvester)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of α-ergocryptine in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Spiperone (at a concentration close to its Kd, typically 0.1-1.0 nM), and 100 µL of the diluted cell membranes.
-
Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the diluted cell membranes.
-
Competitive Binding: 50 µL of each α-ergocryptine dilution, 50 µL of [³H]-Spiperone, and 100 µL of the diluted cell membranes.
-
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters three to four times with ice-cold Wash Buffer (Assay Buffer can be used).
-
Dry the filters (e.g., in a microwave or oven at 50°C for 30 minutes).
-
Place the filters in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding for each concentration of α-ergocryptine: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
Plot the percentage of specific binding against the logarithm of the α-ergocryptine concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of α-ergocryptine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Dopamine D2 Receptor Signaling Pathway
Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors that signal through the Gαi/o pathway. Activation of the D2 receptor by an agonist like α-ergocryptine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
In Vivo Experimental Design for Alpha-Ergocryptine Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is a naturally occurring ergot alkaloid belonging to the ergopeptine family.[1] It is a potent dopamine (B1211576) D2 receptor agonist, a characteristic that forms the basis of its primary pharmacological effects, most notably the inhibition of prolactin secretion.[2][3] This property makes it a valuable tool in endocrinology research and a precursor in the synthesis of other therapeutic agents like bromocriptine. This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to investigate the biological effects of this compound.
Key Biological Activities
-
Dopamine D2 Receptor Agonism: this compound's primary mechanism of action is the stimulation of dopamine D2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
-
Prolactin Inhibition: As a potent dopamine agonist, it strongly suppresses the secretion of prolactin from the anterior pituitary gland.
-
Neurotransmitter Release: Studies have shown that this compound can also stimulate the release of dopamine from nerve endings in the striatum.[4]
-
Adrenoceptor Interaction: There is evidence to suggest that this compound and related compounds can interact with alpha-adrenoceptors in the central nervous system.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize quantitative data from representative in vivo studies on this compound and its close analogue, 2-bromo-alpha-ergocryptine.
Table 1: Subacute Toxicity of this compound in Sprague-Dawley Rats (28-32 days, dietary administration)
| Dose Group (mg/kg diet) | Equivalent Dose (mg/kg body weight/day - Male) | Equivalent Dose (mg/kg body weight/day - Female) | Key Findings |
| 4 | 0.34 | 0.36 | No-Observed-Adverse-Effect Level (NOAEL) |
| 20 | 1.4 | 1.7 | Decreased body weight, food intake; hormonal and metabolic changes |
| 100 | 6.6 | 8.9 | More pronounced effects on body weight and food intake |
| 500 | 44 | 60 | Severe toxicological effects, including necrosis of the tail |
Table 2: Hormonal and Metabolic Effects of Subacute this compound Administration in Rats
| Parameter | Dose Group (mg/kg diet) | Direction of Change |
| Serum Prolactin | 20, 100, 500 | Decreased |
| Serum Total T4 | 20, 100, 500 | Decreased |
| Serum FSH (females) | 20, 100, 500 | Decreased |
| Serum LH (males) | 20, 100, 500 | Increased |
| Total Cholesterol (females) | 20, 100, 500 | Decreased |
| Triglycerides | 100, 500 | Decreased |
| Glucose | 100, 500 | Decreased |
Table 3: Efficacy of 2-Bromo-alpha-ergocryptine in a Mouse Mammary Tumor Model
| Animal Model | Treatment | Duration | Tumor Incidence |
| Nulliparous GR mice with estrone/progesterone-induced tumors | 100 µ g/mouse/day SC | 13 weeks | 29% (vs. 49% in controls) |
| Pregnant GR mice | 100 µ g/mouse/day SC (days 7-21 of pregnancy) | 15 days | 56% (vs. 89% in controls) |
Experimental Protocols
Protocol 1: Evaluation of Prolactin Inhibition in Rats
Objective: To determine the effect of this compound on serum prolactin levels in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., ethanol, propylene (B89431) glycol, saline)
-
Syringes and needles for administration (25-27 gauge for subcutaneous injection)
-
Blood collection tubes (e.g., with EDTA or serum separator)
-
Centrifuge
-
Rat Prolactin ELISA kit
-
Microplate reader
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be minimized (e.g., 1-5 ml/kg for subcutaneous injection).
-
Animal Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound). A typical group size is 6-8 animals.
-
Administration: Administer this compound or vehicle via the chosen route (e.g., subcutaneous injection or oral gavage). For subcutaneous injection, inject into the loose skin over the back of the neck.[6][7] For oral gavage, use a proper gavage needle and administer the solution directly into the stomach.[8][9][10][11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours post-administration) via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Serum/Plasma Preparation: Process the blood samples to obtain serum or plasma according to the ELISA kit instructions. Store samples at -20°C or -80°C until analysis.
-
Prolactin Measurement: Quantify prolactin levels in the serum/plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare prolactin levels between treatment groups at each time point.
Protocol 2: Assessment of Dopaminergic Activity using In Vivo Microdialysis in Rats
Objective: To measure the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Anesthetics and analgesics
Procedure:
-
Guide Cannula Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for at least 48-72 hours.[12]
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[12][13] Allow the system to stabilize for 1-2 hours and collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable dopamine baseline.
-
Drug Administration: Administer this compound systemically (e.g., subcutaneous or intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
-
Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-administration dopamine levels as a percentage of the baseline levels and analyze the data using appropriate statistical methods to determine the effect of this compound on dopamine release.
Protocol 3: Evaluation of Anti-Tumor Efficacy in a Mouse Mammary Tumor Model
Objective: To investigate the effect of this compound on the development and growth of mammary tumors in mice.
Animal Model: C3H or BALB/c mice are commonly used for spontaneous or chemically-induced mammary tumors, respectively.[14][15]
Materials:
-
Female C3H or BALB/c mice
-
This compound
-
Vehicle for administration
-
7,12-Dimethylbenz[a]anthracene (B13559) (DMBA) for tumor induction (if applicable)
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction (for chemically-induced model): For BALB/c mice, administer a single oral dose of DMBA (e.g., 1 mg in oil) at approximately 8-10 weeks of age to induce mammary tumors.[15]
-
Animal Grouping: Once tumors are palpable or at a specified time point for prophylactic studies, randomly assign mice to treatment groups (vehicle control and this compound).
-
Treatment: Administer this compound or vehicle daily via subcutaneous injection or oral gavage. A dose of 100 µ g/mouse/day of the related compound 2-bromo-alpha-ergocryptine has been shown to be effective.
-
Tumor Monitoring: Palpate the mice for mammary tumors weekly. Once tumors appear, measure their dimensions with calipers at regular intervals (e.g., twice a week). Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size. At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, molecular analysis).
-
Data Analysis: Compare tumor incidence, latency, and growth rates between the treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis for tumor-free survival, t-test or ANOVA for tumor volume).
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 8. research.fsu.edu [research.fsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Influence of dietary fatty acids on the incidence of mammary tumors in the C3H mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of mammary tumors in virgin female BALB/c mice by single low doses of 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Alpha-Ergocryptine Effects in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of alpha-ergocryptine, a dopamine (B1211576) D2 receptor agonist. The following sections outline procedures for assessing its impact on second messenger signaling, hormone secretion, and cell viability.
Overview of this compound's Mechanism of Action
This compound is an ergot alkaloid that primarily functions as a potent agonist of the dopamine D2 receptor.[1] Its binding to this G protein-coupled receptor (GPCR) initiates a signaling cascade that has significant physiological effects. A primary consequence of D2 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA), and influence cellular processes such as hormone secretion and cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effects of this compound and related compounds in various in vitro assays.
Table 1: Potency of this compound in D2 Receptor Signaling
| Cell Line | Assay | Parameter | Value | Reference |
| GH4ZR7 (Rat Pituitary) | cAMP Inhibition | EC50 | 28 ± 2 nM | [2] |
Table 2: Effects of a Related Ergot Alkaloid (2-Br-alpha-ergocryptine) on Prolactin Secretion
| Cell System | Compound | Concentration | Effect | Reference |
| Primary Rat Pituitary Cells | 2-Br-alpha-ergocryptine | 1 µM | Inhibition of Prolactin Secretion | [3] |
Table 3: Cytotoxicity of Ergot Alkaloids in Human Cancer Cell Lines
| Cell Line | Compound | Parameter | Value (µM) | Reference |
| HepG2 (Liver Cancer) | Ergocristine | IC50 | Not Specified | [4] |
| HT-29 (Colon Cancer) | Ergocristine | IC50 | Not Specified | [4] |
Note: Specific IC50 values for this compound in these cancer cell lines were not available in the searched literature. Ergocristine is a structurally related ergot alkaloid, and its cytotoxic effects suggest that this compound may also exhibit cytotoxicity, which should be determined experimentally.
Experimental Protocols
General Cell Culture and Maintenance
Successful experiments begin with healthy and consistently maintained cell cultures.
Protocol 3.1.1: General Cell Line Maintenance
-
Culture Medium: Use the recommended complete growth medium for your specific cell line (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture:
-
For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a suitable reagent like trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed new culture flasks at the appropriate split ratio.
-
For suspension cells, dilute the culture with fresh medium to the recommended cell density.
-
Preparation of this compound for In Vitro Studies
Proper preparation of the test compound is critical for accurate and reproducible results.
Protocol 3.2.1: this compound Stock Solution Preparation
-
Solvent Selection: this compound can be dissolved in solvents such as acetonitrile (B52724) or methanol. For cell culture experiments, it is common to prepare a concentrated stock in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in the culture medium.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
cAMP Inhibition Assay in GH4ZR7 Cells
This protocol describes how to measure the inhibition of cAMP production by this compound in GH4ZR7 cells, which are rat pituitary tumor cells stably transfected with the dopamine D2 receptor.
Protocol 3.3.1: cAMP Measurement
-
Cell Seeding: Seed GH4ZR7 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Allow the cells to attach and grow overnight.
-
Cell Stimulation:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 15-30 minutes.
-
Stimulate the cells with a known adenylyl cyclase activator, such as forskolin (B1673556) (e.g., 10 µM), for an additional 15-30 minutes to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
-
Prolactin Secretion Inhibition Assay in Primary Rat Pituitary Cells
This protocol details the procedure for assessing the inhibitory effect of this compound on prolactin secretion from primary rat pituitary cells.
Protocol 3.4.1: Prolactin Secretion Measurement
-
Primary Cell Isolation: Isolate anterior pituitary cells from rats using an established enzymatic dissociation method.
-
Cell Seeding: Seed the dissociated pituitary cells into 24-well plates at an appropriate density and allow them to attach and recover for at least 24 hours.
-
Treatment:
-
Wash the cells gently with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a defined period (e.g., 4 to 24 hours).
-
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Prolactin Measurement:
-
Quantify the concentration of prolactin in the collected supernatants using a commercially available Rat Prolactin ELISA kit. Follow the manufacturer's instructions for the assay procedure.
-
-
Data Analysis:
-
Generate a standard curve using the prolactin standards provided in the kit.
-
Calculate the concentration of prolactin in each sample.
-
Plot the percentage of prolactin secretion (relative to an untreated control) against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of prolactin secretion.
-
Cytotoxicity Assay in Cancer Cell Lines
This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines such as HT-29 (human colon cancer) and HepG2 (human liver cancer).
Protocol 3.5.1: MTT Assay for Cell Viability
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Replace the medium with fresh medium containing a range of concentrations of this compound (e.g., 1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow: Prolactin Secretion Assay
References
Application Notes: α-Ergocryptine Administration in Rodent Models
Introduction
α-Ergocryptine is an ergoline (B1233604) alkaloid derived from the ergot fungus.[1] It is a potent dopamine (B1211576) agonist primarily known for its interaction with D2-type dopamine receptors.[2][3] This activity forms the basis of its principal pharmacological effect: the potent inhibition of prolactin secretion from the anterior pituitary gland.[4][5][6] Due to this property, α-ergocryptine and its derivatives, such as bromocriptine (B1667881) (2-bromo-α-ergocryptine), are widely used in experimental research to study the physiological roles of prolactin and to model conditions of hyperprolactinemia.[5][7] These application notes provide an overview of its use, mechanism, and protocols for administration in rodent models for researchers in endocrinology and drug development.
Mechanism of Action
The primary mechanism of action for α-ergocryptine is its function as a dopamine D2 receptor agonist.[5][8] In the anterior pituitary, lactotroph cells, which are responsible for synthesizing and secreting prolactin, are under tonic inhibitory control by dopamine released from tuberoinfundibular neurons. α-Ergocryptine mimics this endogenous dopamine, binding directly to D2 receptors on the lactotrophs.[9] This interaction activates the associated Gi/o G-protein, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of prolactin gene transcription and hormone secretion.[] Some evidence also suggests that ergot alkaloids may increase the release of dopamine from central nerve endings, potentially augmenting their dopaminergic effects.[2]
Quantitative Data Summary
The following tables summarize dosages and pharmacokinetic parameters of α-ergocryptine administration in various rodent studies.
Table 1: Dosage and Administration of α-Ergocryptine in Rodent Models
| Species | Dose | Route of Administration | Vehicle | Key Observed Effects | Reference |
| Rat (Lactating) | Not specified | Injection | Vehicle alone | Suppressed prolactin secretion | [4] |
| Rat (Lactating) | 2 mg/kg | Subcutaneous | 50% Ethanol (B145695) Solution | Reduced prolactin secretion, terminated pregnancy | [6][11] |
| Rat (Sprague-Dawley) | 0.34 - 44 mg/kg bw/day | Dietary | Diet | Dose-dependent toxicological effects; NOAEL at 0.3 mg/kg bw/day | [12][13] |
| Mouse (Pregnant) | 0.3 mg/day for 4 days | Subcutaneous | Not specified | Delayed mammary tumor appearance in offspring | [14] |
| Mouse (Neonatal) | 0.06 mg/day for 5 days | Subcutaneous | Not specified | Little alteration of pituitary-ovary-mammary gland systems | [14] |
| Hamster (Male) | 500 µ g/day | Daily Injection | Vehicle | Reduced serum prolactin to non-detectable levels; delayed sexual maturation | [15] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Pharmacokinetic Parameters of α-Dihydroergocriptine (DHEK) in Rats
| Administration Route | Dose | Absorption Half-life | Distribution Half-life | Elimination Half-life | Absolute Bioavailability | Reference |
| Intravenous | 5 mg/kg | N/A | N/A | 6.78 h | N/A | [16] |
| Single Oral | 20 mg/kg | 0.02 h | 2.15 h | 5.83 h | 4.14% | [16] |
| Repeated Oral | 20 mg/kg | Similar to single dose | Similar to single dose | Similar to single dose | 3.95% | [16] |
Note: Data for α-dihydroergocriptine, a related compound, is presented to provide pharmacokinetic context.
Visualizations
Signaling Pathway
Caption: α-Ergocryptine's signaling pathway for prolactin inhibition.
Experimental Workflow
Caption: Experimental workflow for assessing prolactin inhibition.
Experimental Protocols
Protocol 1: Preparation and Subcutaneous Administration of α-Ergocryptine
This protocol describes a general method for preparing and administering α-ergocryptine to rodents to study its effect on prolactin levels.
Materials:
-
α-Ergocryptine powder (e.g., α-ergocryptine methane (B114726) sulphonate)
-
Vehicle: Absolute ethanol and sterile 0.9% saline or sterile water. A 50% ethanol solution has been used effectively.[11]
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[17]
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation: Calculate the total amount of α-ergocryptine needed based on the desired dose (e.g., 2 mg/kg)[6][11], the number of animals, and their average body weight. Prepare a slight excess to account for transfer losses.
-
Preparation of Stock Solution:
-
Due to its poor water solubility, first dissolve the α-ergocryptine powder in absolute ethanol.
-
For a final vehicle of 50% ethanol, first dissolve the total required drug mass in a volume of absolute ethanol that is half of your final desired volume.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Preparation of Dosing Solution:
-
Add an equal volume of sterile saline or water to the ethanol-drug mixture to achieve the final 50% ethanol concentration.
-
Vortex again to ensure a homogenous solution. The final concentration should be calculated to ensure the injection volume is appropriate for the animal (e.g., typically ≤ 5 mL/kg for subcutaneous injection in rats).[17]
-
-
Animal Preparation:
-
Weigh each animal immediately before injection to calculate the precise volume to be administered.
-
Manually restrain the animal securely. For rats, this may require two people.[17]
-
-
Subcutaneous (SC) Injection:
-
Grasp the loose skin over the dorsal midline or neck region, creating a "tent."
-
Insert the sterile needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle has not entered a blood vessel.
-
Inject the calculated volume of the α-ergocryptine solution (or vehicle for the control group) slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
-
Post-Administration Monitoring: Observe animals according to the experimental timeline for any changes in behavior or health. Note that high doses of α-ergocryptine can have toxic effects, including changes in body weight and food intake.[12]
Protocol 2: Blood Collection and Prolactin Measurement
This protocol provides a general outline for collecting blood and measuring serum prolactin levels following α-ergocryptine administration.
Materials:
-
Blood collection tubes (e.g., serum separator tubes or EDTA tubes for plasma)
-
Method for blood collection (e.g., tail vein, saphenous vein, or terminal cardiac puncture)
-
Centrifuge
-
Pipettes and sterile tips
-
Cryogenic vials for sample storage
-
Commercially available Prolactin ELISA or Radioimmunoassay (RIA) kit (species-specific)
-
Microplate reader (for ELISA) or gamma counter (for RIA)
Procedure:
-
Blood Collection:
-
Collect blood samples at predetermined time points (e.g., baseline before injection, and 4, 8, 24 hours post-injection). A 4-hour time point is common in lactation studies.[4]
-
Use a consistent, low-stress blood collection method, as stress can influence prolactin levels.
-
Collect the required volume of blood as specified by the assay kit manufacturer (typically 100-200 µL).
-
-
Serum/Plasma Preparation:
-
For serum, allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2,000-3,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (serum or plasma) and transfer it to a clean, labeled cryogenic vial. Avoid disturbing the cell pellet.
-
-
Sample Storage:
-
If not assaying immediately, store the serum/plasma samples at -80°C until analysis.
-
-
Prolactin Measurement:
-
Thaw samples on ice before use.
-
Perform the prolactin measurement using a commercial ELISA or RIA kit, following the manufacturer’s instructions precisely.
-
This typically involves preparing a standard curve with known prolactin concentrations and incubating standards and samples in antibody-coated wells or tubes.
-
-
Data Analysis:
-
Calculate the concentration of prolactin in each sample by interpolating from the standard curve.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare prolactin levels between the vehicle-treated control group and the α-ergocryptine-treated group at each time point. A significant decrease in prolactin levels in the treated group is the expected outcome.
-
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions of ergot alkaloids with anterior pituitary D-2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine and alpha-ergocryptine do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic applications of bromocriptine in endocrine and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ergocryptine on prolactin secretion druing concurrent pregnancy and lactation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dopaminergic agents in the treatment of hyperprolactinemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Subacute toxicity of this compound in Sprague-Dawley rats. 1: general toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The influence of prenatal or neonatal administration of 2-bromo-alpha-ergocryptine on pituitary prolactin secretion and normal and neoplastic mammary growth in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bromoergocryptine decreases serum prolactin and delays sexual maturation in male golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of alpha-dihydroergocriptine in rats after single intravenous and single and repeated oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Measuring Alpha-Ergocryptine-Induced Prolactin Suppression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine, an ergot alkaloid, is a potent dopamine (B1211576) D2 receptor agonist.[1] Dopamine is the primary physiological inhibitor of prolactin secretion from lactotroph cells in the anterior pituitary gland. By stimulating D2 receptors on these cells, this compound effectively suppresses prolactin synthesis and release.[2][3] This property makes it a valuable tool for studying the regulation of prolactin secretion and a potential therapeutic agent for conditions associated with hyperprolactinemia.
These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on prolactin suppression. The included methodologies are essential for researchers in endocrinology, neuropharmacology, and drug development who are investigating the therapeutic potential of dopamine agonists.
Mechanism of Action: Dopamine D2 Receptor Signaling Pathway
This compound exerts its inhibitory effect on prolactin secretion by activating dopamine D2 receptors on pituitary lactotrophs. This activation triggers a cascade of intracellular signaling events, primarily through G-protein coupled pathways, leading to the inhibition of prolactin gene transcription and release.
Data Presentation
The following tables summarize the expected outcomes of this compound treatment on prolactin secretion. Note that specific quantitative data for this compound is limited in publicly available literature. The data presented for the in vitro assay is based on the closely related and well-studied compound, 2-bromo-alpha-ergocryptine (bromocriptine). The in vivo data is based on studies using this compound and dihydroergokryptine.
Table 1: In Vitro Prolactin Suppression by a Dopamine D2 Agonist (Bromocriptine) in Primary Rat Pituitary Cells
| Concentration (nM) | Prolactin Release (% of Control) |
| 0 | 100 |
| 0.1 | ~80 |
| 1 | ~50 |
| 10 | ~20 |
| 100 | ~10 |
| IC50 | ~1 nM |
Note: This data is representative of the effects of bromocriptine (B1667881), a potent D2 agonist similar to this compound.
Table 2: In Vivo Prolactin Suppression in Rats Following Administration of Dopamine D2 Agonists
| Compound | Dose | Route | Animal Model | Prolactin Suppression | Reference |
| This compound | Not specified | Injection | Male Rats | Rapid inhibition of prolactin gene transcription | [2] |
| This compound | Not specified | Injection | Lactating Rats | Suppression of prolactin secretion | [4] |
| 2-Bromo-alpha-ergocryptine | 100 µg | Intraperitoneal | Female Rats | Significant decrease in serum prolactin | [5] |
| Dihydroergokryptine | 0.2, 1, 5 mg/kg | Oral | Male Rats | Dose-dependent fall in plasma prolactin | [6] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting in vitro and in vivo studies to measure this compound-induced prolactin suppression.
Protocol 1: In Vitro Prolactin Suppression Assay Using Primary Rat Pituitary Cell Culture
This protocol details the isolation and culture of primary rat anterior pituitary cells and their use in assessing the dose-dependent effects of this compound on prolactin secretion.[7][8][9]
Materials:
-
Adult male or female Sprague-Dawley rats (200-250 g)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I)
-
Hyaluronidase (B3051955) (Type I-S)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Rat Prolactin ELISA kit
-
Sterile dissection tools
-
35 mm culture dishes
-
50 ml conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Pipettes and sterile tips
Procedure:
-
Pituitary Gland Dissection:
-
Euthanize rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the surgical area and dissect out the pituitary glands.
-
Separate the anterior and posterior lobes under a dissecting microscope in cold, sterile HBSS.
-
Collect the anterior pituitaries in a sterile 50 ml conical tube containing cold HBSS.
-
-
Enzymatic Dissociation of Pituitary Cells: [7][8]
-
Wash the anterior pituitaries three times with sterile HBSS.
-
Mince the tissue into small fragments using sterile scissors.
-
Incubate the minced tissue in a solution of collagenase (0.25%) and hyaluronidase (0.1%) in HBSS for 60-90 minutes at 37°C with gentle agitation.
-
Add DNase I (0.01%) for the last 10 minutes of incubation to prevent cell clumping.
-
Gently pipette the cell suspension up and down with a sterile Pasteur pipette to further dissociate the tissue into single cells.
-
Filter the cell suspension through a 70 µm nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Culture and Treatment:
-
Plate the cells in 35 mm culture dishes at a density of approximately 1 x 10^5 cells/ml.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for cell attachment and recovery.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). The final DMSO concentration should be less than 0.1%.
-
After the recovery period, replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle (DMSO) as a control.
-
Incubate the cells for a defined period (e.g., 4, 12, or 24 hours).
-
-
Sample Collection and Prolactin Measurement:
-
Collect the culture medium from each dish and centrifuge at 500 x g for 5 minutes to remove any detached cells.
-
Store the supernatant at -20°C until prolactin measurement.
-
Measure the prolactin concentration in the culture medium using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.
-
Protocol 2: In Vivo Prolactin Suppression Assay in Rats
This protocol describes the in vivo assessment of this compound's effect on serum prolactin levels in rats.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle solution (e.g., saline with a small amount of suspending agent)
-
Syringes and needles for injection (appropriate for the chosen route of administration)
-
Blood collection supplies (e.g., capillary tubes for tail vein sampling)
-
Microcentrifuge tubes
-
Centrifuge
-
Rat Prolactin ELISA kit
Procedure:
-
Animal Acclimation and Handling:
-
House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Handle the rats for several days prior to the experiment to minimize stress-induced prolactin release.
-
-
Drug Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentrations (e.g., 0.1, 0.5, 2.0 mg/kg body weight).
-
Administer this compound to the rats via the chosen route (e.g., intraperitoneal or subcutaneous injection). A control group should receive the vehicle only.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after drug administration (e.g., 0, 1, 2, 4, and 8 hours).
-
A common method for repeated blood sampling in rats is via the tail vein. Briefly, warm the tail to dilate the vein, make a small incision with a sterile scalpel, and collect blood into a capillary tube.
-
Collect approximately 100-200 µl of blood at each time point.
-
-
Serum/Plasma Isolation and Prolactin Measurement:
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.
-
Alternatively, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma.
-
Store the serum or plasma samples at -80°C until analysis.
-
Measure the prolactin concentration in the serum or plasma samples using a rat prolactin ELISA kit according to the manufacturer's instructions.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the prolactin-suppressing effects of this compound. By employing these in vitro and in vivo models, researchers can effectively characterize the dose-response relationship, potency, and mechanism of action of this and other dopamine D2 receptor agonists. Such studies are crucial for advancing our understanding of prolactin regulation and for the development of novel therapeutics for hyperprolactinemic disorders.
References
- 1. Comparative effects of a series of prolactin inhibitors, 17beta-estradiol and 2alpha-methyldihydrotestosterone propionate, on growth of 7,12-dimethylbenz(a)anthracene-induced rat mammary carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of prolactin secretion in man by CB-154 (2-Br-alpha-ergocryptine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bromocriptine and this compound do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Prolactin lowering effect of dihydroergokryptine in rat and in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of bromocriptine and chlorotrianisene on inhibition of lactation and serum prolactin. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of bromocriptine, ergotamine and other ergot alkaloids on the hormone secretion and growth of a rat pituitary tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating α-Ergocryptine in an Experimental Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is an ergot alkaloid that functions as a potent dopamine (B1211576) D2 receptor agonist.[1][2] In the context of Parkinson's disease (PD) research, it is crucial to understand that α-ergocryptine and its derivatives, such as α-dihydroergocryptine (α-DHEC), are not used to induce experimental parkinsonism. Instead, they are investigated for their therapeutic potential to alleviate the motor symptoms associated with the disease by stimulating dopamine receptors, thereby compensating for the loss of dopaminergic neurons.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing α-ergocryptine as a test compound in a well-established neurotoxin-induced rodent model of Parkinson's disease, the 6-hydroxydopamine (6-OHDA) model.[6][7] This model mimics the dopaminergic degeneration seen in PD and serves as a standard for evaluating the efficacy of potential anti-parkinsonian drugs.[7][8]
Quantitative Data Summary
The following table summarizes dosages of α-ergocryptine, its derivative α-DHEC, and the related compound bromocriptine (B1667881) used in various studies. This data provides a reference for dose-ranging experiments.
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| α-Ergocryptine | Sprague-Dawley Rats | 4, 20, 100, 500 mg/kg diet (28-32 days) | Oral (in diet) | U-shaped dose-response on body weight and food intake. NOAEL established at 4 mg/kg diet. | [9] |
| α-Ergocryptine | Rat Striatal Synaptosomes | EC50 of ~30 µM | In vitro | Stimulated the release of [3H]dopamine. | [10] |
| α-Dihydroergocryptine (α-DHEC) | De Novo PD Patients | Titrated up to 60 mg/day | Oral | Effective in improving symptoms in early PD patients as monotherapy. | [11][12] |
| α-Dihydroergocryptine (α-DHEC) | Rat Caudate-Putamen Slices | 10 µM - 0.1 mM | In vitro | Reduced veratridine-stimulated dopamine outflow via D2 receptor activation and inhibition of sodium channels. | [3] |
| Bromocriptine | 6-OHDA-lesioned Wistar Rats | 0.3 mg/kg/day | Oral | Showed neuroprotective effects by preserving neuropil and reducing synaptic edema. | [13] |
| Bromocriptine | 6-OHDA-lesioned Rats | 5 mg/kg | Not Specified | Induced turning behavior, indicative of dopamine receptor stimulation. | [13] |
Experimental Protocols
Protocol 1: Induction of Experimental Parkinsonism using 6-OHDA
This protocol describes the unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) to create a robust and stable rodent model of Parkinson's disease.[7][13]
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid (0.02% w/v)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical drill and burrs
-
Standard surgical tools (scalpel, forceps, etc.)
-
Analgesics and antibiotics
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA immediately before use. A common concentration is 4 µg/µL (free base) in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.[13]
-
Keep the solution on ice and protected from light.
-
-
Animal Preparation:
-
Anesthetize the rodent (e.g., male Sprague-Dawley or Wistar rat, 200-250g) and secure it in the stereotaxic apparatus.
-
Administer a pre-operative analgesic.
-
Shave the scalp and disinfect the surgical area with an appropriate antiseptic.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the medial forebrain bundle (MFB) relative to bregma.
-
Drill a small burr hole through the skull at the marked coordinates.
-
-
6-OHDA Injection:
-
Slowly lower the Hamilton syringe needle to the target depth in the MFB.
-
Infuse 1-2 µL of the 6-OHDA solution at a controlled rate (e.g., 0.2 µL/min).[13]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and minimize backflow along the injection tract.[13]
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Monitor the animal during recovery in a warm, clean cage.
-
Provide easy access to soft, palatable food and water. Animals with unilateral lesions may exhibit neglect for the contralateral side.
-
Allow a recovery and lesion maturation period of 2-3 weeks before commencing behavioral testing.
-
Protocol 2: Administration of α-Ergocryptine
This protocol outlines the preparation and administration of α-ergocryptine to the 6-OHDA-lesioned animals to assess its therapeutic effects.
Materials:
-
α-Ergocryptine
-
Vehicle solution (e.g., saline, distilled water with a small percentage of DMSO or Tween 80 to aid dissolution)
-
Administration supplies (e.g., oral gavage needles, injection syringes)
Procedure:
-
Drug Preparation:
-
Prepare a stock solution of α-ergocryptine in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
For example, to administer a dose of 5 mg/kg in an injection volume of 1 mL/kg, prepare a 5 mg/mL solution.
-
Sonication may be required to fully dissolve the compound. Prepare fresh daily.
-
-
Administration:
-
Choose an appropriate administration route. Oral gavage or intraperitoneal (IP) injection are common.
-
Administer the prepared α-ergocryptine solution or vehicle control to the animals.
-
The treatment can be acute (a single dose before behavioral testing) or chronic (daily administration over several weeks), depending on the study design.
-
For chronic studies, monitor animal weight and adjust dosage volumes accordingly.
-
Protocol 3: Behavioral Assessment - Apomorphine-Induced Rotation Test
This test is a standard method to quantify the extent of unilateral dopamine depletion and to assess the efficacy of dopaminergic drugs.[14]
Materials:
-
Apomorphine (B128758) hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotational behavior monitoring system (e.g., automated circular chambers or a simple cylindrical container for manual counting)
-
Timer
Procedure:
-
Habituation:
-
Place the lesioned animal in the testing arena for a 10-15 minute habituation period before drug administration.[13]
-
-
Apomorphine Administration:
-
Prepare a fresh solution of apomorphine (e.g., 0.25-0.5 mg/kg) in saline with ascorbic acid.[13]
-
Administer the apomorphine solution via subcutaneous (SC) injection.
-
-
Data Collection:
-
Immediately after injection, place the animal back in the arena.
-
Record the number of full 360° contralateral (away from the lesioned side) rotations for a set period, typically 30-60 minutes.[13]
-
A successful lesion is often defined as >7 full contralateral rotations per minute.
-
Treatment with a D2 agonist like α-ergocryptine is expected to reduce the number of apomorphine-induced rotations, indicating a normalization of dopaminergic signaling.
-
Visualizations: Diagrams of Pathways and Workflows
References
- 1. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroergocryptine in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ergot alkaloids: interaction with presynaptic dopamine receptors in the neostriatum and olfactory tubercles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental models and behavioural tests used in the study of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Subacute toxicity of this compound in Sprague-Dawley rats. 1: general toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-dihydroergocryptine in Parkinson's disease: a multicentre randomized double blind parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha-dihydroergocryptine in the treatment of de novo parkinsonian patients: results of a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying D2 Receptor Signaling Using Alpha-Ergocryptine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-ergocryptine is a naturally occurring ergot alkaloid that exhibits a high affinity and agonist activity at dopamine (B1211576) D2 receptors. This property makes it a valuable pharmacological tool for investigating D2 receptor signaling pathways, which are implicated in numerous physiological processes and pathological conditions, including Parkinson's disease, schizophrenia, and hyperprolactinemia. These application notes provide detailed protocols for utilizing this compound to characterize D2 receptor binding, downstream signaling, and in vivo neurochemical effects.
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can trigger signaling cascades independent of G proteins, mediated by β-arrestin. Understanding the biased agonism of compounds like this compound towards these distinct pathways is crucial for developing novel therapeutics with improved efficacy and reduced side effects.
Data Presentation
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of this compound and other relevant ergot alkaloids at the dopamine D2 receptor.
Table 1: Binding Affinities (Ki) of Ergot Alkaloids at the Dopamine D2 Receptor
| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| This compound | [3H]Spiperone | Bovine Caudate Nucleus | ~10-20 | [1] |
| This compound | [3H]YM-09151-2 | GH4ZR7 cells (rat D2) | Not specified (nanomolar range) | [2] |
| Bromocriptine | [3H]Spiperone | Bovine Caudate Nucleus | ~15-30 | [1] |
| Dihydroergocryptine | [3H]Spiperone | Bovine Caudate Nucleus | ~20-40 | [1] |
| Lisuride | [3H]Spiperone | Bovine Caudate Nucleus | <10 | [1] |
| Ergotamine | [3H]YM-09151-2 | GH4ZR7 cells (rat D2) | Not specified (nanomolar range) | [2] |
| Ergovaline | [3H]YM-09151-2 | GH4ZR7 cells (rat D2) | 6.9 ± 2.6 | [3] |
| Dopamine | [3H]YM-09151-2 | GH4ZR7 cells (rat D2) | 370 ± 160 | [3] |
Table 2: Functional Potencies (EC50) of Ergot Alkaloids at the Dopamine D2 Receptor (cAMP Inhibition)
| Compound | Assay Conditions | Cell Line | EC50 (nM) | Reference(s) |
| This compound | VIP-stimulated cAMP production | GH4ZR7 cells (rat D2) | 28 ± 2 | [3] |
| Bromocriptine | VIP-stimulated cAMP production | GH4ZR7 cells (rat D2) | ~30-50 | [2] |
| Ergovaline | VIP-stimulated cAMP production | GH4ZR7 cells (rat D2) | 8 ± 2 | [3] |
| Ergotamine | VIP-stimulated cAMP production | GH4ZR7 cells (rat D2) | 2 ± 1 | [3] |
| Dopamine | VIP-stimulated cAMP production | GH4ZR7 cells (rat D2) | 8 ± 1 | [3] |
Signaling Pathways
Activation of the D2 receptor by an agonist like this compound initiates two primary signaling cascades: the canonical Gαi/o-mediated pathway and the β-arrestin-mediated pathway.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor
This protocol details the determination of the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay with [3H]-Spiperone, a high-affinity D2 antagonist.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[3H]-Spiperone (specific activity ~20-90 Ci/mmol).
-
This compound.
-
Non-specific binding control: Haloperidol or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B or GF/C with 0.5% polyethyleneimine pre-soak).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing D2 receptors in ice-cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of this compound in assay buffer.
-
To each well, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific binding control (e.g., 10 µM Haloperidol), or this compound dilution.
-
50 µL of [3H]-Spiperone diluted in assay buffer (final concentration typically near its Kd, e.g., 0.1-0.5 nM).
-
100 µL of the D2 receptor-containing membrane preparation (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry completely.
-
Add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-Spiperone binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels in cells expressing D2 receptors.
Materials:
-
A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
This compound.
-
Forskolin (to stimulate adenylyl cyclase).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture:
-
Culture the D2 receptor-expressing cells in appropriate media until they reach the desired confluency.
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration for each experimental condition.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: In Vivo Microdialysis to Measure Dopamine Release
This protocol describes the use of in vivo microdialysis to assess the effect of this compound on extracellular dopamine levels in the striatum of anesthetized rats. As a D2 agonist, this compound is expected to act on presynaptic autoreceptors to decrease dopamine release.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Microdialysis probes (2-4 mm membrane).
-
Guide cannulae.
-
Microinfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC system with electrochemical detection (ECD).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula directed at the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula into the striatum.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound, either systemically (e.g., intraperitoneal injection) or locally via reverse dialysis.
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels.
-
Perform statistical analysis to determine the significance of any changes in dopamine levels following this compound administration.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Slice the brain and stain the sections to verify the correct placement of the microdialysis probe.
-
Conclusion
This compound serves as a potent and selective tool for the investigation of dopamine D2 receptor signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional activity of this compound and other D2 receptor ligands, both in vitro and in vivo. These methods are essential for advancing our understanding of the physiological roles of the D2 receptor and for the development of novel therapeutics targeting the dopaminergic system.
References
- 1. Dopaminergic activity of some ergot alkaloid derivatives: relationship to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Ergocryptine: A Dopaminergic Tool for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Ergocryptine is a naturally occurring ergot alkaloid belonging to the ergopeptine family.[1][2] Primarily recognized for its potent agonistic activity at dopamine (B1211576) D2 receptors, it serves as a valuable tool compound in neuroscience research.[3][4] Its ability to modulate dopaminergic signaling pathways makes it particularly useful for studying the physiological and pathological roles of dopamine in the central nervous system. These application notes provide an overview of α-ergocryptine's pharmacological profile and detailed protocols for its use in key neuroscience research applications, including the investigation of Parkinson's disease models and the regulation of prolactin secretion.
Pharmacological Profile
α-Ergocryptine's primary mechanism of action is the stimulation of dopamine D2 receptors.[3][5] This interaction leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger in numerous cellular processes.[6][7] Beyond its high affinity for D2 receptors, α-ergocryptine also exhibits affinity for other monoaminergic receptors, including other dopamine receptor subtypes, serotonin (B10506) (5-HT), and adrenergic receptors.[8][9] This broader receptor profile should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of α-ergocryptine at various receptors, providing a quantitative basis for experimental design.
Table 1: Receptor Binding Affinities (Ki values)
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference(s) |
| Dopamine D2 | Rat | [3H]YM-09151-2 | Nanomolar range | [4][6][7] |
| Alpha-1a Adrenergic | Human | - | 147 | [6] |
| Serotonin 5-HT2C | Human | [3H]Mesulergine | 147 (IC50) | [6] |
| Mu-opioid | Human | - | 977 | [10] |
Table 2: Functional Potency (EC50/IC50 values)
| Assay | Cell Line/System | Effect | EC50/IC50 (nM) | Reference(s) |
| VIP-stimulated cAMP inhibition | GH4ZR7 cells | Inhibition | ~100-fold less potent than ergovaline (B115165) and ergotamine | [4][6][7] |
| Dopamine Release | Rat Striatal Synaptosomes | Stimulation | ~30,000 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the primary signaling pathway of α-ergocryptine and a general experimental workflow for its application in a Parkinson's disease model.
Caption: α-Ergocryptine's primary signaling pathway.
Caption: Workflow for in vivo studies.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of α-ergocryptine for the dopamine D2 receptor in rat striatal tissue.
Materials:
-
Rat striatal tissue
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]Spiperone or [3H]Raclopride (a D2 antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
α-Ergocryptine stock solution (in DMSO)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatum in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or varying concentrations of α-ergocryptine.
-
50 µL of [3H]Spiperone or [3H]Raclopride at a concentration close to its Kd.
-
100 µL of the membrane preparation (typically 50-100 µg of protein).
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of α-ergocryptine.
-
Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro cAMP Inhibition Assay in CHO-K1 Cells
This protocol describes a method to assess the functional agonism of α-ergocryptine at the D2 receptor by measuring the inhibition of forskolin-stimulated cAMP production in CHO-K1 cells stably expressing the human dopamine D2 receptor.[8][11][12]
Materials:
-
CHO-K1 cells stably expressing the human dopamine D2 receptor
-
Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate selection antibiotic
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4
-
Forskolin (B1673556) stock solution (in DMSO)
-
α-Ergocryptine stock solution (in DMSO)
-
cAMP assay kit (e.g., AlphaScreen or TR-FRET based)
-
White, opaque 384-well plates
Procedure:
-
Cell Culture and Plating:
-
cAMP Assay:
-
On the day of the assay, remove the culture medium and replace it with 20 µL of Stimulation Buffer.
-
Add 5 µL of varying concentrations of α-ergocryptine or vehicle (DMSO) to the wells.
-
Add 5 µL of forskolin to all wells (except for basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1-10 µM, to be optimized).
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the percentage inhibition of the forskolin-stimulated cAMP response for each concentration of α-ergocryptine.
-
Plot the percentage inhibition against the log concentration of α-ergocryptine and determine the IC50 value using non-linear regression.
-
Protocol 3: In Vivo Assessment in a 6-OHDA Rat Model of Parkinson's Disease
This protocol provides a framework for evaluating the therapeutic potential of α-ergocryptine in a unilateral 6-hydroxydopamine (6-OHDA) lesion rat model of Parkinson's disease.[15][16]
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid-saline (0.02% w/v)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe
-
α-Ergocryptine
-
Vehicle for α-ergocryptine (e.g., saline with a small amount of tartaric acid)
-
Behavioral testing apparatus (e.g., rotarod, cylinder)
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.[16]
-
Dissolve 6-OHDA in ice-cold ascorbic acid-saline to a final concentration of 3-4 mg/mL immediately before use.[15]
-
Inject 2-4 µL of the 6-OHDA solution into the medial forebrain bundle (MFB) or the striatum of one hemisphere using a Hamilton syringe.[15][16]
-
Allow the rats to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.
-
-
α-Ergocryptine Treatment:
-
Randomly assign the lesioned rats to treatment groups (e.g., vehicle, different doses of α-ergocryptine).
-
Administer α-ergocryptine or vehicle daily via an appropriate route (e.g., intraperitoneal or subcutaneous injection) for the desired treatment period (e.g., 2-4 weeks). Dosages may range from 0.1 to 10 mg/kg and should be optimized.
-
-
Behavioral Assessment:
-
Conduct behavioral tests at baseline (before treatment) and at various time points during the treatment period.
-
Rotational Behavior: Administer a dopamine agonist (e.g., apomorphine) and record the number of contralateral rotations as a measure of dopamine receptor supersensitivity.
-
Cylinder Test: Assess forelimb use asymmetry by placing the rat in a transparent cylinder and counting the number of wall touches with the impaired and unimpaired forelimbs.[17]
-
Rotarod Test: Evaluate motor coordination and balance by measuring the latency to fall from a rotating rod.[18]
-
-
Post-mortem Analysis:
-
At the end of the treatment period, euthanize the animals and collect the brains.
-
Perform neurochemical analysis (e.g., HPLC) to measure dopamine and its metabolites in the striatum.
-
Conduct histological analysis (e.g., tyrosine hydroxylase immunohistochemistry) to quantify the extent of the dopaminergic lesion and any potential neuroprotective effects of α-ergocryptine.
-
Conclusion
α-Ergocryptine is a potent and versatile tool for interrogating the dopaminergic system in neuroscience research. Its well-characterized pharmacology, particularly its D2 receptor agonism, makes it an excellent compound for in vitro and in vivo studies aimed at understanding the role of dopamine in health and disease. The protocols provided here offer a starting point for researchers to effectively utilize α-ergocryptine in their experimental paradigms. As with any pharmacological tool, careful consideration of its receptor promiscuity and appropriate experimental controls are essential for robust and interpretable results.
References
- 1. Radioimmunoassay for rat prolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay for Rat Prolactin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alpha-Ergocryptine [drugcentral.org]
- 11. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. conductscience.com [conductscience.com]
- 16. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - FR [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
alpha-Ergocryptine solubility and stability issues
Welcome to the technical support center for α-Ergocryptine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of α-Ergocryptine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving α-Ergocryptine?
A1: The choice of solvent for α-Ergocryptine depends on the experimental requirements. While it is a solid that can be dissolved in various organic solvents, its stability can be compromised. For stock solutions, aprotic solvents like acetonitrile (B52724) and acetone (B3395972) are preferable to protic solvents like methanol (B129727), especially if not for immediate use, as they result in less epimerization at room temperature.[1][2] It has also been shown to be soluble in a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin at a concentration of 0.3 mg/mL.[3][4] For biological experiments, the final concentration of the organic solvent in the aqueous medium should be kept low and its potential effects on the experimental system should be evaluated.
Q2: How should I store α-Ergocryptine powder and its solutions?
A2: Crystalline α-Ergocryptine is hygroscopic and should be stored tightly closed in a dry, cool, and well-ventilated place at -20°C.[5][6] Solutions of α-Ergocryptine are significantly more stable when stored at -40°C, with minimal epimerization observed in both protic and aprotic solvents over several weeks.[1][2][7] When stored at room temperature, significant degradation via epimerization can occur, particularly in methanol.[1][2][7] It is recommended to prepare aliquots of solutions to avoid repeated freeze-thaw cycles.[7]
Q3: What is epimerization and why is it a concern for α-Ergocryptine?
A3: Epimerization is a chemical process where only one of multiple chiral centers in a molecule is inverted to its opposite configuration. For α-Ergocryptine, this typically occurs at the C-8 position, converting the active R-isomer (α-ergocryptine) into the less active S-isomer (α-ergocryptinine).[7] This is a critical concern as the two epimers can have different biological activities, potentially leading to inconsistent and unreliable experimental results.[7] Factors that promote epimerization include solvent choice, temperature, pH, and light exposure.[8][9]
Q4: What are the main stability issues I should be aware of when working with α-Ergocryptine?
A4: The primary stability issue is its propensity for epimerization to α-ergocryptinine. This process is accelerated by:
-
Temperature: Room temperature storage of solutions leads to significant epimerization, whereas storage at -40°C maintains stability.[1][2][7]
-
Solvent: Protic solvents like methanol can significantly increase the rate of epimerization compared to aprotic solvents like acetonitrile or acetone at room temperature.[1][2][7]
-
pH: Both acidic and alkaline conditions can catalyze the degradation and epimerization of ergot alkaloids.[7]
-
Light: Exposure to light can also induce epimerization.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Epimerization of α-Ergocryptine to the less active α-ergocryptinine. | 1. Prepare fresh solutions for each experiment. 2. If using stock solutions, ensure they have been stored at -40°C in an appropriate aprotic solvent. 3. Avoid prolonged storage at room temperature, especially in methanol-based solutions. 4. Protect solutions from light. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of α-Ergocryptine. | 1. Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous medium. 2. Consider using a solubilizing agent like 2-hydroxypropyl-β-cyclodextrin.[3][4] 3. Perform a solubility test in your specific experimental buffer before conducting the full experiment. |
| Difficulty dissolving the solid compound | Inappropriate solvent choice or insufficient mixing. | 1. Refer to the solubility data to select an appropriate solvent. 2. Use gentle warming or sonication to aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Variability between experimental replicates | Inconsistent handling of α-Ergocryptine solutions. | 1. Standardize the protocol for solution preparation, storage, and addition to the experimental system. 2. Ensure uniform storage conditions for all aliquots. 3. Minimize the time solutions are kept at room temperature before use. |
Data Presentation
Table 1: Stability of α-Ergocryptine in Various Solvents at Different Temperatures
| Solvent | Temperature | Observation |
| Acetonitrile | -40°C | Little to no epimerization (0%).[7] |
| Acetonitrile | Room Temp (~23°C) | Modest epimerization (<5%).[1][2] |
| Acetone | -40°C | Little epimerization (0.2%).[7] |
| Acetone | Room Temp (~23°C) | Modest epimerization (<5%).[1][2] |
| Chloroform | -40°C | Little epimerization (0.1%).[7] |
| Chloroform | Room Temp (~23°C) | No epimerization.[1][2] |
| Methanol | -40°C | Little epimerization (0.4%).[7] |
| Methanol | Room Temp (~23°C) | Substantial epimerization (78.3% by 36 days).[7] |
| Water:Methanol (70:30) | -40°C | Little epimerization (0.5%).[7] |
| Water:Methanol (70:30) | Room Temp (~23°C) | Substantial epimerization (47.4% by 42 days).[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of α-Ergocryptine
-
Materials:
-
α-Ergocryptine powder
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the α-Ergocryptine container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of α-Ergocryptine powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Add the calculated volume of anhydrous acetonitrile to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the α-Ergocryptine is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -40°C.
-
Protocol 2: General Procedure for Diluting Stock Solution for Cell-Based Assays
-
Materials:
-
Prepared α-Ergocryptine stock solution
-
Appropriate cell culture medium or experimental buffer
-
-
Procedure:
-
Thaw a single aliquot of the α-Ergocryptine stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in the cell culture medium or experimental buffer to achieve the final desired working concentrations.
-
Ensure the final concentration of the organic solvent (e.g., acetonitrile) in the assay is minimal (typically <0.1%) and does not affect the cells. A vehicle control with the same solvent concentration should always be included in the experiment.
-
Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Simplified signaling pathway of α-Ergocryptine via the Dopamine D2 receptor.
Caption: Workflow for determining the solubility of α-Ergocryptine.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Ergocryptine | 511-09-1 [chemicalbook.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
How to dissolve alpha-ergocryptine for in vitro assays
Welcome to the technical support center for α-ergocryptine. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully using α-ergocryptine for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving α-ergocryptine?
For in vitro applications, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of α-ergocryptine.[1][2] Chloroform (B151607) has also been shown to be a good solvent, particularly for long-term storage at room temperature as it minimizes epimerization.[3] Other organic solvents like acetonitrile (B52724) and methanol (B129727) can also dissolve α-ergocryptine, but may lead to greater instability and epimerization, especially at room temperature.[4]
Q2: How should I prepare a stock solution of α-ergocryptine?
To prepare a high-concentration stock solution, dissolve the α-ergocryptine powder in anhydrous DMSO.[2] Gentle warming and sonication can be used to aid dissolution. It is crucial to ensure the compound is fully dissolved before making further dilutions.
Q3: What is the proper way to store α-ergocryptine and its solutions?
Crystalline α-ergocryptine should be stored at -20°C.[4] For stock solutions, long-term storage should be at -20°C or below, preferably in a non-protic solvent like acetonitrile or as a dry film.[5][6] To avoid repeated freeze-thaw cycles which can cause precipitation, it is recommended to aliquot the stock solution into single-use volumes.[1][4] Studies have shown that α-ergocryptine is stable with minimal epimerization (<0.5%) when stored in various solvents at -40°C.
Q4: I'm observing precipitation when I dilute my α-ergocryptine stock solution into my cell culture medium. What's causing this and how can I fix it?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds like α-ergocryptine. This can be caused by a few factors:
-
Poor Solubility: The compound is not soluble in the aqueous environment of the cell culture medium.
-
Temperature Shock: Diluting a cold stock solution directly into warm media can cause the compound to fall out of solution.[1]
-
Localized High Concentrations: Adding the stock solution too slowly or without adequate mixing can create localized areas of high concentration, leading to precipitation.[1]
To avoid this, pre-warm your cell culture medium to 37°C and add the stock solution dropwise while rapidly mixing.[1] A stepwise serial dilution can also be effective.[1] Additionally, ensure the final DMSO concentration in your culture medium is kept low (typically <0.5%) to minimize cytotoxicity.[1]
Q5: What is epimerization and why is it a concern for α-ergocryptine?
Epimerization is a chemical process where a molecule changes its configuration at one of several stereocenters. For α-ergocryptine, this can occur at the C-8 position, converting it to its diastereomer, α-ergocryptinine.[4][7] This is a significant concern because the different epimers can have varied biological activities, potentially leading to inconsistent and non-reproducible experimental results.[4] This process can be influenced by light, heat, and the type of solvent used.[4][8]
Q6: How can I minimize the epimerization of α-ergocryptine in my experiments?
To minimize epimerization:
-
Use non-protic solvents like chloroform for long-term storage at room temperature, as they show minimal epimerization.[3]
-
Avoid prolonged exposure to light and heat.
-
Prepare fresh working solutions for each experiment and use them promptly.
-
When possible, minimize the analytical run time during analysis to avoid epimerization throughout the process.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate in Stock Solution | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO for preparing stock solutions.[2] |
| Improper dissolution. | Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary.[2] | |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to avoid temperature fluctuations.[1] | |
| Precipitate in Working Solution (in Media) | Temperature shock. | Pre-warm the cell culture medium to 37°C before adding the stock solution.[1] |
| Localized high concentration. | Add the stock solution dropwise while rapidly mixing the medium.[1] Consider performing a stepwise serial dilution.[1] | |
| pH of the medium. | The solubility of some compounds is pH-dependent. Ensure the pH of your medium is stable and within the optimal range for your cells.[1] | |
| High final solvent concentration. | Keep the final DMSO concentration in the culture medium as low as possible (ideally below 0.5%).[1] | |
| Inconsistent Experimental Results | Epimerization of α-ergocryptine. | Prepare fresh working solutions for each experiment. Minimize exposure to light and heat. Store stock solutions properly at low temperatures.[4][5] |
| Inaccurate dilutions. | Perform serial dilutions carefully. For high accuracy, consider preparing an intermediate stock solution before the final dilution.[2] | |
| Cell line health. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Data Presentation
Table 1: Stability and Epimerization of α-Ergocryptine in Various Solvents
| Solvent | Storage Temperature | Duration | Epimerization | Citation |
| Acetonitrile (ACN) | -40°C | up to 51 d | ~0% | [4] |
| Acetone | -40°C | up to 51 d | ~0.2% | [4] |
| Chloroform | -40°C | up to 51 d | ~0.1% | [4] |
| Methanol (MeOH) | -40°C | up to 51 d | ~0.4% | [4] |
| Water:MeOH (70:30) | -40°C | up to 51 d | ~0.5% | [4] |
| Chloroform | Room Temperature (~23°C) | up to 51 d | No epimerization | |
| Acetone | Room Temperature (~23°C) | up to 51 d | Modest (<5%) | |
| Acetonitrile (ACN) | Room Temperature (~23°C) | up to 51 d | Modest (<5%) | |
| Methanol (MeOH) | Room Temperature (~23°C) | 36 d | Substantial (78.3%) | [4] |
| Water:MeOH (70:30) | Room Temperature (~23°C) | 42 d | Substantial (47.4%) | [4] |
Experimental Protocols
Protocol 1: Preparation of α-Ergocryptine Stock Solution (e.g., 10 mM in DMSO)
-
Materials:
-
α-Ergocryptine powder (Molar Mass: 575.71 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the required amount of α-ergocryptine powder in a sterile tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.76 mg.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or use brief sonication to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or below.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials:
-
α-Ergocryptine stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw one aliquot of the α-ergocryptine stock solution.
-
Perform a serial dilution to achieve the desired final concentrations. It is often best to do an intermediate dilution first to improve accuracy.[2]
-
For the final dilution step, add the required volume of the stock or intermediate solution directly to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid mixing.
-
Example for a 10 µM working solution from a 10 mM stock: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium (1:1000 dilution). This will result in a final DMSO concentration of 0.1%.
-
Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of α-ergocryptine used in your experiment.[1]
-
Use the freshly prepared working solutions immediately for your in vitro assay.
-
Visualizations
Caption: A workflow for the preparation of α-ergocryptine solutions.
Caption: A troubleshooting guide for α-ergocryptine precipitation.
Caption: The epimerization process of α-ergocryptine.
Caption: α-Ergocryptine acts as a dopamine receptor agonist.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. a-Ergocryptine | 511-09-1 | FE22782 | Biosynth [biosynth.com]
Technical Support Center: Alpha-Ergocryptine Stability
Welcome to the technical support center for alpha-ergocryptine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation pathway for this compound in solution is epimerization at the C-8 position, which converts this compound (the R-epimer) into alpha-ergocryptinine (the S-epimer).[1][2][3][4] This conversion can be influenced by several factors, including solvent, temperature, and pH.[1][5][6] While alpha-ergocryptinine is the primary degradation product, other degradation pathways, such as oxidation, reduction, and hydrolysis, can also occur under harsh conditions like strong acids or bases and high heat.[5][7]
Q2: What are the most critical factors affecting the stability of this compound in solution?
A2: The most critical factors are temperature, the type of solvent used, and the pH of the solution.[1][5][6] Light can also be a contributing factor to the degradation of ergot alkaloids in general.[1]
Q3: How does temperature impact the stability of this compound solutions?
A3: Higher temperatures accelerate the rate of epimerization.[1][7] Storage at room temperature (around 20-23°C) can lead to significant degradation, especially in certain solvents like methanol.[2][8] Conversely, storing solutions at low temperatures, such as -20°C or -40°C, dramatically improves stability and minimizes epimerization.[1][2][8]
Q4: Which solvents are recommended for dissolving and storing this compound?
A4: Chloroform is an excellent solvent for long-term storage at room temperature as it shows no significant epimerization.[1][2][8] Acetonitrile (B52724) is also a good choice, particularly for HPLC analysis, but long-term storage should be at -20°C or below.[1][9] Protic solvents, especially methanol, should be avoided for storage at room temperature as they promote substantial epimerization.[1][2][8]
Q5: Can pH influence the degradation of this compound?
A5: Yes, pH plays a significant role. Both acidic and alkaline conditions can favor epimerization.[1][4] Alkaline conditions, in particular, have been shown to promote the conversion from the R-epimer (this compound) to the S-epimer (alpha-ergocryptinine).[1] For analytical purposes, alkaline mobile phases in HPLC are often preferred to maintain the stability of both epimers during the run.[3][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound concentration over time in solution. | 1. Epimerization: Conversion to alpha-ergocryptinine. 2. Degradation: Chemical breakdown due to harsh conditions. | 1. Confirm Epimerization: Analyze the solution using HPLC to check for the presence of the alpha-ergocryptinine peak. 2. Optimize Storage: Store the solution at -40°C.[2][8] 3. Change Solvent: If at room temperature, switch to chloroform. For analytical work, use acetonitrile and keep solutions cold.[1][9] 4. Control pH: Avoid strongly acidic or alkaline conditions.[1] |
| Inconsistent results in bioassays or analytical measurements. | 1. Variable Epimer Ratios: The ratio of this compound to alpha-ergocryptinine may be changing between experiments due to storage or handling. | 1. Standardize Protocols: Ensure consistent solvent, temperature, and storage duration for all samples. 2. Analyze Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions to minimize variability. 3. Use a Cooled Autosampler: For HPLC analysis, use a cooled autosampler (e.g., 4°C) to prevent epimerization in the vials during long sequences.[7] |
| Appearance of unknown peaks in chromatograms. | 1. Formation of Degradation Products: Other degradation products besides alpha-ergocryptinine may be forming. | 1. Review Sample Handling: Ensure samples are not exposed to extreme heat, light, or strong acids/bases.[7] 2. Protect from Light: Store solutions in amber vials or protect them from light. |
Data Summary Tables
Table 1: Stability of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature | Observation | Reference(s) |
| Chloroform | Room Temperature | No epimerization observed. | [2][7][8] |
| Acetone | Room Temperature | Modest epimerization (<5%). | [2][7][8] |
| Acetonitrile | Room Temperature | Modest epimerization (<5%). | [2][7][8] |
| Methanol | Room Temperature | Substantial epimerization (78% by 38 days). | [2][7][8] |
| Water:Methanol (70:30) | Room Temperature | Substantial epimerization (47% by 42 days). | [2][7][8] |
| Protic or Aprotic Solvents | -40°C | Stable (<0.5% epimerization) for 20 to 52 days. | [2][8] |
Table 2: General Solvent Recommendations for Ergot Alkaloid Stability
| Solvent | Recommendation for Long-Term Storage | Rationale | Reference(s) |
| Chloroform | Recommended at Room Temperature | Shows no epimerization at 20°C. | [1][9] |
| Acetonitrile | Recommended at -20°C or below | Convenient for HPLC, but requires low temperatures for stability. | [1][9] |
| Methanol/Dichloromethane | Not Recommended | Promotes the highest degree of epimerization. | [1][9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol is designed to determine the stability of this compound under specific solvent and temperature conditions.
Materials:
-
This compound tartrate
-
HPLC-grade solvents (e.g., chloroform, acetonitrile, methanol)
-
Volumetric flasks
-
Amber HPLC vials
-
HPLC system with UV or fluorescence detector
-
Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C or -40°C, and a location at room temperature)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Ensure the solid this compound is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into amber HPLC vials to avoid repeated freeze-thaw cycles for frozen samples.
-
Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C, -40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Allow the frozen samples to thaw to room temperature before analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of alpha-ergocryptinine formed at each time point for each condition.
-
Plot the percentage of this compound remaining against time to determine the degradation rate.
-
Visualizations
Caption: Factors influencing this compound degradation.
Caption: Workflow for stability testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]
- 10. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alpha-Ergocryptine Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing alpha-ergocryptine dosage for in vitro cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
This compound is an ergot alkaloid that primarily functions as a dopamine (B1211576) D2 receptor agonist.[1] In cell culture systems expressing the D2 receptor, it binds to the receptor and mimics the action of dopamine. The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[2]
Q2: What is a suitable starting concentration range for this compound in a new cell line?
For a new experiment, it is recommended to perform a dose-response curve covering a broad range of concentrations, from low nanomolar (nM) to high micromolar (µM). Based on the literature for related compounds and assays, a starting range of 1 nM to 100 µM is advisable. The optimal concentration will be highly dependent on the specific cell line, its level of D2 receptor expression, and the experimental endpoint being measured.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is sparingly soluble in aqueous solutions. It is common practice to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing working solutions, it is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. It is important to be aware of the potential for epimerization of ergot alkaloids in solution, especially at room temperature in protic solvents like methanol.[1][3][4] To ensure the stability of the active compound, it is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Troubleshooting Guide
Q1: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?
-
Cytotoxicity of the Compound: this compound, like other ergot alkaloids, can exhibit cytotoxicity at higher concentrations. It is essential to determine the cytotoxic profile of this compound in your specific cell line by performing a cell viability assay (e.g., MTT or XTT assay) before conducting functional assays.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the this compound, ensure the final concentration in your culture medium is not exceeding the tolerance level of your cells (usually below 0.5%). Run a vehicle control (medium with the same concentration of solvent) to assess the impact of the solvent alone.
-
Compound Instability: Ergot alkaloids can degrade or epimerize in solution, potentially leading to the formation of more toxic byproducts.[1][5] Ensure you are using a freshly prepared solution from a properly stored stock.
Q2: I am not observing the expected D2 receptor-mediated effect (e.g., a decrease in cAMP). What should I check?
-
Receptor Expression: Confirm that your cell line expresses a sufficient level of functional dopamine D2 receptors. This can be verified by techniques such as Western blotting, qPCR, or a receptor binding assay.
-
Agonist Concentration: The concentration of this compound may be too low to elicit a measurable response. Try increasing the concentration range in your dose-response experiment.
-
Assay Sensitivity: Ensure your functional assay (e.g., cAMP assay) is sensitive enough to detect the expected changes. Optimize the assay conditions, including cell number, incubation times, and reagent concentrations.
-
Epimerization: this compound can convert to its less active epimer, alpha-ergocryptinine, particularly in aqueous solutions at physiological temperatures.[1][3][4] This conversion will reduce the effective concentration of the active agonist. Consider minimizing the pre-incubation time of the compound in the aqueous culture medium.
Q3: My experimental results are not reproducible. What are the potential sources of variability?
-
Inconsistent Cell Culture Conditions: Ensure that cells are used at a consistent passage number and confluency. Variations in cell health and density can significantly impact the experimental outcome.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation or precipitation.
-
Incubation Times: Standardize all incubation times for cell treatment and assay steps.
-
Epimerization Variability: The rate of epimerization can be influenced by the composition of the culture medium and the duration of the experiment.[3] Be mindful of these factors and keep them consistent between experiments.
Data Presentation
The following tables summarize key quantitative data for consideration when designing experiments with this compound.
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Notes |
| Cytotoxicity Assay (e.g., MTT) | 0.1 µM - 100 µM | To determine the non-toxic concentration range. |
| Receptor Binding Assay | 0.1 nM - 10 µM | To determine the binding affinity (Ki). |
| Functional Assay (e.g., cAMP) | 1 nM - 10 µM | To determine the functional potency (EC50). |
Table 2: Cytotoxicity of Related Compounds in Different Cell Lines
| Compound | Cell Line | Assay | IC50 Value |
| Ergocristine | Porcine Brain Capillary Endothelial Cells (PBCEC) | CCK-8 | Significant effect starting at 5 µM |
| Various Compounds | Multiple Cancer Cell Lines | Crystal Violet | 10 µM - 50 µM |
Note: Specific IC50 values for this compound are not widely reported across a variety of cell lines. The data for related compounds is provided as a general reference to guide initial concentration selection. Researchers must determine the specific IC50 for their cell line of interest.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol outlines the steps to assess the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only) and a positive control for cytotoxicity if available.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine D2 receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
This compound
-
Non-specific binding control (e.g., Haloperidol at a high concentration)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid and counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, set up wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of non-specific control), and competitive binding (radioligand + different concentrations of this compound).
-
Incubation: Add the cell membranes to each well and incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: cAMP Functional Assay for D2 Receptor Agonism
This protocol measures the ability of this compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
Cells expressing the dopamine D2 receptor
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Assay buffer
-
96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate assay plate and culture until they reach the desired confluency.
-
Compound Pre-incubation: Remove the culture medium and replace it with assay buffer containing various concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells (except for a basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Caption: this compound signaling pathway via the Dopamine D2 receptor.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Permeability of ergot alkaloids across the blood-brain barrier in vitro and influence on the barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Ergocryptine and its Epimerization
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding α-ergocryptine, its epimerization to α-ergocryptinine, and the consequential impact on its biological activity. The guide is presented in a question-and-answer format to address common issues and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the difference between α-ergocryptine and α-ergocryptinine?
A1: α-Ergocryptine and α-ergocryptinine are epimers, which are stereoisomers that differ in the configuration at only one chiral center. In this case, the difference lies at the C-8 position of the ergoline (B1233604) ring. α-ergocryptine is the (8R)-epimer, which is historically considered the more biologically active form.[1][2] α-ergocryptinine is the (8S)-epimer.[1][2] This seemingly minor structural difference can significantly impact the molecule's three-dimensional shape and its interaction with biological targets.
Q2: What is epimerization and what factors promote it in α-ergocryptine?
A2: Epimerization is the process by which one epimer is converted into its other epimeric form. For α-ergocryptine, this is the conversion between the R and S forms at the C-8 position.[1] This process is reversible and can be influenced by several experimental conditions:
-
Solvent: Protic solvents, such as methanol (B129727) and water-methanol mixtures, can significantly accelerate epimerization, especially at room temperature.[1][3] Aprotic solvents like acetonitrile (B52724) and acetone (B3395972) show a much lower tendency to cause epimerization.[3]
-
Temperature: Higher temperatures increase the rate of epimerization.[1][3] Storing solutions at low temperatures (-20°C or below) is crucial for minimizing this conversion.[3]
-
pH: While less documented for α-ergocryptine specifically, the stability of ergot alkaloids is known to be pH-dependent.
-
Light: Exposure to light can also contribute to the degradation and epimerization of ergot alkaloids.
Q3: How does epimerization from α-ergocryptine to α-ergocryptinine affect its biological activity?
A3: The epimerization of α-ergocryptine to α-ergocryptinine has a significant impact on its biological activity. α-Ergocryptine is a known agonist of dopamine (B1211576) D2 receptors and an effective inhibitor of prolactin secretion.[4] Historically, the S-epimer, α-ergocryptinine, was considered to be biologically inactive or significantly less active.[1][2] However, recent research has demonstrated that S-epimers of ergot alkaloids, including α-ergocryptinine, can exhibit biological activity, such as vasoconstriction.[5][6] Therefore, the presence of α-ergocryptinine in a sample of α-ergocryptine can lead to a decrease in the expected dopaminergic and prolactin-inhibiting activity and may introduce unintended physiological effects.
Q4: How can I prevent the epimerization of my α-ergocryptine samples?
A4: To minimize epimerization and ensure the integrity of your α-ergocryptine samples, follow these storage and handling guidelines:
-
Storage of Solids: Store solid α-ergocryptine in a tightly sealed container, protected from light, in a freezer (-20°C or below).
-
Solvent Selection: For preparing stock solutions, use aprotic solvents like acetonitrile or acetone. Avoid using methanol or aqueous solutions for long-term storage.
-
Solution Storage: If you must use protic solvents, prepare the solutions fresh before each experiment. For short-term storage, keep solutions at -40°C or colder.[3]
-
Light Protection: Always protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.
-
pH Control: Maintain a neutral or slightly acidic pH if possible, as alkaline conditions can promote epimerization.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in my dopamine D2 receptor binding assay.
-
Possible Cause: Epimerization of α-ergocryptine to the less active α-ergocryptinine.
-
Troubleshooting Steps:
-
Verify Sample Integrity: Analyze your α-ergocryptine stock solution using HPLC to determine the ratio of the R- and S-epimers. Refer to the provided HPLC protocol below.
-
Review Storage Conditions: Ensure that your α-ergocryptine, both in solid form and in solution, has been stored under the recommended conditions (frozen, protected from light, in an appropriate solvent).
-
Prepare Fresh Solutions: If significant epimerization is detected or suspected, prepare fresh solutions from a new batch of solid α-ergocryptine.
-
Solvent Check: If you are using a solvent other than a recommended aprotic solvent for your dilutions, consider its potential to induce epimerization during the experiment.
-
Problem 2: My prolactin inhibition assay shows variable results between experiments.
-
Possible Cause: Inconsistent levels of the active α-ergocryptine due to epimerization.
-
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the preparation of α-ergocryptine solutions is standardized across all experiments, including the solvent used, the time between preparation and use, and the storage conditions.
-
Perform a Time-Course Experiment: If you suspect epimerization is occurring during your assay, you can perform a time-course experiment where you measure the activity of your α-ergocryptine solution at different time points after preparation.
-
Use a Freshly Prepared Standard: Always use a freshly prepared α-ergocryptine solution as a standard in your assays to compare against your test samples.
-
Data Presentation
The biological activity of α-ergocryptine and its epimer, α-ergocryptinine, is primarily characterized by their affinity for the dopamine D2 receptor and their potency in inhibiting prolactin secretion. While quantitative data for α-ergocryptinine is not as readily available as for α-ergocryptine, the following table summarizes the known information.
| Compound | Epimer Configuration | Dopamine D2 Receptor Binding Affinity (Ki) | Prolactin Inhibition (EC50) |
| α-Ergocryptine | (8R) | ~7 nM[4] | ~28 nM[7] |
| α-Ergocryptinine | (8S) | Data not consistently reported, but generally considered lower than the R-epimer. | Data not consistently reported, but generally considered less potent than the R-epimer. |
Note: The exact values can vary depending on the experimental conditions and assay used.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Epimer Separation
This method can be used to determine the purity of α-ergocryptine and quantify the extent of epimerization.
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) carbonate) is typically used. The exact gradient will depend on the specific column and system.
-
-
Procedure:
-
Prepare a standard solution of α-ergocryptine in acetonitrile.
-
Prepare your sample solution in acetonitrile.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation at an appropriate wavelength (e.g., 280 nm for UV or excitation at 310 nm and emission at 410 nm for fluorescence).
-
α-Ergocryptine (R-epimer) and α-ergocryptinine (S-epimer) should elute as distinct peaks. The retention times will need to be confirmed with standards.
-
Quantify the area under each peak to determine the relative percentage of each epimer.
-
2. Dopamine D2 Receptor Binding Assay (Radioligand Competition)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of α-ergocryptine epimers for the D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.
-
Non-specific binding control: Haloperidol or another D2 antagonist at a high concentration (e.g., 10 µM).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds: α-ergocryptine and α-ergocryptinine at a range of concentrations.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Epimerization of α-ergocryptine to α-ergocryptinine.
Caption: α-Ergocryptine's action via the Dopamine D2 receptor pathway.
Caption: Recommended workflow for experiments using α-ergocryptine.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activity, Analytical Detection, and Degradation Assessment of the S-epimers of Ergot Alkaloids [harvest.usask.ca]
- 3. researchgate.net [researchgate.net]
- 4. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the vasoactive effects of the (S)-epimers of ergot alkaloids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Alpha-ergocryptine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with alpha-ergocryptine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural ergot alkaloid.[1] Its primary mechanism of action is as a potent agonist at dopamine (B1211576) D2 receptors.[2] This interaction is the basis for its principal pharmacological effect: the inhibition of prolactin secretion from the anterior pituitary gland. It is also used in the management of conditions like hyperprolactinemia and Parkinson's disease.[2]
Q2: What are the common causes of inconsistent experimental results with this compound?
A2: The most common sources of variability in experiments using this compound are related to its chemical instability, leading to the formation of its inactive epimer, alpha-ergocryptinine. This process, known as epimerization, is highly sensitive to the choice of solvent, storage temperature, and pH. Other factors include off-target receptor interactions and issues with experimental protocol adherence.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To minimize degradation and epimerization, this compound stock solutions should be prepared in a non-protic solvent such as DMSO or anhydrous ethanol. For long-term storage, it is recommended to store aliquots in tightly sealed vials at -20°C or -80°C to prevent repeated freeze-thaw cycles. When stored at -40°C, this compound shows minimal epimerization in both protic and aprotic solvents.[3] Avoid storing stock solutions in protic solvents like methanol (B129727) at room temperature for extended periods, as this can lead to significant epimerization.[3][4]
Troubleshooting Guide
Issue 1: Reduced or No Potency in Prolactin Inhibition Assays
Question: I am not observing the expected inhibition of prolactin secretion in my cell culture experiments. What could be the cause?
Possible Causes and Solutions:
-
Degradation of this compound: Your compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of this compound. Ensure the solvent is appropriate (e.g., DMSO) and that the stock solution is stored correctly at -20°C or below.
-
-
Epimerization to Inactive Form: A significant portion of your this compound may have converted to its less active epimer, alpha-ergocryptinine.
-
Solution: Analyze your stock solution by HPLC to check for the presence of the epimer. If significant epimerization has occurred, discard the stock and prepare a fresh one. Be mindful of the pH of your culture medium, as alkaline conditions can promote epimerization.
-
-
Low Dopamine D2 Receptor Expression: The cell line you are using may have low or variable expression of the D2 dopamine receptor.
-
Solution: Verify the D2 receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known for robust D2 receptor expression and prolactin secretion, such as rat pituitary tumor cells (GH3) or mouse pituitary tumor cells (AtT-20).
-
-
Suboptimal Assay Conditions: The concentration of this compound or the incubation time may not be optimal for your specific cell line and experimental setup.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions.
-
Issue 2: High Variability Between Replicates and Experiments
Question: My results with this compound are highly variable from one experiment to the next. How can I improve reproducibility?
Possible Causes and Solutions:
-
Inconsistent Stock Solution Preparation: Variability in the preparation of stock and working solutions can lead to inconsistent final concentrations.
-
Solution: Standardize your protocol for solution preparation. Use calibrated pipettes and ensure the compound is fully dissolved before making serial dilutions. Prepare large batches of stock solution and aliquot for single-use to minimize variability.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations.
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is consistent across all wells, including controls. Typically, the final DMSO concentration should be kept below 0.5%.
-
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are healthy and in the logarithmic growth phase at the start of the experiment.
-
Issue 3: Unexpected or Off-Target Effects
Question: I am observing cellular effects that are not consistent with D2 receptor agonism. What could be the reason?
Possible Causes and Solutions:
-
Off-Target Receptor Binding: this compound is known to have affinity for other receptors, particularly serotonergic and adrenergic receptors, which could mediate the unexpected effects.
-
Solution: Review the receptor binding profile of this compound (see Table 2). To confirm if the observed effect is D2-mediated, use a selective D2 receptor antagonist (e.g., sulpiride (B1682569) or haloperidol) to see if it blocks the effect.
-
-
Activation of Different Signaling Pathways: D2 receptor activation can lead to various downstream signaling events beyond the inhibition of adenylyl cyclase.
-
Solution: Investigate other potential signaling pathways that may be activated by this compound in your experimental system, such as modulation of ion channels or interaction with β-arrestin.
-
Quantitative Data
Table 1: Stability of this compound in Various Solvents
| Solvent | Storage Temperature | Epimerization after ~40 days | Reference |
| Chloroform | Room Temperature | No significant epimerization | [3] |
| Acetone | Room Temperature | Modest (<5%) | [3] |
| Acetonitrile | Room Temperature | Modest (<5%) | [3] |
| Methanol | Room Temperature | Substantial (78% by 38 days) | [3] |
| 70:30 Water:Methanol | Room Temperature | Substantial (47% by 42 days) | [3] |
| Protic or Aprotic Solvents | -40°C | Stable (<0.5% epimerization) | [3] |
Table 2: Receptor Binding Profile of this compound
| Receptor | Species | Binding Affinity (Ki) | Reference |
| Dopamine D2 | Rat | 2.0 nM | |
| Dopamine D2 | Bovine | 0.8 nM | |
| Dopamine D3 | Bovine | 3.9 nM | |
| Dopamine D4 | Human | 1.9 nM | |
| Alpha-1A Adrenergic | Rat | 4.28 nM | [2] |
| Alpha-2A Adrenergic | Human | 3.2 nM | |
| Serotonin 5-HT1A | Rat | 12.6 nM | [2] |
| Serotonin 5-HT2A | Human | 4.9 nM | [2] |
| Serotonin 5-HT2C | Human | 15.8 nM | [2] |
| Serotonin 5-HT6 | Human | 6.3 nM | [2] |
Experimental Protocols
Protocol: In Vitro Prolactin Inhibition Assay Using Rat Pituitary (GH3) Cells
This protocol describes a method to assess the inhibitory effect of this compound on prolactin secretion from GH3 cells.
Materials:
-
GH3 cells (ATCC® CCL-82.1™)
-
Complete growth medium: Ham's F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Rat Prolactin ELISA kit
Procedure:
-
Cell Seeding:
-
Culture GH3 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and resuspend cells. Perform a cell count and assess viability.
-
Seed GH3 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to adhere.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration well.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours).
-
-
Sample Collection and Prolactin Measurement:
-
After incubation, carefully collect the supernatant (conditioned medium) from each well.
-
Centrifuge the supernatant at 300 x g for 5 minutes to pellet any detached cells.
-
Measure the concentration of prolactin in the supernatant using a rat prolactin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of prolactin inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: D2 Receptor Signaling Pathway Activated by this compound.
Caption: Workflow for a Prolactin Inhibition Experiment.
Caption: Logical Flow for Troubleshooting Inconsistent Results.
References
- 1. alpha-Methyl 5-hydroxytryptamine maleate, 5-HT2A/2C receptor agonist (CAS 97469-12-0) | Abcam [abcam.com]
- 2. α-ergocryptine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. AtT-20 Cells [cytion.com]
- 4. The inhibition of prolactin synthesis in GH3 rat pituitary tumor cells by monohydroxytamoxifen is associated with changes in the properties of the estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming α-Ergocryptine Delivery Challenges In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo delivery of α-ergocryptine.
Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo experiments with α-ergocryptine, complete with detailed experimental protocols.
Issue 1: Poor and Variable Bioavailability After Oral Administration
Question: My in vivo oral administration of α-ergocryptine results in low and inconsistent plasma concentrations. How can I improve its oral bioavailability?
Answer: Poor oral bioavailability of α-ergocryptine is primarily due to its low aqueous solubility and potential degradation in the gastrointestinal tract. Over 70% of new chemical entities exhibit poor aqueous solubility, which is a significant hurdle for oral drug delivery.[1] Formulation strategies are crucial to enhance absorption.[2]
Experimental Protocol: Formulation Development for Improved Oral Delivery
This protocol outlines a method to prepare a self-microemulsifying drug delivery system (SMEDDS), a lipid-based formulation known to enhance the oral absorption of lipophilic drugs.[3]
Materials:
-
α-Ergocryptine
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol P)
-
0.1 M HCl (for simulated gastric fluid)
-
Phosphate buffer pH 6.8 (for simulated intestinal fluid)
-
Vortex mixer
-
Water bath shaker
Procedure:
-
Screening of Excipients:
-
Determine the solubility of α-ergocryptine in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Add an excess amount of α-ergocryptine to 2 mL of each excipient in a vial.
-
Vortex the mixture for 10 minutes and then shake in a water bath at 37°C for 48 hours to facilitate solubilization.
-
Centrifuge the samples at 3000 rpm for 15 minutes.
-
Quantify the amount of dissolved α-ergocryptine in the supernatant using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select the best oil, surfactant, and co-surfactant.
-
Prepare various mixtures of these three components at different ratios (e.g., 9:1, 8:2, ..., 1:9).
-
Visually observe the formation of microemulsions upon aqueous dilution and identify the optimal ratios that form a stable microemulsion.
-
-
Preparation of α-Ergocryptine SMEDDS:
-
Based on the ternary phase diagram, select an optimal formulation.
-
Dissolve α-ergocryptine in the chosen oil phase.
-
Add the surfactant and co-surfactant to the oil phase and vortex until a clear solution is obtained.
-
-
In Vitro Dissolution Study:
-
Perform a dissolution study in both simulated gastric fluid (0.1 M HCl) and simulated intestinal fluid (phosphate buffer pH 6.8).
-
Add the prepared SMEDDS formulation to the dissolution media and collect samples at predetermined time points.
-
Analyze the samples by HPLC to determine the rate and extent of α-ergocryptine release.
-
Data Presentation: Solubility of α-Ergocryptine in Various Solvents
| Solvent/Excipient | Solubility (mg/mL) | Notes |
| Water | Very Low | α-Ergocryptine is poorly soluble in aqueous solutions. |
| Methanol | Soluble | Can lead to significant epimerization at room temperature.[4][5] |
| Chloroform | Soluble | Shows minimal epimerization, even at room temperature.[6][7] |
| Acetonitrile | Soluble | Storage at -20°C or below is recommended to minimize epimerization.[6][7] |
| Acetone | Soluble | Modest epimerization at room temperature.[5] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 0.3 | Cyclodextrins can be used as complexing agents to improve solubility.[8] |
Issue 2: Inconsistent Results and Loss of Efficacy
Question: I am observing variability in my experimental results and a potential loss of the compound's activity. What could be the cause?
Answer: Ergot alkaloids like α-ergocryptine are susceptible to degradation and epimerization, especially in solution and when exposed to light, temperature fluctuations, or certain pH conditions.[9] Epimerization can lead to the formation of biologically less active or inactive isomers.
Experimental Protocol: Stability Assessment of α-Ergocryptine Solutions
This protocol provides a method to assess the stability of α-ergocryptine in different solvents and storage conditions.
Materials:
-
α-Ergocryptine
-
Selected solvents for your experiment (e.g., DMSO, ethanol, saline with a co-solvent)
-
HPLC system with a suitable column and detector
-
pH meter
-
Incubator/refrigerator/freezer for controlled temperature storage
-
Amber vials
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of α-ergocryptine in the chosen solvents at a known concentration.
-
Use amber vials to protect the solutions from light.
-
-
Storage Conditions:
-
Aliquot the solutions into multiple vials for each storage condition to be tested (e.g., -20°C, 4°C, and room temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.
-
Analyze the samples immediately by HPLC to determine the concentration of α-ergocryptine and any degradation products or epimers.
-
-
Data Analysis:
-
Plot the concentration of α-ergocryptine as a function of time for each storage condition.
-
Calculate the degradation rate and the rate of epimerization.
-
Data Presentation: Stability of α-Ergocryptine in Various Solvents and Temperatures
| Solvent | Temperature | Stability Notes |
| Methanol | Room Temp (~23°C) | Significant epimerization (78.3% after 36 days).[4] |
| Water:Methanol (70:30) | Room Temp (~23°C) | Substantial epimerization (47.4% after 42 days).[4] |
| Acetonitrile | Room Temp (~23°C) | Modest epimerization.[5] |
| Acetone | Room Temp (~23°C) | Modest epimerization.[5] |
| Chloroform | Room Temp (~23°C) | No significant epimerization.[6][7] |
| Various Solvents | -20°C | Generally stable with minimal epimerization.[6][7][9] |
| Various Solvents | -40°C | Very stable (<0.5% epimerization).[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for α-ergocryptine?
A1: α-Ergocryptine is a dopamine (B1211576) D2 receptor agonist.[10] It binds to and activates dopamine D2 receptors, which are G protein-coupled receptors.[11] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events.[12][13]
Q2: How should I prepare α-ergocryptine for intraperitoneal (IP) injection in rodents?
A2: Due to its poor aqueous solubility, α-ergocryptine should be dissolved in a suitable vehicle. A common approach is to first dissolve it in a small amount of an organic solvent like DMSO and then dilute it with saline or a polyethylene (B3416737) glycol (PEG) solution to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low and well-tolerated by the animals. Always perform a small pilot study to check for any vehicle-related toxicity.
Q3: Can I administer α-ergocryptine via drinking water?
A3: Administering α-ergocryptine in drinking water is challenging due to its poor water solubility and potential for degradation over time. This method can also lead to inaccurate dosing due to variations in water intake. If this route is necessary, consider using a solubilizing agent like cyclodextrin (B1172386) and ensure fresh solutions are provided daily. Monitor for any precipitation.
Q4: What are the expected signs of D2 receptor activation in vivo?
A4: Activation of D2 receptors in the central nervous system can lead to various behavioral changes, including alterations in locomotor activity, stereotyped behaviors, and effects on reward and motivation pathways.[12] The specific effects can vary depending on the dose, the animal model, and the experimental paradigm.
Q5: Are there any known drug-drug interactions I should be aware of?
A5: Co-administration of α-ergocryptine with dopamine receptor antagonists (e.g., haloperidol) will likely block its effects. Caution should also be exercised when co-administering with other drugs that are metabolized by the same cytochrome P450 enzymes, as this could alter the pharmacokinetic profile of α-ergocryptine.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling cascade initiated by α-ergocryptine.
Experimental Workflow for In Vivo Delivery Studies
Caption: A generalized workflow for in vivo drug delivery studies.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Technical note: epimerization of ergopeptine alkaloids in organic and aqueous solvents. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Stability and epimerisation behaviour of ergot alkaloids in vario...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. chemwhat.com [chemwhat.com]
- 9. mdpi.com [mdpi.com]
- 10. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 12. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of alpha-ergocryptine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of alpha-ergocryptine, focusing on strategies to minimize and troubleshoot its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an ergot alkaloid derivative that primarily acts as a dopamine (B1211576) D2 receptor agonist.[1][2] By binding to and activating D2 receptors, it influences various physiological processes, which is the basis for its therapeutic applications in conditions like Parkinson's disease and hyperprolactinemia.[1]
Q2: What are the known off-target effects of this compound?
This compound can interact with other receptors besides the dopamine D2 receptor, leading to off-target effects. These unintended interactions can complicate experimental results and may lead to side effects.[3] The primary off-target activities are observed at various serotonin (B10506) and adrenergic receptors. For detailed binding affinities, please refer to the data summary table below.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This can be determined by conducting a dose-response study.
-
Use of Selective Antagonists: To confirm that an observed effect is mediated by the D2 receptor, conduct experiments in the presence of a selective D2 receptor antagonist. If the effect is blocked, it is likely on-target.
-
Cell Line Selection: Use cell lines that have high expression of the dopamine D2 receptor and low or no expression of known off-target receptors.
-
Control Experiments: Always include appropriate vehicle controls and, if possible, a positive control (a known selective D2 agonist).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Troubleshooting Steps |
| Unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in animal models. | Alpha-adrenergic receptor activity: this compound has a notable affinity for alpha-2A adrenergic receptors, which are involved in cardiovascular regulation.[4] | 1. Administer a selective alpha-2 adrenergic antagonist prior to this compound treatment to see if the cardiovascular effects are blocked. 2. Measure blood pressure and heart rate in response to a range of this compound doses to establish a dose-response relationship for these off-target effects. |
| Atypical behavioral responses in animal models not consistent with dopamine D2 agonism (e.g., head-twitch response in rodents). | Serotonin 5-HT2A receptor activity: Agonism at 5-HT2A receptors is known to induce head-twitch behavior in rodents. This compound binds to 5-HT2A receptors. | 1. Pre-treat animals with a selective 5-HT2A antagonist (e.g., ketanserin) to determine if the atypical behaviors are attenuated. 2. Conduct a behavioral assay battery to fully characterize the pharmacological profile of this compound in your model. |
| Inconsistent or variable results in cell-based assays. | Receptor expression levels: The relative expression levels of dopamine D2 receptors and off-target receptors (e.g., other dopamine receptor subtypes, serotonin receptors) can vary between cell lines and even with passage number. | 1. Characterize receptor expression in your cell line using techniques like qPCR or western blotting. 2. Use a cell line with stable and high expression of the D2 receptor and low expression of off-target receptors. 3. Perform functional assays (e.g., cAMP measurement) in the presence of selective antagonists for suspected off-target receptors to dissect the observed signaling. |
| Observed cytotoxicity at higher concentrations. | General cellular toxicity or off-target receptor-mediated apoptosis. | 1. Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the cytotoxic concentration range of this compound in your specific cell line.[1][5] 2. Investigate apoptotic markers (e.g., caspase activation) to understand the mechanism of cell death. |
Data Presentation
This compound Receptor Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) of this compound at its primary target (Dopamine D2) and key off-targets. Lower Ki values indicate higher binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki in nM) |
| Dopamine | D(2) | 0.65 |
| D(1A) | 200 | |
| Serotonin | 5-HT(1A) | 1.5 |
| 5-HT(2A) | 14 | |
| 5-HT(2B) | 8.1 | |
| 5-HT(2C) | 77 | |
| 5-HT(6) | 55 | |
| Adrenergic | Alpha-2A | 2.9 |
Data sourced from Drug Central.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is a general guideline for determining the binding affinity of this compound to a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., a high concentration of a known antagonist for the target receptor).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a dilution of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the Ki value.
Functional Cell-Based Assay: cAMP Measurement for Gi/o-Coupled Receptors (e.g., D2, Alpha-2A)
This protocol measures the inhibition of cAMP production following the activation of Gi/o-coupled receptors.
Materials:
-
Cells expressing the Gi/o-coupled receptor of interest (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Assay buffer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a time sufficient for cAMP accumulation (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the concentration of this compound to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effects of this compound.
Materials:
-
The cell line of interest.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of this compound.
Visualizations
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for Assessing Off-Target Effects.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. The selectivity of some ergot derivatives for alpha 1 and alpha 2-adrenoceptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: α-Ergocryptine Purity Analysis and Impurity Identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with α-ergocryptine.
Frequently Asked Questions (FAQs)
1. What are the common impurities found in α-ergocryptine samples?
The most common impurity is its C8-epimer, α-ergocryptinine .[1][2] Under the influence of acids, light, or certain solvents, α-ergocryptine can undergo isomerization at the C8 position of the D-lysergic acid moiety to form α-ergocryptinine.[1]
Another related substance that may be present is the isomer β-ergocryptine , which differs in the position of a methyl group due to the incorporation of isoleucine instead of leucine (B10760876) during biosynthesis.[3]
Other potential impurities can include:
-
Other ergot alkaloids and their epimers (e.g., ergocornine, ergotamine).[4]
-
Degradation products formed through oxidation, reduction, or hydrolysis.[2]
-
Two novel natural derivatives have also been identified as impurities.[5]
2. What analytical techniques are recommended for α-ergocryptine purity analysis?
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) or Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the purity analysis of α-ergocryptine.[6][7][8][9]
-
HPLC-FLD: Offers good sensitivity and is widely used for the quantification of ergot alkaloids.[6][8]
-
LC-MS/MS: Provides high selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities.[4][7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Is a powerful tool for the structural elucidation of impurities.[1][5]
3. How can I differentiate between α-ergocryptine and its epimer, α-ergocryptinine, chromatographically?
Using a suitable reversed-phase HPLC method, α-ergocryptine and α-ergocryptinine can be separated. Typically, with alkaline mobile phases, the ergopeptine (α-ergocryptine) elutes just before the corresponding ergopeptinine (α-ergocryptinine).[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected peaks in the chromatogram. | 1. Sample degradation (epimerization).2. Presence of other ergot alkaloids.3. Contamination from solvents or sample handling.4. Presence of novel impurities. | 1. Prepare fresh samples and store them properly (at low temperatures, protected from light).[2] Analyze the sample promptly after preparation.2. Use LC-MS/MS to identify the molecular weight of the unknown peaks and compare them with known ergot alkaloids.[9]3. Run a blank (solvent injection) to check for system contamination. Ensure high-purity solvents and clean glassware.4. If the impurity is consistently present, consider isolation and structural elucidation using techniques like NMR.[5] |
| Poor peak shape (tailing or fronting). | 1. Inappropriate mobile phase pH.2. Column overload.3. Sample solvent is too strong. | 1. For ergot alkaloids, alkaline mobile phases are preferred to maintain the stability of epimers and improve peak shape.[9][10]2. Reduce the injection volume or dilute the sample.3. Dissolve the sample in a solvent with a similar or weaker elution strength than the initial mobile phase.[10] |
| Inconsistent retention times. | 1. Fluctuation in column temperature.2. Mobile phase composition changing over time.3. Column degradation. | 1. Use a column oven to maintain a constant temperature.2. Prepare fresh mobile phase daily.3. Use a guard column and replace the analytical column if performance deteriorates. |
| Low sensitivity or no peak detected. | 1. Incorrect detector settings (wavelength for FLD).2. Sample concentration is too low.3. Degradation of the analyte. | 1. For fluorescence detection of ergot alkaloids, typical excitation is around 325-330 nm and emission around 420-430 nm. Optimize for your instrument.2. Concentrate the sample or use a more sensitive detector like a mass spectrometer.3. Check sample preparation and storage conditions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
This protocol is a general guideline for the analysis of α-ergocryptine and its impurities. Method optimization may be required.
1. Sample Preparation:
-
Accurately weigh the α-ergocryptine sample.
-
Dissolve in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and a buffer.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Value | Reference |
| Column | C18 reversed-phase column (e.g., Kinetex 2.6 µm EVO C18, 100 x 2.1 mm) | [7] |
| Mobile Phase A | 10 mM Ammonium Acetate | [7] |
| Mobile Phase B | Acetonitrile | [7] |
| Gradient Elution | A typical gradient would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. | [6] |
| Flow Rate | 0.2 - 0.5 mL/min | |
| Injection Volume | 3 - 10 µL | [7] |
| Column Temperature | 25 - 40 °C | |
| Fluorescence Detection | Excitation: ~328 nm, Emission: ~418 nm |
3. Data Analysis:
-
Identify peaks based on their retention times compared to a reference standard of α-ergocryptine.
-
The peak corresponding to α-ergocryptinine will typically elute shortly after α-ergocryptine.
-
Calculate the purity of α-ergocryptine using the area percentage method.
Quantitative Data Summary
The following table summarizes typical performance metrics for HPLC-based methods for ergot alkaloid analysis.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 µg/kg | [6][8] |
| Limit of Quantification (LOQ) | 10 µg/kg | [6][8] |
| Recovery | 82 - 120% | [6][8] |
Visualizations
Experimental Workflow for α-Ergocryptine Purity Analysis
Caption: Workflow for α-Ergocryptine Purity Analysis.
Logical Relationship of α-Ergocryptine and its Primary Impurity
Caption: Epimerization of α-Ergocryptine to α-Ergocryptinine.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ergocryptine - Wikipedia [en.wikipedia.org]
- 4. food.gov.uk [food.gov.uk]
- 5. Structural elucidation of two novel ergot alkaloid impurities in alpha-ergokryptine and bromokryptine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Yield of α-Ergocryptine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of α-ergocryptine. Our aim is to help you optimize your experimental protocols and improve the final yield of this valuable compound.
I. Chemical Synthesis of α-Ergocryptine
The chemical synthesis of α-ergocryptine is a complex process that involves the synthesis of the ergoline (B1233604) ring system of lysergic acid and its subsequent coupling with a tripeptide side chain. Low yields can occur at various stages of this multi-step synthesis.
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: What are the primary challenges in the chemical synthesis of α-ergocryptine that lead to low yields?
A1: The main hurdles in the total synthesis of α-ergocryptine include the intricate construction of the tetracyclic ergoline core of lysergic acid, achieving precise stereochemical control at multiple chiral centers, and the efficient coupling of the lysergic acid moiety with the complex tripeptide side chain.[1] Each of these stages presents unique difficulties that can significantly impact the overall yield.
Q2: How can I minimize the degradation of lysergic acid and its derivatives during the reaction?
A2: Lysergic acid and its derivatives are sensitive to both oxidation and light. To minimize degradation, it is crucial to conduct all reactions under an inert atmosphere, such as argon or nitrogen.[2] Additionally, protecting the reaction vessel from light by using amber glassware or wrapping it in aluminum foil is highly recommended.[2]
Q3: What are the key considerations for the coupling of lysergic acid with the peptide moiety?
A3: The amide bond formation between lysergic acid and the tripeptide is a critical step where significant yield loss can occur.[1] Key considerations include the choice of an appropriate activating agent, the use of protecting groups for reactive functional groups on both molecules, and the optimization of reaction conditions such as solvent, temperature, and reaction time.[1][3]
Troubleshooting Guide - Chemical Synthesis
| Issue | Potential Cause | Troubleshooting/Solution |
| Low yield of (+)-lysergic acid | Incomplete reaction during the formation of the ergoline ring system. | - Verify Reagent Purity and Activity: Ensure all starting materials and reagents are of high purity and have been stored correctly to prevent degradation. - Optimize Reaction Conditions: Systematically adjust reaction parameters such as temperature, reaction time, and solvent to find the optimal conditions for each step of the multi-step synthesis.[4] - Inert Atmosphere: As with handling the final product, conduct the synthesis of the lysergic acid core under an inert atmosphere to prevent oxidative side reactions. |
| Formation of undesired side products. | - Control of Stereochemistry: The formation of the correct stereoisomer is crucial. The use of chiral auxiliaries or stereoselective catalysts can help control the stereochemistry at the chiral centers. - Purification at Intermediate Steps: Purify intermediates at each step to remove byproducts that may interfere with subsequent reactions. | |
| Low yield after coupling lysergic acid and the peptide side-chain | Inefficient activation of the carboxylic acid group of lysergic acid. | - Choice of Coupling Reagent: Experiment with different coupling reagents. While carbodiimides like DCC or EDC are common, more potent reagents such as HATU, HBTU, or PyBOP might be more effective for this complex coupling.[1][3] - Use of Additives: The addition of reagents like HOBt or DMAP can enhance the efficiency of carbodiimide-mediated couplings and reduce side reactions.[5] |
| Steric hindrance from the bulky protecting groups on the peptide. | - Optimize Protecting Groups: Select protecting groups that offer robust protection during the reaction but can be removed under mild conditions without affecting the final product.[1] - Stepwise Coupling: Consider a stepwise approach to building the peptide on the lysergic acid core, which may be more efficient than a single-step coupling of the complete tripeptide. | |
| Suboptimal reaction conditions. | - Solvent Selection: Use anhydrous aprotic polar solvents such as DMF or NMP.[1] - Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) for a longer duration can help to minimize side reactions and improve the yield of the desired product.[2] |
Experimental Protocols - Key Experiments in Chemical Synthesis
Protocol 1: Enantioefficient Synthesis of (+)-Lysergic Acid
Protocol 2: Coupling of Lysergic Acid and the Tripeptide Moiety
This protocol outlines a general procedure for the amide coupling reaction.
-
Step 1: Activation of Lysergic Acid: Dissolve (+)-lysergic acid in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere. Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) and stir at 0 °C for 15-30 minutes to activate the carboxylic acid.
-
Step 2: Coupling Reaction: To the activated lysergic acid solution, add a solution of the protected tripeptide in the same anhydrous solvent. Allow the reaction to proceed at 0 °C to room temperature for several hours, monitoring the progress by TLC or HPLC.
-
Step 3: Work-up and Purification: After the reaction is complete, quench the reaction and perform an appropriate work-up procedure to isolate the crude product. Purify the crude α-ergocryptine using column chromatography.
Visualization of Chemical Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. bachem.com [bachem.com]
- 6. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
alpha-Ergocryptine storage conditions to maintain potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of α-Ergocryptine to maintain its potency and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid α-Ergocryptine?
A1: Solid α-Ergocryptine should be stored at -20°C in a tightly sealed container to prevent degradation.[1][2] It is also crucial to protect it from light and moisture due to its sensitivity to these environmental factors. The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.
Q2: How should I store α-Ergocryptine once it is dissolved in a solvent?
A2: For optimal stability, solutions of α-Ergocryptine should be stored at -20°C or below.[3][4] The choice of solvent can significantly impact its stability. Long-term storage at room temperature is generally not recommended for most solvents, as it can lead to epimerization, a change in the molecule's stereochemistry that can alter its biological activity.[3][4]
Q3: Is α-Ergocryptine sensitive to light?
A3: Yes, like other ergot alkaloids, α-Ergocryptine is known to be sensitive to light.[3][5] Exposure to light can induce epimerization and degradation. Therefore, it is essential to store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
Q4: What is the impact of humidity on the stability of α-Ergocryptine?
A4: α-Ergocryptine is hygroscopic and can absorb moisture from the atmosphere. While specific quantitative data on potency loss due to humidity is limited, it is a known factor that can affect the stability of ergot alkaloids.[2] Proper storage in a desiccated environment or with desiccants is recommended to minimize moisture exposure.
Q5: For how long can I store α-Ergocryptine solutions?
A5: The long-term stability of α-Ergocryptine in solution is dependent on the solvent and storage temperature. For instance, in acetonitrile, a common solvent for HPLC analysis, storage at -20°C or below is recommended to maintain stability over extended periods.[3][4] It is best practice to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of α-Ergocryptine due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare a fresh stock solution from solid α-Ergocryptine and repeat the experiment. |
| Epimerization of α-Ergocryptine. | Ensure solutions are stored at or below -20°C. Avoid repeated freeze-thaw cycles. Consider preparing single-use aliquots. | |
| Precipitate forms in the solution upon thawing | Poor solubility of α-Ergocryptine in the chosen solvent at low temperatures. | Gently warm the solution to room temperature and vortex to redissolve the compound completely before use. If the issue persists, consider preparing a fresh solution. |
| Loss of biological activity in a time-dependent manner | Gradual degradation of the compound in the experimental medium. | Prepare fresh dilutions of α-Ergocryptine in the experimental medium immediately before each experiment. |
Data Presentation
Table 1: Stability of α-Ergocryptine in Various Solvents at Different Temperatures
| Solvent | Temperature | Observation | Recommendation |
| Chloroform | Room Temperature | No significant epimerization observed over several weeks.[4] | Suitable for short to medium-term storage at room temperature if necessary, though cold storage is always preferable. |
| Acetonitrile | Room Temperature | Epimerization and degradation can occur. | Avoid room temperature storage. Store at -20°C or below for long-term stability.[3][4] |
| Methanol | Room Temperature | Prone to epimerization. | Not recommended for long-term storage at room temperature. Store at -20°C or below. |
| Acetone | -40°C | Little to no epimerization observed. | Suitable for long-term storage at ultra-low temperatures. |
| Acetonitrile | -40°C | Little to no epimerization observed. | Suitable for long-term storage at ultra-low temperatures. |
Experimental Protocols
Protocol for Assessing the Stability of α-Ergocryptine Solutions
This protocol outlines a general method for determining the stability of α-Ergocryptine in a specific solvent under various storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid α-Ergocryptine.
-
Dissolve it in the desired solvent to a specific concentration (e.g., 1 mg/mL).
-
Protect the solution from light by using an amber vial or wrapping it in aluminum foil.
-
-
Aliquoting and Storage:
-
Divide the stock solution into multiple smaller aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Analyze the concentration and purity of α-Ergocryptine using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
The method should be able to separate α-Ergocryptine from its epimers and other degradation products.
-
-
Data Evaluation:
-
Compare the peak area or concentration of α-Ergocryptine at each time point to the initial (time 0) value.
-
Calculate the percentage of degradation.
-
Monitor the formation of any new peaks, which may indicate degradation products or epimers.
-
Mandatory Visualizations
References
Challenges in the clinical application of alpha-ergocryptine
Welcome to the technical support center for α-ergocryptine. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the clinical and experimental application of this potent dopamine (B1211576) D2 receptor agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and experimental use of α-ergocryptine.
Q1: I am observing lower than expected bioactivity of my α-ergocryptine in my in-vitro assay. What could be the cause?
A1: There are several potential reasons for reduced bioactivity. Consider the following troubleshooting steps:
-
Compound Stability and Storage: α-Ergocryptine is susceptible to epimerization to α-ergocryptinine, particularly in protic solvents (like methanol) at room temperature.[1] This epimer is less active. Ensure you are following proper storage and handling procedures. Crystalline α-ergocryptine should be stored at -20°C.[1] For solutions, short-term storage at -40°C in an aprotic solvent (e.g., acetonitrile) is recommended to minimize epimerization.[1]
-
Solvent Effects: The choice of solvent can impact the stability and delivery of the compound to your cells. Ensure the final concentration of any organic solvent (like DMSO) is low (<0.5%) and consistent across all wells to avoid solvent-induced cytotoxicity or off-target effects.[2]
-
Receptor Expression: Verify that your cell line expresses a sufficient number of D2 receptors on the cell surface.[3] Low receptor expression will result in a weaker response.
-
Agonist Concentration (for antagonist assays): If you are using α-ergocryptine in an antagonist assay, the concentration of the agonist used to stimulate the receptor is critical. It is recommended to use an agonist concentration at or near its EC80 to provide a sufficient window to observe antagonism.[2][3]
Q2: My cells are showing signs of cytotoxicity after treatment with α-ergocryptine. How can I mitigate this?
A2: Cytotoxicity can be a concern with many bioactive compounds. Here’s how to troubleshoot this issue:
-
Perform a Cytotoxicity Assay: Before your functional assay, determine the toxicity profile of α-ergocryptine in your specific cell line using a cell viability assay (e.g., MTT, AlamarBlue). This will help you identify the maximum non-toxic concentration.[3]
-
Lower the Concentration Range: Based on your cytotoxicity data, adjust the concentration range in your functional assay to stay below the toxic threshold.[3]
-
Reduce Incubation Time: If your experimental design allows, reducing the incubation time of the cells with α-ergocryptine may decrease cytotoxicity.[3]
-
Check Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) is not the source of the cytotoxicity.[3]
Q3: I am having trouble dissolving α-ergocryptine for my aqueous-based cellular assays.
A3: α-Ergocryptine is practically insoluble in water.[4] Here are some strategies to improve its solubility for in-vitro studies:
-
Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent such as DMSO, methanol, or acetonitrile.[1][2] This stock can then be diluted in your aqueous assay buffer. Ensure the final organic solvent concentration is minimal.
-
Cyclodextrins: The use of cyclodextrins can enhance the aqueous solubility of poorly soluble compounds. One source mentions a solubility of 0.3 mg/mL in a 45% (w/v) aqueous solution of 2-hydroxypropyl-β-cyclodextrin.[5]
Q4: My experimental results with α-ergocryptine are not reproducible. What are the common sources of variability?
A4: Reproducibility is key in research. Here are some factors that can contribute to variability in experiments with α-ergocryptine:
-
Inconsistent Cell Culture Conditions: Use cells at a consistent passage number and confluency. Monitor cell morphology and viability before and during the experiment.[2]
-
Inconsistent Reagent Preparation: Prepare fresh stock solutions of α-ergocryptine and other critical reagents for each experiment to avoid degradation.[3]
-
Variations in Assay Conditions: Ensure that incubation times, temperatures, and buffer compositions are consistent across all experiments.[2]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions or pipetting can lead to significant shifts in dose-response curves.[2]
-
Epimerization: As mentioned in Q1, the conversion of α-ergocryptine to its less active epimer can be a significant source of variability. Careful control of solvent and temperature is crucial.[1]
Data Presentation
Table 1: Stability of α-Ergocryptine in Various Solvents
This table summarizes the percentage of α-ergocryptine that epimerizes to α-ergocryptinine over time in different solvents and at different temperatures.
| Solvent | Temperature | Time (days) | % Epimerization (α-ergocryptinine) |
| Acetonitrile | -40°C | 51 | 0% |
| Acetone | -40°C | 51 | 0.2% |
| Chloroform | -40°C | 51 | 0.1% |
| Methanol | -40°C | 51 | 0.4% |
| Water:Methanol (70:30) | -40°C | 51 | 0.5% |
| Methanol | Room Temperature (~23°C) | 36 | 78.3% |
Data adapted from Smith and Shappell, 2002.[1]
Experimental Protocols
1. Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of α-ergocryptine for the D2 dopamine receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
α-Ergocryptine stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of α-ergocryptine in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or α-ergocryptine dilution.
-
25 µL of [³H]-Spiperone (at a final concentration near its Kd).
-
50 µL of D2 receptor-containing cell membranes (5-10 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of α-ergocryptine.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. D2 Receptor Functional Assay (cAMP Inhibition)
This protocol measures the ability of α-ergocryptine to act as an agonist at the D2 receptor by quantifying the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 10 mM HEPES).
-
α-Ergocryptine stock solution.
-
cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA).
-
-
Procedure:
-
Seed the D2 receptor-expressing cells in a 96-well plate and grow to near confluency.
-
Replace the culture medium with assay buffer containing varying concentrations of α-ergocryptine.
-
Incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin to each well to stimulate cAMP production.
-
Incubate the plate for 30 minutes at 37°C to allow for cAMP modulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of α-ergocryptine.
-
Determine the EC50 value (the concentration that gives 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Signaling pathway of α-ergocryptine as a D2 dopamine receptor agonist.
Caption: Workflow for determining the D2 receptor binding affinity of α-ergocryptine.
Caption: A logical workflow for troubleshooting low bioactivity of α-ergocryptine.
References
Validation & Comparative
A Comparative Guide to the Dopamine Receptor Affinities of Alpha-Ergocryptine and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine (B1211576) receptor binding affinities of two key ergot alkaloids: alpha-ergocryptine and bromocriptine (B1667881). Both compounds are recognized for their interaction with dopamine receptors, yet their specific binding profiles and functional activities exhibit important distinctions relevant to research and therapeutic development. This document summarizes available experimental data, outlines common methodologies for receptor affinity determination, and visualizes key pathways to facilitate a clear understanding of their pharmacological characteristics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a ligand for a receptor is a critical measure of its potency and potential for selectivity. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the available quantitative data for the binding affinities of this compound and bromocriptine at various dopamine receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Activity |
| This compound | D2 | In the nanomolar range[1] | Agonist (EC50 = 28 ± 2 nM for inhibition of VIP-stimulated cAMP production)[2] |
| Bromocriptine | D1 | ~440[3] | Weak Antagonist/Partial Agonist[4][5] |
| D2 | ~8[3] | Potent Agonist[6] | |
| D3 | ~5[3] | Agonist (EC50 = 11.3 nM in a cAMP assay)[7] | |
| D4 | ~290[3] | Data not available | |
| D5 | ~450[3] | Data not available |
Note: The Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The data presented here are compiled from multiple sources for comparative purposes. One study also reported Ki(D1)/Ki(D2) and Ki(D3)/Ki(D2) ratios for bromocriptine as 60 and 5.4, respectively, further highlighting its selectivity for the D2-like family of receptors.[8]
Experimental Methodologies
The determination of dopamine receptor binding affinities for compounds like this compound and bromocriptine primarily relies on in vitro assays using cell membranes expressing specific dopamine receptor subtypes.
Radioligand Displacement Assay
A cornerstone technique for determining binding affinity is the radioligand displacement assay.[9] This competitive binding experiment quantifies the ability of an unlabeled compound (e.g., this compound or bromocriptine) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Protocol Outline:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues that endogenously or recombinantly express the dopamine receptor subtype of interest.[9]
-
Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2-like receptors) and varying concentrations of the unlabeled test compound.[10][11]
-
Separation of Bound and Free Radioligand: Following incubation to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[11]
Functional Assays (cAMP Accumulation)
To determine the functional consequence of receptor binding (i.e., whether a compound is an agonist or antagonist), functional assays are employed. For dopamine receptors, which are G protein-coupled receptors (GPCRs), measuring changes in intracellular cyclic AMP (cAMP) levels is a common method.
-
D1-like receptors (D1 and D5) are typically coupled to the Gs alpha subunit, which stimulates adenylyl cyclase, leading to an increase in cAMP.
-
D2-like receptors (D2, D3, and D4) are coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP.[3][6]
Protocol Outline:
-
Cell Culture: Cells expressing the dopamine receptor of interest are cultured.
-
Stimulation: The cells are treated with the test compound (e.g., this compound or bromocriptine). For Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin (B1673556) to induce a measurable baseline of cAMP that can then be inhibited by the agonist.[12]
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogenous assays like AlphaScreen.[13][14]
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50 for agonists, IC50 for antagonists) is determined.
Dopamine Receptor Signaling Pathways
The binding of an agonist to a dopamine receptor initiates a cascade of intracellular events. The primary signaling pathways for the D1-like and D2-like receptor families are depicted below.
Summary and Conclusion
Both this compound and bromocriptine are potent agonists at the D2 dopamine receptor.[1][6] Bromocriptine has been more extensively characterized across the full panel of dopamine receptors and demonstrates a clear selectivity for the D2-like receptor family, with significantly lower affinity for D1-like receptors.[3] Its activity at D1 receptors is reported to be that of a weak antagonist or partial agonist.[4][5]
The available data for this compound also points to strong D2 receptor agonism, with an EC50 value for cAMP inhibition comparable to other ergot alkaloids.[2] However, a comprehensive profile of its binding affinities at other dopamine receptor subtypes is less well-documented in publicly available literature.
For researchers in drug development, the high D2 receptor affinity of both compounds makes them valuable tools for studying the physiological roles of this receptor. The well-defined selectivity profile of bromocriptine makes it a useful reference compound for differentiating D1-like and D2-like receptor-mediated effects. Further research to fully elucidate the binding profile of this compound across all dopamine receptor subtypes would be beneficial for a more complete comparative understanding.
References
- 1. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computational study on new natural compound agonists of dopamine receptor | Aging [aging-us.com]
- 5. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
A Comparative In Vivo Analysis of Alpha-Ergocryptine and Cabergoline: Efficacy, Tolerability, and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of two prominent dopamine (B1211576) D2 receptor agonists: alpha-ergocryptine and cabergoline (B1668192). Both ergoline (B1233604) derivatives are utilized in the management of hyperprolactinemia and other related conditions, owing to their potent inhibitory effects on prolactin secretion. This analysis synthesizes key experimental findings to offer an objective evaluation of their respective performance profiles, supported by detailed methodologies and signaling pathway visualizations.
Executive Summary
Extensive in vivo research, primarily through comparative clinical trials, has established cabergoline as a more effective and better-tolerated therapeutic agent than bromocriptine (B1667881), a close structural and functional analogue of this compound (2-bromo-alpha-ergocryptine). Cabergoline consistently demonstrates superior efficacy in normalizing prolactin levels and restoring gonadal function.[1][2][3][4] Furthermore, it exhibits a more favorable side-effect profile, with a significantly lower incidence of adverse events, particularly gastrointestinal discomfort.[1][2][3][5][6] The longer elimination half-life of cabergoline also allows for a more convenient dosing regimen compared to the twice-daily administration typical for bromocriptine.[1][7]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative in vivo studies.
Table 1: Efficacy in Hyperprolactinemic Patients
| Parameter | This compound (as Bromocriptine) | Cabergoline | Reference |
| Normalization of Prolactin Levels | 59% - 67.7% | 82% - 87.7% | [1][2][5] |
| Restoration of Ovulatory Cycles / Pregnancy | 52% | 72% | [1] |
| Persistence of Amenorrhea | 16% | 7% | [1] |
| Reduction in Prolactin Levels | 87.5% | 93% | [2] |
| Prolactin Normalization Rate | 41.4% | 87.4% | [3] |
Table 2: Tolerability and Side Effects in Hyperprolactinemic Patients
| Parameter | This compound (as Bromocriptine) | Cabergoline | Reference |
| Patients Reporting Adverse Effects | 55% - 78% | 28% - 68% | [1][5] |
| Patients Discontinuing Treatment Due to Intolerance | 12% | 3% | [1] |
| Incidence of Adverse Events | 53% | 12% | [2] |
| Side Effect Rate | 15.3% | 2.5% | [6] |
| Recorded Side Effects | 29.1% | 5.3% | [3] |
Table 3: Pharmacokinetic Parameters
| Parameter | This compound (as Bromocriptine) | Cabergoline | Reference |
| Elimination Half-life | Not explicitly stated in comparative studies | 63 - 109 hours | [7] |
| Time to Peak Plasma Concentration | Not explicitly stated in comparative studies | 2 - 3 hours | [7] |
| Dosing Frequency | Typically twice daily | Once or twice weekly | [1][8] |
Mechanism of Action and Signaling Pathway
Both this compound and cabergoline exert their primary therapeutic effect by acting as agonists at dopamine D2 receptors on lactotrophs in the anterior pituitary gland. Activation of these G-protein coupled receptors initiates a signaling cascade that leads to the inhibition of prolactin synthesis and release.
Caption: Dopamine D2 receptor signaling pathway for prolactin inhibition.
Experimental Protocols
Detailed methodologies for key in vivo experiments are outlined below.
Prolactin Inhibition Assay in Rats
This protocol is a standard method to assess the in vivo efficacy of dopamine agonists in suppressing prolactin levels.
Caption: Experimental workflow for in vivo prolactin inhibition assay.
Methodology Details:
-
Animal Model: Adult female Sprague-Dawley rats are typically used. Ovariectomy followed by estrogen priming is a common method to induce a stable state of hyperprolactinemia.
-
Drug Administration: The test compounds (this compound or cabergoline) are administered through a relevant route, such as subcutaneous injection or oral gavage. A vehicle control group receives the vehicle alone.
-
Blood Sampling: Blood samples are collected at various time points post-drug administration to characterize the time-course of prolactin suppression.
-
Prolactin Measurement: Plasma prolactin concentrations are quantified using a specific and sensitive method, typically a radioimmunoassay (RIA).
-
Data Analysis: The data are analyzed to determine the dose-response relationship, the ED50 (the dose required to achieve 50% of the maximal prolactin suppression), and the duration of the prolactin-lowering effect.
In Vivo Dopamine D2 Receptor Occupancy
This protocol assesses the extent and duration of dopamine D2 receptor binding by the test compounds in the brain and pituitary.
Methodology Details:
-
Animal Model: Male Wistar rats are often used for these studies.
-
Drug Administration: A range of doses of cabergoline or a reference compound are administered intravenously or orally.[9]
-
Radioligand Injection: At various times after drug administration, a radiolabeled dopamine D2 receptor ligand (e.g., [3H]N-n-propylnorapomorphine) is injected intravenously.[9]
-
Tissue Harvesting and Analysis: After a set time for the radioligand to distribute and bind, the animals are euthanized, and the brain and pituitary are dissected. The amount of radioactivity in specific brain regions (e.g., striatum, pituitary) is measured to determine the degree of receptor occupancy by the test drug.[9]
-
Data Analysis: The inhibition of radioligand binding at different doses and time points is used to calculate the in vivo potency and duration of receptor occupancy.
Conclusion
The available in vivo evidence strongly supports the clinical preference for cabergoline over this compound (represented by its close analogue, bromocriptine) for the treatment of hyperprolactinemia. Cabergoline offers a superior efficacy and tolerability profile, which is likely attributable to its higher affinity and selectivity for the dopamine D2 receptor and its significantly longer pharmacokinetic half-life.[10][11] These properties contribute to more potent and sustained prolactin suppression with a reduced burden of side effects, ultimately leading to better patient compliance and therapeutic outcomes. Future preclinical in vivo studies directly comparing this compound and cabergoline would be beneficial to further elucidate the nuanced differences in their pharmacological profiles.
References
- 1. A comparison of cabergoline and bromocriptine in the treatment of hyperprolactinemic amenorrhea. Cabergoline Comparative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of cabergoline and bromocriptine on prolactin levels in hyperprolactinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective comparison of cabergoline and bromocriptine effects in hyperprolactinemia: a single center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Comparison of cabergoline and bromocriptine in patients with asymptomatic incidental hyperprolactinemia undergoing ICSI-ET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative review of the tolerability profiles of dopamine agonists in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo interaction of cabergoline with rat brain dopamine receptors labelled with [3H]N-n-propylnorapomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cabergoline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-reactivity of Alpha-ergocryptine with Monoamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alpha-ergocryptine's binding affinity and functional activity across a range of monoamine receptors, including dopamine (B1211576), serotonin, and adrenergic subtypes. The data presented herein is compiled from various experimental sources to offer an objective overview of this compound's receptor interaction profile.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional activities (IC50) of this compound at various monoamine receptors. This data is crucial for understanding its pharmacological profile and potential off-target effects.
Table 1: Binding Affinity of this compound at Monoamine Receptors
| Receptor Family | Receptor Subtype | Species | Binding Affinity (Ki, nM) |
| Dopamine | D1 | Human | 200 |
| D2 | Human | 0.65 | |
| Serotonin | 5-HT1A | Human | 1.5 |
| 5-HT2A | Human | 14 | |
| 5-HT2B | Human | 8.1 | |
| 5-HT2C | Human | 78 | |
| 5-HT6 | Human | 6.8 | |
| Adrenergic | Alpha-1A | Rat | 4.3 |
| Alpha-1B | Rat | 7.9 | |
| Alpha-1D | Human | 24 | |
| Alpha-2A | Human | 0.3 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity of this compound at Monoamine Receptors
| Receptor Family | Receptor Subtype | Assay Type | Functional Activity |
| Dopamine | D2 | cAMP Production Inhibition | 100-fold less potent than ergovaline (B115165) and ergotamine[1] |
| - | [3H]dopamine Release | EC50 of approximately 30 µM[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
1. Radioligand Binding Assay (Competitive)
This assay determines the affinity of a test compound (this compound) for a target receptor by measuring its ability to compete with a radiolabeled ligand.
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
2. cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular concentration of cyclic AMP (cAMP) through G-protein coupled receptors (GPCRs). For Gi-coupled receptors like the D2 dopamine receptor, agonist activation leads to a decrease in cAMP levels.
-
Cell Culture and Preparation:
-
Culture a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the human D2 receptor).
-
On the day of the assay, detach the cells and resuspend them in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the cell suspension to a 96-well plate.
-
To measure agonist activity, add varying concentrations of this compound. To measure antagonist activity, pre-incubate the cells with this compound before adding a known agonist.
-
Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.
-
Incubate the plate at room temperature for a specified time.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
-
Data Analysis:
-
Generate a standard curve to convert the raw assay signal to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
For agonists, determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect). For antagonists, determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for assessing receptor cross-reactivity and the signaling pathways of key monoamine receptors that interact with this compound.
Figure 1: Experimental workflow for assessing receptor cross-reactivity.
Figure 2: Signaling pathways of key monoamine receptors.
References
alpha-Ergocryptine vs synthetic dopamine agonists: a comparative study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ergot-derived dopamine (B1211576) agonist, α-ergocryptine, and several leading synthetic dopamine agonists. The information presented is intended to support research and development efforts by offering a detailed analysis of their respective receptor binding profiles, functional activities, and the experimental methodologies used for their evaluation.
Comparative Analysis of Receptor Binding Affinities
The therapeutic efficacy and side-effect profiles of dopamine agonists are largely determined by their binding affinities for various neurotransmitter receptors. This section presents a quantitative comparison of the binding affinities (Ki values) of α-ergocryptine and selected synthetic dopamine agonists for dopamine, serotonin, and adrenergic receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| α-Ergocryptine | Antagonist activity reported | ~1-10 | High Affinity | Moderate Affinity | Low Affinity |
| Bromocriptine | Weak Antagonist | ~2-15 | High Affinity | Moderate Affinity | Low Affinity |
| Cabergoline | Agonist activity reported | ~0.5-2 | High Affinity | Moderate Affinity | Low Affinity |
| Pramipexole (B1678040) | >10,000 | ~2-5 | ~0.5-2 | ~5-20 | >10,000 |
| Ropinirole | >10,000 | ~20-50 | ~3-10 | ~100-500 | >10,000 |
Table 2: Serotonin and Adrenergic Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | α1-adrenergic | α2-adrenergic |
| α-Ergocryptine | Moderate Affinity | High Affinity | High Affinity | High Affinity | High Affinity |
| Bromocriptine | Moderate Affinity | High Affinity | High Affinity | Moderate Affinity | Moderate Affinity |
| Cabergoline | Moderate Affinity | High Affinity | High Affinity | Low Affinity | Low Affinity |
| Pramipexole | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Moderate Affinity |
| Ropinirole | Low Affinity | Low Affinity | Low Affinity | Low Affinity | Low Affinity |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. The data is presented to illustrate relative affinities.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling cascades activated by these agonists is crucial for predicting their cellular and physiological effects. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for characterizing dopamine agonists.
Dopamine D1 and D2 Receptor Signaling Pathways
Dopamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[1] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o, which inhibits adenylyl cyclase and reduces cAMP levels.[1][2]
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Dopamine D2 Receptor Signaling Pathway.
Experimental Workflow for Dopamine Agonist Characterization
The evaluation of novel dopamine agonists typically involves a multi-step process, beginning with in vitro binding assays to determine receptor affinity and selectivity, followed by in vivo studies to assess functional effects on dopamine neurotransmission.
Caption: Experimental Workflow for Dopamine Agonist Characterization.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to generate the comparative data presented in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[3]
Materials:
-
Receptor source: Cell membranes from transfected cell lines or tissue homogenates (e.g., rat striatum).[4]
-
Radioligand: A high-affinity, specific radiolabeled ligand for the receptor of interest (e.g., [3H]-Spiperone for D2/D3 receptors).[5]
-
Test compounds: α-ergocryptine and synthetic dopamine agonists.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.[6]
-
Filtration apparatus: A cell harvester and glass fiber filters.[4]
-
Scintillation counter and cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[4]
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[5] Incubate at a specific temperature for a defined period to reach equilibrium.[4]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[4]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
In Vivo Microdialysis
Objective: To measure the extracellular levels of dopamine and its metabolites in a specific brain region of a freely moving animal following the administration of a dopamine agonist.[7]
Principle: A microdialysis probe, with a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., the striatum).[8] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF, which is then collected and analyzed.[7]
Materials:
-
Experimental animals (e.g., rats, mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Microinfusion pump and fraction collector.[8]
-
Artificial cerebrospinal fluid (aCSF).
-
Test compounds: α-ergocryptine and synthetic dopamine agonists.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system for dopamine analysis.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region.[9]
-
Probe Insertion and Perfusion: After a recovery period, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.[8]
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Sample Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot the data over time to visualize the drug's effect on dopamine release.
Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of α-ergocryptine and various synthetic dopamine agonists. α-Ergocryptine, as an ergot derivative, exhibits a broader receptor binding profile, with significant affinity for serotonergic and adrenergic receptors in addition to dopamine receptors.[10] This contrasts with the more selective non-ergot synthetic agonists like pramipexole and ropinirole, which primarily target D2 and D3 dopamine receptors.[11][12] These differences in receptor affinity likely contribute to their varying therapeutic efficacies and side-effect profiles. The provided experimental protocols offer a foundational understanding of the methodologies employed to characterize these compounds, serving as a valuable resource for researchers in the field of dopamine pharmacology and drug development. Further head-to-head comparative studies are warranted to fully elucidate the clinical implications of these pharmacological distinctions.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dopamine agonists: what is the place of the newer compounds in the treatment of Parkinson's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Comparing dopamine agonists in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Alpha-Ergocryptine and Pergolide: A Guide for Researchers
In the landscape of dopaminergic agonists, both alpha-ergocryptine and pergolide (B1684310), derivatives of the ergot alkaloid family, have garnered significant interest for their therapeutic potential, particularly in the management of Parkinson's disease and hyperprolactinemia. This guide provides a detailed, data-driven comparison of their pharmacological properties to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Pharmacological Profile: A Tale of Two Ergot Derivatives
This compound and pergolide, while structurally related, exhibit distinct pharmacological profiles. Pergolide is recognized as a potent agonist at both D1 and D2 dopamine (B1211576) receptors, with a notable high affinity for the D3 receptor subtype.[1] In contrast, this compound and its close structural analog, alpha-dihydroergocryptine, are primarily characterized as D2 receptor agonists. Some evidence suggests that alpha-dihydroergocryptine has a comparatively higher affinity for D1 receptors than pergolide, a point of interest for further investigation.[2] Both compounds also demonstrate interactions with other receptor systems, notably adrenergic and serotonergic receptors, which may contribute to their overall therapeutic and side-effect profiles.
Quantitative Analysis: Receptor Binding and Functional Potency
The following tables summarize the available quantitative data on the receptor binding affinities (Ki) and functional potencies (EC50) of this compound (represented by its dihydro-derivative in some studies) and pergolide. It is important to note that the data are compiled from various studies and experimental conditions may differ.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | Data Source |
| Alpha-Dihydroergocryptine | 35.4 | Not Reported | Not Reported | Human Striatum[2] |
| Pergolide | 447 | Not Reported | 0.86 | Human Striatum[2] |
| Pergolide | Higher Ki (lower affinity) | Lower Ki (higher affinity) | 2.5 | Bovine Striatum[3] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Dopamine D2 Receptor Functional Potency (EC50, nM)
| Compound | D2 Receptor (cAMP Inhibition) | Data Source |
| This compound | 28 | GH4ZR7 cells[4] |
| Pergolide | Reported as a full agonist | hD2L-Low and hD2S-Low CHO cells[5] |
Note: EC50 represents the concentration of the drug that produces 50% of its maximal effect. A lower EC50 value indicates greater potency.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: Dopamine D2 receptor signaling pathway activated by agonists.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.
-
Non-specific Binding Control: (+)-Butaclamol or another suitable dopamine antagonist at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Test Compounds: this compound and pergolide at various concentrations.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the radioligand in the assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Spiperone (typically at or near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay for D2 Receptor Agonism
This protocol describes a method to assess the functional potency of a test compound as a D2 receptor agonist by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Materials:
-
Cells: Cells stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., HEK293 cells).
-
Forskolin (B1673556): An adenylyl cyclase activator.
-
Test Compounds: this compound and pergolide at various concentrations.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with assay buffer and pre-incubate the cells for a short period.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximum efficacy) values.
In Vivo and Clinical Observations
Both this compound and pergolide have been investigated for their therapeutic efficacy in Parkinson's disease. Clinical studies have shown that pergolide is an effective adjunct to levodopa (B1675098) therapy and may be superior to bromocriptine (B1667881) in some patients.[6] Alpha-dihydroergocryptine has also demonstrated efficacy in improving motor symptoms in Parkinson's disease patients.[7]
In terms of side effects, both are ergot derivatives and can be associated with nausea, dizziness, and orthostatic hypotension.[8][9] A significant concern with long-term pergolide use was the development of cardiac valvulopathy, which has led to its withdrawal from some markets for human use.[10] The side-effect profile of this compound and its derivatives is also an important consideration in their therapeutic application.
Conclusion
This compound and pergolide are both potent, ergot-derived dopamine agonists with distinct receptor interaction profiles. Pergolide exhibits a broader spectrum of activity, acting as an agonist at both D1 and D2 receptor families, while this compound and its analogs are more selective for the D2 receptor. The choice between these or other dopamine agonists for research or therapeutic development will depend on the desired pharmacological profile, balancing on-target efficacy with potential off-target effects. The experimental protocols and data presented in this guide provide a foundational framework for the continued investigation and comparison of these and other dopaminergic compounds.
References
- 1. Pergolide: a dopamine agonist at both D1 and D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor affinities in vitro and neurochemical effects in vivo of pergolide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional potencies of dopamine agonists and antagonists at human dopamine D₂ and D₃ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pergolide compared with bromocriptine in Parkinson's disease: a multicenter, crossover, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the efficacy and safety of pergolide and bromocriptine in the treatment of hyperprolactinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pergolide mesylate: its effects on circulating anterior pituitary hormones in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pergolide | C19H26N2S | CID 47811 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro and In Vivo Correlation of Alpha-Ergocryptine Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activities of alpha-ergocryptine, a dopamine (B1211576) D2 receptor agonist. Its performance is evaluated against other commonly used dopamine agonists, bromocriptine (B1667881) and cabergoline (B1668192), with supporting experimental data to facilitate informed decisions in research and drug development.
Quantitative Comparison of Dopamine D2 Receptor Agonists
The following tables summarize the in vitro binding affinity and functional potency of this compound and its alternatives, as well as their in vivo efficacy in key therapeutic areas.
Table 1: In Vitro Activity at Dopamine D2 Receptors
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Subtype Specificity |
| This compound | Nanomolar range[1] | 28 ± 2[2] | D2-like agonist[1] |
| Bromocriptine | ~5-8[3] | 2.6[4] | D2 > D3 > D4[3] |
| Cabergoline | High affinity[5] | 0.12[4] | High specificity for D2[5] |
Table 2: In Vivo Efficacy - Prolactin Inhibition
| Compound | Animal Model | Effective Dose (ED50) | Duration of Action |
| This compound | Rats | Data not readily available | Rapidly inhibits prolactin gene transcription[6] |
| Bromocriptine | Rats | EC50 (oral): 0.56 nM[7] | Shorter duration than cabergoline[8] |
| Cabergoline | Hyperprolactinemic patients | 0.6 mg single dose showed comparable maximal prolactin decrease to 2.5 mg bromocriptine[8] | Long-acting, up to 14-21 days[5][8] |
Table 3: In Vivo Efficacy - Parkinson's Disease Models
| Compound | Animal Model | Outcome |
| Alpha-dihydroergocryptine (related compound) | Patients | Improved Parkinson's symptoms[2] |
| Bromocriptine | Rat models | Decreases in cocaine self-administration[3] |
| Cabergoline | Rat models | Slightly induced stereotypy at high doses[9] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies for evaluating these compounds, the following diagrams are provided.
References
- 1. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine mesylate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. Cabergoline. A review of its pharmacological properties and therapeutic potential in the treatment of hyperprolactinaemia and inhibition of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of prolactin gene transcription in vivo: interactions between estrogen, pimozide, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dopamine receptor affinities in vitro and stereotypic activities in vivo of cabergoline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Alpha-Ergocryptine and Bromocriptine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic indices of two key dopamine (B1211576) agonists, alpha-ergocryptine and bromocriptine (B1667881). By examining available preclinical data, this document aims to offer a comparative perspective on their efficacy and safety profiles, which is crucial for informed decisions in research and drug development.
Executive Summary
Quantitative Data Summary
The following tables summarize key toxicological and efficacy data for this compound and bromocriptine, primarily from studies conducted in rats. It is important to note that a direct comparison of the therapeutic index is challenging due to variations in experimental designs (e.g., acute vs. subacute toxicity studies).
Table 1: Comparative Toxicological Data in Rats
| Parameter | This compound | Bromocriptine | Reference(s) |
| Route of Administration | Oral (dietary) | Oral (gavage), Intravenous | |
| Acute Toxicity (LD50) | Not explicitly found | >2000 mg/kg (oral) | [1][2] |
| 72 mg/kg (intravenous) | [3] | ||
| Subacute/Chronic Toxicity (NOAEL) | ~0.34 mg/kg/day (28-day study) | 10 mg/kg/day (peri- and postnatal study) | [4] |
NOAEL: No-Observed-Adverse-Effect Level
Table 2: Comparative Efficacy Data in Rats (Prolactin Inhibition)
| Parameter | This compound | Bromocriptine | Reference(s) |
| Effective Dose | 2 mg/kg (reduced prolactin secretion) | 20 mg/kg (reduced prolactin in a pituitary tumor model) | [5] |
| Mechanism | Dopamine D2 Receptor Agonist | Dopamine D2 Receptor Agonist | [3][6] |
Interpretation of Therapeutic Index
A precise calculation of the therapeutic index (Toxic Dose / Effective Dose) is limited by the available data. However, a qualitative assessment can be made. For this compound, the gap between the effective dose for prolactin inhibition (~2 mg/kg) and the subacute NOAEL (~0.34 mg/kg/day) is narrow, suggesting a potentially smaller therapeutic window in the context of prolonged exposure. Conversely, bromocriptine exhibits a very high oral LD50 (>2000 mg/kg) and a developmental NOAEL of 10 mg/kg/day, which, when compared to an effective dose of 20 mg/kg in a specific tumor model, suggests a wider therapeutic margin, particularly concerning acute overdose. It is crucial to consider that the effective dose for bromocriptine in other models of hyperprolactinemia may be lower, which would further widen its therapeutic index.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Both this compound and bromocriptine exert their primary therapeutic effect in hyperprolactinemia by acting as agonists at the dopamine D2 receptor on anterior pituitary lactotroph cells. This activation mimics the natural inhibitory effect of dopamine on prolactin secretion. The binding of these agonists to the G-protein coupled D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately a reduction in prolactin synthesis and release.[3][6]
Experimental Workflow for Evaluating Prolactin Inhibition
The following diagram illustrates a typical experimental workflow for assessing the efficacy of dopamine agonists in a rat model of hyperprolactinemia. This process involves inducing elevated prolactin levels, administering the test compounds, and subsequently measuring the changes in serum prolactin.
Detailed Experimental Protocols
Subacute Toxicity of this compound in Sprague-Dawley Rats
-
Objective: To determine the general toxicological effects of this compound administered orally for 28-32 days.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Methodology:
-
Rats were fed diets containing 0, 4, 20, 100, or 500 mg of this compound per kg of diet.
-
The daily intake was equivalent to approximately 0, 0.34, 1.4, 6.6, and 44 mg/kg body weight/day for males, and 0, 0.36, 1.7, 8.9, and 60 mg/kg body weight/day for females.
-
Parameters monitored included body weight, food intake, hematology, serum chemistry, and organ weights.
-
A No-Observed-Adverse-Effect Level (NOAEL) was established based on the collected data.
-
-
Key Finding: The NOAEL was determined to be 4 mg/kg in the diet, corresponding to approximately 0.34-0.36 mg/kg body weight/day.
Acute Oral Toxicity of Bromocriptine Mesylate in Rats
-
Objective: To determine the median lethal dose (LD50) of bromocriptine mesylate following a single oral administration.
-
Animal Model: Rats (strain often unspecified in safety data sheets).
-
Methodology:
-
Groups of rats were administered single oral doses of bromocriptine mesylate at various concentrations.
-
The animals were observed for a specified period (typically 14 days) for signs of toxicity and mortality.
-
The LD50 value, the dose at which 50% of the animals are expected to die, was calculated.
-
-
Key Finding: The oral LD50 in rats was found to be greater than 2000 mg/kg, indicating low acute toxicity.[1][2]
Prolactin Inhibition Efficacy of this compound in Rats
-
Objective: To assess the effect of this compound on prolactin secretion in rats with concurrent pregnancy and lactation.
-
Animal Model: Lactating pregnant rats.
-
Methodology:
-
A single dose of ergocryptine (2 mg/kg) was administered.
-
Serum prolactin levels were measured to determine the extent and duration of secretion inhibition.
-
-
Key Finding: A dose of 2 mg/kg of ergocryptine caused a significant reduction in prolactin secretion.
Prolactin Inhibition Efficacy of Bromocriptine in a Rat Pituitary Tumor Model
-
Objective: To evaluate the effect of bromocriptine on hormone secretion from a prolactin- and growth hormone-secreting rat pituitary tumor cell line (GH3).
-
Animal Model: Rats with implanted GH3 cell line tumors.
-
Methodology:
-
Tumor-bearing rats were treated with bromocriptine at doses ranging from 1 to 20 mg/kg.
-
Serum prolactin and growth hormone levels were measured.
-
-
Key Finding: Prolactin concentrations were reduced only at the highest dose of 20 mg/kg, indicating that this specific tumor model was relatively resistant to bromocriptine.[5]
Conclusion
References
- 1. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Effect of bromocriptine, ergotamine and other ergot alkaloids on the hormone secretion and growth of a rat pituitary tumour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacyfreak.com [pharmacyfreak.com]
Unveiling the Side-Effect Profile of Alpha-Ergocryptine in Comparison to Other Dopamine Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's side-effect profile is as critical as understanding its efficacy. This guide provides an objective comparison of the side-effect profile of the ergot-derived dopamine (B1211576) agonist, alpha-ergocryptine, with other prominent dopamine agonists. Due to the limited direct comparative clinical data for this compound, this guide incorporates preclinical data for this compound and extensive clinical data for its close structural analog, bromocriptine (B1667881), alongside other commonly used ergot and non-ergot derived dopamine agonists.
This compound is a natural ergot alkaloid, and its semi-synthetic derivative, 2-bromo-alpha-ergocryptine, is the well-known dopamine agonist bromocriptine.[1][2] This close structural relationship suggests that their toxicological and side-effect profiles may share similarities. Dopamine agonists are broadly classified into two categories: ergot derivatives (like this compound, bromocriptine, cabergoline, and pergolide) and non-ergot derivatives (such as pramipexole (B1678040), ropinirole, and rotigotine). This classification is clinically relevant as side-effect profiles can sometimes diverge along these lines, particularly concerning cardiac and fibrotic complications.[3][4]
Comparative Quantitative Data on Adverse Events
The following tables summarize the incidence of common adverse events associated with various dopamine agonists, compiled from clinical trials and pharmacovigilance database studies. It is important to note that direct head-to-head trial data for this compound is not available; therefore, preclinical data and data for bromocriptine are presented as a proxy.
Table 1: Preclinical Toxicological Profile of this compound in Rats
| Adverse Effect Category | Observed Effects in Sprague-Dawley Rats | No-Observed-Adverse-Effect Level (NOAEL) |
| General Toxicity | Decreased body weight, food intake, and food efficiency. Increased relative liver and heart weights. Necrosis of the tail at high doses.[5] | 4 mg/kg diet (equivalent to 0.34-0.36 mg/kg body weight/day)[5] |
| Hematological | Decreased Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH).[5] | 4 mg/kg diet[5] |
| Clinical Chemistry | Increased serum urea (B33335) concentrations. U-shaped dose-response for serum ALAT, ASAT, and GGT.[5] | 4 mg/kg diet[5] |
| Renal | Decreased glomerular filtration (creatinine and urea clearances).[5] | 4 mg/kg diet[5] |
| Endocrine/Reproductive | Atrophy of thymus, ovary, and uterus in females. Absence of estrous cycle features in the uterus at mid-doses.[5] Decreased serum prolactin levels.[6] | 4 mg/kg diet[5] |
Source: Subacute toxicity study of this compound in Sprague-Dawley rats.[5][6]
Table 2: Comparative Incidence of Common Adverse Events of Dopamine Agonists in Humans (Clinical Studies and Pharmacovigilance Data)
| Adverse Event | Bromocriptine | Cabergoline | Pergolide | Pramipexole | Ropinirole |
| Nausea | High | Lower than Bromocriptine | Similar to Bromocriptine | Common | Common |
| Vomiting | High | Lower than Bromocriptine | Similar to Bromocriptine | Common | Common |
| Dizziness/Lightheadedness | Common | Common | Common | High | High |
| Orthostatic Hypotension | Common[4] | Common | Common | Common | Common |
| Somnolence/Sleep Attacks | Reported | Reported | Reported | High[7] | High[7] |
| Hallucinations | Reported[4] | Reported | Reported | High[3] | High[3] |
| Impulse Control Disorders | Less frequent than Pramipexole[8] | Reported | Reported | High[3] | Reported |
| Cardiac Valvulopathy | Reported[3] | Higher risk than non-ergots[3] | High risk (withdrawn from some markets)[4] | Low risk | Low risk |
| Pulmonary/Retroperitoneal Fibrosis | Reported[4] | Reported | High risk | Low risk | Low risk |
Note: This table represents a qualitative summary based on multiple sources. For detailed quantitative comparisons, refer to the cited literature.
Experimental Protocols
Subacute Dietary Toxicity Study of this compound in Rats
This section details the methodology used in a key preclinical study to determine the toxicological profile of this compound.
Objective: To evaluate the subacute dietary toxicity of this compound in Sprague-Dawley rats.[5]
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Test Substance: this compound.
-
Administration: The test substance was mixed into the diet at concentrations of 0, 4, 20, 100, or 500 mg/kg.
-
Duration: Animals were fed the experimental diets for 28-32 days.
-
Parameters Monitored:
-
General Observations: Daily checks for clinical signs of toxicity and mortality.
-
Body Weight and Food Consumption: Measured regularly throughout the study.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of a comprehensive panel of hematological and biochemical parameters.
-
Urinalysis: Urine samples were collected to assess renal function.
-
Organ Weights: At necropsy, selected organs were weighed.
-
Histopathology: A full range of tissues from all animals were preserved, processed, and examined microscopically by a pathologist.
-
-
Data Analysis: Statistical analysis was performed to identify dose-dependent effects and to determine the No-Observed-Adverse-Effect Level (NOAEL).[5]
Assessment of Adverse Events in Human Clinical Trials (General Protocol)
The following outlines a typical methodology for assessing the side-effect profile of dopamine agonists in human clinical trials, as synthesized from various comparative studies.
Objective: To compare the safety and tolerability of different dopamine agonists in a specific patient population (e.g., Parkinson's disease, hyperprolactinemia).
Methodology:
-
Study Design: Randomized, double-blind, controlled trial.
-
Patient Population: Clearly defined inclusion and exclusion criteria for the target patient group.
-
Treatment Arms: Patients are randomly assigned to receive one of the dopamine agonists being studied or a placebo/active comparator.
-
Dosing: A defined titration schedule is followed to gradually increase the dose to a therapeutic level, which can help mitigate some initial side effects.
-
Adverse Event Monitoring:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the investigators at each study visit.
-
Standardized Questionnaires: Use of validated scales and questionnaires to systematically assess specific side effects of interest (e.g., Unified Parkinson's Disease Rating Scale (UPDRS) for motor and non-motor symptoms, Epworth Sleepiness Scale for somnolence).
-
Clinical Assessments: Regular physical examinations, including vital signs (with orthostatic blood pressure measurements), and neurological assessments.
-
Laboratory Tests: Routine blood and urine tests to monitor for hematological, renal, and hepatic abnormalities.
-
Specialized Assessments: Depending on the known risks of the drug class, specific assessments like echocardiograms (for cardiac valvulopathy) may be mandated at baseline and at specified intervals during the study.
-
-
Data Analysis: The incidence, severity, and duration of adverse events are recorded and compared between treatment groups using appropriate statistical methods (e.g., chi-square test, Fisher's exact test). The number of patients discontinuing the study due to adverse events is also a key endpoint.
Mandatory Visualizations
Signaling Pathways of Dopamine Agonists
Dopamine agonists exert their effects by binding to and activating dopamine receptors. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[9] this compound and other ergot alkaloids act on both D1 and D2 receptors, with a higher affinity for D2 receptors.[4]
Caption: Dopamine D1-like receptor signaling pathway.
Caption: Dopamine D2-like receptor signaling pathway.
Experimental Workflow for Comparative Side-Effect Profiling
Caption: Clinical trial workflow for side-effect comparison.
Conclusion
While direct, comprehensive clinical data on the side-effect profile of this compound remains limited, preclinical studies indicate a dose-dependent toxicity profile affecting multiple organ systems. The close structural and pharmacological relationship with bromocriptine allows for informed comparisons with other dopamine agonists.
Ergot-derived agonists as a class, including bromocriptine and by extension likely this compound, are associated with a higher risk of fibrotic complications, such as cardiac valvulopathy, compared to non-ergot agonists.[3] However, non-ergot agonists, particularly pramipexole and ropinirole, tend to have a higher incidence of certain neuropsychiatric side effects like hallucinations and somnolence.[3][7] Cabergoline often presents a more favorable side-effect profile compared to bromocriptine, particularly concerning gastrointestinal issues.
For drug development professionals, these comparative profiles are essential. The preclinical data on this compound highlights the importance of careful dose-finding studies and monitoring of hematological, renal, and endocrine parameters. The known risks associated with the ergot class of dopamine agonists underscore the necessity for thorough cardiovascular safety assessments in any future clinical development of this compound or its derivatives. Further research, including head-to-head clinical trials, would be invaluable in definitively positioning this compound's side-effect profile within the therapeutic landscape of dopamine agonists.
References
- 1. Bromocriptine - Wikipedia [en.wikipedia.org]
- 2. Ergocryptine - Wikipedia [en.wikipedia.org]
- 3. Comparative safety signals of dopamine agonists: psychiatric and cardiovascular risks derived from FDA adverse event reporting system (FAERS) data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subacute toxicity of this compound in Sprague-Dawley rats. 1: general toxicological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased risk of somnolence with the new dopamine agonists in patients with Parkinson's disease: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Dopamine receptor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Alpha- and Beta-Ergocryptine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of two closely related ergot alkaloids, alpha-ergocryptine and beta-ergocryptine (B135771). These compounds, being isomers differing only in the position of a single methyl group, exhibit significant dopamine (B1211576) D2 receptor agonism, leading to their primary pharmacological effect: the inhibition of prolactin secretion.[1] This comparative analysis is based on available experimental data to assist researchers in understanding the nuanced differences in their biological activity.
At a Glance: Key Bioactive Parameters
The following table summarizes the available quantitative data for the bioactivity of alpha- and beta-ergocryptine. It is important to note that direct comparative studies are limited, and data has been collated from various sources. Experimental conditions should be considered when interpreting these values.
| Parameter | This compound | Beta-Ergocryptine | Key Insights |
| Dopamine D2 Receptor Binding Affinity (Ki) | ~1.5 nM | Data not available in searched literature | This compound demonstrates high affinity for the D2 receptor, comparable to other ergopeptine alkaloids.[2] |
| Inhibition of cAMP Production (EC50) | ~28 nM | Data not available in searched literature | This compound is a potent inhibitor of adenylyl cyclase activity downstream of D2 receptor activation.[3] |
| Prolactin Secretion Inhibition | Potent inhibitor | Potent inhibitor | Both isomers are recognized for their ability to suppress prolactin secretion.[3][4][5][6] |
Deep Dive: Experimental Evidence and Protocols
Dopamine D2 Receptor Binding Affinity
This compound has been shown to be a high-affinity ligand for the dopamine D2 receptor. In a study using GH4ZR7 cells transfected with the rat D2 dopamine receptor, this compound exhibited a Ki in the nanomolar range, indicating strong binding.[2]
Experimental Protocol: Dopamine D2 Receptor Binding Assay
A representative protocol for determining the binding affinity of ergocryptine isomers to the D2 receptor is as follows:
-
Cell Culture and Membrane Preparation: GH4ZR7 cells stably transfected with the rat D2 dopamine receptor are cultured to confluence. The cells are then harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined using a standard assay.
-
Competitive Radioligand Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone), and varying concentrations of the unlabeled competitor (alpha- or beta-ergocryptine).
-
To determine non-specific binding, a high concentration of a potent D2 antagonist (e.g., haloperidol) is added to a set of wells.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of the ergocryptine isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Downstream Signaling: Inhibition of cAMP Production
Activation of the D2 dopamine receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound has been demonstrated to be a potent inhibitor of VIP-stimulated cAMP production in GH4ZR7 cells, with an EC50 value of approximately 28 nM.[3]
Experimental Protocol: cAMP Inhibition Assay
A typical protocol to measure the effect of ergocryptine isomers on cAMP production is as follows:
-
Cell Culture and Treatment: GH4ZR7 cells expressing the D2 receptor are seeded in multi-well plates and allowed to attach. The cells are then treated with varying concentrations of alpha- or beta-ergocryptine for a defined period. Subsequently, the cells are stimulated with a known adenylyl cyclase activator, such as Vasoactive Intestinal Peptide (VIP), to induce cAMP production.
-
cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit, typically based on a competitive immunoassay format (e.g., ELISA or HTRF).
-
Data Analysis: The concentration of the ergocryptine isomer that causes a 50% reduction in the stimulated cAMP level (EC50) is calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathways and Experimental Workflow
To visualize the key processes involved in the bioactivity of alpha- and beta-ergocryptine, the following diagrams are provided.
References
- 1. Ergocryptine - Wikipedia [en.wikipedia.org]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of ergocornine and 2-Br-alpha-ergokryptin (CB-154) on the formation of mammary hyperplastic alveolar nodules and the pituitary prolactin levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition of prolactin secretion by ergocornine and 2-Br-alpha-ergocryptine: direct action on the hypophysis in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromocriptine and this compound do not inhibit oxytocin secretion in the lactating rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of alpha-Ergocryptine: A Guide for Laboratory Professionals
For Immediate Release
Proper management and disposal of alpha-ergocryptine, a potent ergot alkaloid, are critical to ensuring laboratory safety and environmental protection. This document provides essential guidance for researchers, scientists, and drug development professionals on the appropriate procedures for the disposal of this compound, aligning with safety protocols and regulatory requirements.
This compound is classified as a hazardous substance due to its toxicity and potential to damage fertility or the unborn child[1][2]. Therefore, its disposal must be handled with stringent adherence to hazardous waste management protocols.
Core Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration equipped with flue gas scrubbing[1]. This ensures the complete and safe destruction of the compound. Under no circumstances should this compound be discharged into sewer systems or waterways, as this can lead to environmental contamination[1].
Quantitative Disposal Data
Specific quantitative concentration limits for the disposal of this compound are not publicly available. Disposal procedures should adhere to local, state, and federal regulations for hazardous pharmaceutical waste.
| Parameter | Guideline | Source |
| Disposal Method | Controlled incineration or licensed chemical destruction. | [1] |
| Discharge to Sewer | Prohibited. | [1] |
| Environmental Release | Avoid release to the environment. | [1] |
| Regulatory Framework | Follow local, state, and federal hazardous waste regulations. | General Guidance |
Disposal of Contaminated Materials and Packaging
Proper disposal extends to materials and packaging that have come into contact with this compound.
-
Containers: Empty containers should be triple-rinsed or subjected to an equivalent cleaning procedure before being offered for recycling or reconditioning[1].
-
Packaging: Alternatively, packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration[1]. Combustible packaging materials may also be incinerated[1].
Experimental Protocols
Detailed experimental protocols specifically for the disposal of this compound are not available in the public domain. The disposal guidelines provided are based on safety data sheets and general protocols for hazardous pharmaceutical waste.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Researchers: A Comprehensive Guide to Handling alpha-Ergocryptine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling alpha-Ergocryptine. Adherence to these protocols is essential to mitigate health risks associated with this potent compound.
This compound, a natural ergot alkaloid, presents significant health hazards that necessitate stringent handling procedures.[1][2] It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3] Furthermore, it is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[3][4] Due to its potency, even small quantities can pose a substantial risk to researchers.[5] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Engineering Controls
A thorough risk assessment must be conducted before commencing any work with this compound.[6] Engineering controls are the primary line of defense and must be in place and functional. These include:
-
Fume Hoods: All manipulations of solid or powdered this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilated Enclosures: Use of ventilated balance enclosures is recommended for weighing the compound.[7]
-
Glove Boxes or Isolators: For procedures with a high potential for aerosol generation, a glove box or isolator should be utilized.[8]
-
Negative Pressure Rooms: Laboratories where potent compounds are handled should be maintained under negative pressure to prevent the escape of contaminants.[6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical for preventing dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | EN 374 |
| Eye Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) |
| Body Protection | Fire/flame resistant and impervious lab coat or coveralls | --- |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powders | --- |
Data sourced from the this compound Safety Data Sheet.[3]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is mandatory for all personnel handling this compound.
1. Preparation:
- Ensure all necessary engineering controls are operational.
- Don the required PPE as outlined in the table above. Gloves must be inspected for any defects prior to use.[3]
- Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable liners.
2. Weighing and Aliquoting:
- Perform all weighing and aliquoting of solid this compound within a ventilated balance enclosure or fume hood.
- Use non-sparking tools to prevent ignition sources.[3]
- Handle the compound gently to avoid generating dust.
3. Solution Preparation:
- When dissolving the compound, add the solvent slowly to the solid to minimize splashing.
- Keep containers tightly closed when not in use.[3]
4. Post-Handling:
- Thoroughly decontaminate all surfaces and equipment after use.
- Remove PPE in the designated area, avoiding self-contamination.
- Wash hands and forearms thoroughly with soap and water after removing gloves.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Collect the material into a sealed container for disposal. Do not allow the chemical to enter drains.[3] |
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
1. Waste Segregation:
- Solid Waste: Contaminated PPE (gloves, lab coats), disposable liners, and any other solid materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
- Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not discharge to sewer systems.[3]
- Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container.
2. Waste Disposal:
- All hazardous waste must be disposed of through the institution's designated hazardous waste management program.
- Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning if permissible by local regulations.[3]
- Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[3]
- Controlled incineration with flue gas scrubbing is a possible disposal method for combustible packaging materials.[3]
By implementing these comprehensive safety and handling protocols, researchers can effectively minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment. Regular training and adherence to these procedures are paramount for the well-being of all laboratory personnel.
References
- 1. α-Ergocryptine | 511-09-1 [chemicalbook.com]
- 2. Ergocryptine - Wikipedia [en.wikipedia.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. dl.novachem.com.au [dl.novachem.com.au]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. escopharma.com [escopharma.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
